molecular formula C8H6BrNO3 B178724 1-(3-Bromo-5-nitrophenyl)ethanone CAS No. 127413-59-6

1-(3-Bromo-5-nitrophenyl)ethanone

Cat. No.: B178724
CAS No.: 127413-59-6
M. Wt: 244.04 g/mol
InChI Key: KMNMBNPBERMCLJ-UHFFFAOYSA-N
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Description

1-(3-Bromo-5-nitrophenyl)ethanone is a useful research compound. Its molecular formula is C8H6BrNO3 and its molecular weight is 244.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-bromo-5-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO3/c1-5(11)6-2-7(9)4-8(3-6)10(12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMNMBNPBERMCLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC(=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00155564
Record name Ethanone, 1-(3-bromo-5-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00155564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127413-59-6
Record name Ethanone, 1-(3-bromo-5-nitrophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127413596
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanone, 1-(3-bromo-5-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00155564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(3-Bromo-5-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the synthetic protocols for 1-(3-bromo-5-nitrophenyl)ethanone (CAS No. 127413-59-6), a key intermediate in organic synthesis. This compound serves as a valuable building block for the development of pharmaceuticals, agrochemicals, and materials science applications due to its trifunctional nature, possessing a ketone, a bromine atom, and a nitro group.[1] This document details a primary synthetic pathway, presents quantitative data in a structured format, and includes detailed experimental methodologies. Visual diagrams generated using Graphviz are provided to illustrate the reaction workflow and logical relationships, adhering to specified design constraints for clarity and accessibility by researchers, scientists, and drug development professionals.

Introduction

This compound is a substituted acetophenone, an aromatic ketone with a bromine atom at the 3-position and a nitro group at the 5-position relative to the acetyl group.[1] The electron-withdrawing nature of both the bromo and nitro groups significantly influences the electron density of the aromatic ring and the reactivity of the acetyl group.[1] This unique electronic landscape deactivates the ring towards further electrophilic attack while providing multiple reactive sites for subsequent chemical transformations.[1] The bromine atom is a versatile handle for cross-coupling reactions (e.g., Suzuki, Heck), and the nitro group can be readily reduced to an amine, a crucial functional group in many pharmaceutical compounds.[1]

Core Synthesis Strategy: Electrophilic Aromatic Substitution

The most practical synthetic approach to this compound involves a two-step process starting from acetophenone.

  • Bromination of Acetophenone: The first step is the bromination of acetophenone to form 3-bromoacetophenone. This reaction is an electrophilic aromatic substitution where the acetyl group, a meta-director, guides the incoming bromine atom to the 3-position.

  • Nitration of 3-Bromoacetophenone: The subsequent nitration of 3-bromoacetophenone introduces a nitro group. Both the acetyl and bromo substituents are meta-directing. Therefore, the incoming nitro group is directed to the C-5 position, which is meta to both existing groups, yielding the target compound.

An alternative strategy, such as the Friedel-Crafts acylation of 1-bromo-3-nitrobenzene, is generally not feasible. The aromatic ring of 1-bromo-3-nitrobenzene is strongly deactivated by two electron-withdrawing groups (nitro and bromo), which prevents the electrophilic aromatic substitution reaction from proceeding under standard Friedel-Crafts conditions.[2][3]

Experimental Protocols

This section provides detailed methodologies for the two-step synthesis of this compound.

Step 1: Synthesis of 3-Bromoacetophenone

This protocol is adapted from established procedures for the nuclear halogenation of acetophenone.[4]

Methodology:

  • Complex Formation: In a dry round-bottom flask equipped with a stirrer and reflux condenser, add acetophenone and at least one equivalent of aluminum chloride (AlCl₃). Heat the mixture gently to form the aluminum chloride complex.

  • Bromination: To the well-stirred mixture, add bromine (Br₂) dropwise over a period of approximately 40 minutes.[4]

  • Reaction Completion: After the addition is complete, heat the molten mixture on a steam bath (80-85°C) for one hour, or until solidification occurs.[4]

  • Quenching: Carefully add the resulting complex in portions to a stirred mixture of crushed ice and concentrated hydrochloric acid.[4]

  • Extraction & Purification: Extract the product with a suitable organic solvent (e.g., ether). Wash the organic layer, dry it over an anhydrous salt, and remove the solvent by distillation. The crude 3-bromoacetophenone is then purified by vacuum distillation.[4]

Step 2: Synthesis of this compound

This protocol is a representative procedure based on standard methodologies for aromatic nitration.[5]

Methodology:

  • Preparation of Nitrating Mixture: In a clean, dry round-bottom flask, carefully add concentrated sulfuric acid (H₂SO₄). Cool the flask in an ice bath to 0-5°C. While stirring and maintaining the low temperature, slowly add a stoichiometric equivalent of concentrated nitric acid (HNO₃) to form the nitrating mixture.[5]

  • Addition of Substrate: Dissolve the 3-bromoacetophenone from Step 1 in a minimal amount of cold, concentrated sulfuric acid.

  • Nitration Reaction: Slowly add the nitrating mixture dropwise to the solution of 3-bromoacetophenone. Ensure the reaction temperature is maintained between 0-10°C to control the reaction rate and prevent side reactions.

  • Reaction Monitoring: After the addition is complete, continue stirring the mixture in the ice bath for 1-2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[5]

  • Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture over a large volume of crushed ice with vigorous stirring to precipitate the crude product.[5]

  • Isolation and Neutralization: Isolate the precipitated solid by vacuum filtration. Wash the solid with cold deionized water until the washings are neutral. Further wash with a saturated sodium bicarbonate solution to remove residual acid, followed by a final wash with water.[5]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.[5]

Data Presentation

The following tables summarize the reactants and expected results for the synthesis. Note that yields are illustrative and can vary based on specific reaction conditions and scale.

Table 1: Reactants for Two-Step Synthesis

Step Reactant Formula Molar Mass ( g/mol ) Role
1 Acetophenone C₈H₈O 120.15 Starting Material
1 Aluminum Chloride AlCl₃ 133.34 Lewis Acid Catalyst
1 Bromine Br₂ 159.81 Brominating Agent
2 3-Bromoacetophenone C₈H₇BrO 199.04 Intermediate Substrate
2 Nitric Acid (70%) HNO₃ 63.01 Nitrating Agent

| 2 | Sulfuric Acid (98%) | H₂SO₄ | 98.08 | Catalyst/Solvent |

Table 2: Product and Expected Yield

Compound Formula Molar Mass ( g/mol ) Typical Yield Physical State
3-Bromoacetophenone C₈H₇BrO 199.04 70-75%[4] Colorless Liquid

| this compound | C₈H₆BrNO₃ | 244.04 | 80-90% (for nitration) | Solid |

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the synthesis protocol.

G cluster_0 Step 1: Bromination cluster_1 Step 2: Nitration A Acetophenone + AlCl3 B Add Br2 dropwise A->B C Heat (80-85°C) B->C D Quench (Ice/HCl) C->D E Extract & Purify D->E F Product: 3-Bromoacetophenone E->F G 3-Bromoacetophenone + H2SO4 F->G Use as Substrate I Add Nitrating Mix dropwise (0-10°C) G->I H Prepare Nitrating Mix (HNO3 + H2SO4) H->I J Stir (1-2h) I->J K Quench (Ice) J->K L Filter, Wash, & Purify K->L M Final Product: This compound L->M

Caption: Experimental workflow for the two-step synthesis.

G Start Starting Material: Acetophenone Process1 Electrophilic Bromination (Br2, AlCl3) Start->Process1 Intermediate Intermediate: 3-Bromoacetophenone Process2 Electrophilic Nitration (HNO3, H2SO4) Intermediate->Process2 Final Final Product: This compound Process1->Intermediate Process2->Final

Caption: Logical relationship of the synthetic pathway.

References

An In-depth Technical Guide to 1-(3-Bromo-5-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Bromo-5-nitrophenyl)ethanone is a substituted acetophenone derivative with the chemical formula C8H6BrNO3.[1][2] This compound belongs to the class of aromatic ketones and is characterized by the presence of a bromine atom and a nitro group on the phenyl ring at positions 3 and 5 relative to the acetyl group.[1] The presence of these electron-withdrawing groups significantly influences the electronic properties and reactivity of the molecule, making it a valuable intermediate in organic synthesis.[1] Specifically, the bromine atom can serve as a handle for cross-coupling reactions, while the nitro group can be reduced to an amine, providing a route to various derivatives.[1] The trifunctional nature of this molecule, possessing a ketone, a bromine atom, and a nitro group, offers multiple reactive sites for chemical transformations.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

PropertyValueSource
CAS Number 127413-59-6[2]
Molecular Formula C8H6BrNO3[1][2]
Molecular Weight 244.04 g/mol [2]
Predicted Boiling Point 293.4 ± 25.0 °C[2]
Predicted Density 1.637 ± 0.06 g/cm³[2]
Storage Conditions Room Temperature, Sealed in dry conditions[2]

Chemical Reactivity and Synthesis

The electronic landscape of this compound is defined by the deactivation of the aromatic ring towards electrophilic attack, while concurrently being activated for nucleophilic substitution.[1] This dual reactivity is a direct result of the attached functional groups.[1]

A common synthetic route to this compound involves the regioselective bromination of 3-nitroacetophenone.[1][2] In this precursor, both the acetyl and nitro groups are meta-directors, guiding the incoming bromine to the 5-position.[1]

Experimental Protocols

Synthesis of this compound via Bromination of 3-Nitroacetophenone[2]

This protocol describes a representative procedure for the synthesis of this compound.

Materials:

  • 3-Nitroacetophenone

  • Bromine trifluoride

  • Bromine

  • Freon 113

  • Ice

  • 5% Sodium sulfite solution

  • Dichloromethane

  • 5% Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Toluene

Equipment:

  • Three-necked flask

  • Magnetic stirrer

  • Condenser

  • Ice-water bath

Procedure:

  • In a three-necked flask cooled with an ice-water bath and equipped with a magnetic stirrer and condenser, a mixture of 2.5 mL (0.05 mol) of bromine trifluoride and 3.2 mL (0.056 mol) of bromine is vigorously stirred.[2]

  • A solution of 36 g (0.2 mol) of 3-nitroacetophenone in 80 mL of Freon 113 is added dropwise to the stirred suspension while maintaining the temperature at 20°C.[2]

  • Upon completion of the reaction, the crude reaction mixture is poured into stirred ice and treated with a 5% sodium sulfite solution.[2]

  • The organic layer is separated, and the aqueous layer is extracted twice with 100 mL of dichloromethane.[2]

  • The combined organic layers are washed sequentially with a 5% sodium bicarbonate solution and water.[2]

  • The organic phase is dried with anhydrous magnesium sulfate, and the solvent is evaporated.[2]

  • The residue is purified by distillation under reduced pressure to remove unreacted substrate, followed by recrystallization from toluene to yield 3-bromo-5-nitroacetophenone.[2]

Characterization Protocols

The following are general protocols for the characterization of this compound, which can be adapted as needed.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[3]

  • ¹H NMR Spectroscopy: The spectrum is expected to show a singlet for the methyl protons of the ethanone group in the upfield region.[1] The aromatic protons will appear as multiplets in the downfield region, with their splitting patterns and coupling constants providing information about their relative positions on the aromatic ring.

  • ¹³C NMR Spectroscopy: The spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons, and the methyl carbon. The chemical shifts will be influenced by the electron-withdrawing effects of the bromo and nitro groups.

Mass Spectrometry (MS):

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent like methanol or acetonitrile.[3]

  • Analysis: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern can provide further structural information.

High-Performance Liquid Chromatography (HPLC):

  • Sample Preparation: Prepare a stock solution of the compound in the mobile phase or a compatible solvent at a concentration of about 1 mg/mL.[3] Dilute this to a working solution of 10-50 µg/mL.[3]

  • Analysis: HPLC can be used to determine the purity of the compound. A single sharp peak would indicate a high-purity sample.

Workflow and Data Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Synthesis_and_Characterization_Workflow Start Start: 3-Nitroacetophenone Synthesis Synthesis: Bromination Start->Synthesis Reagents: Br₂, BrF₃ Workup Work-up: Extraction & Washing Synthesis->Workup Purification Purification: Recrystallization Workup->Purification Product Product: This compound Purification->Product Characterization Characterization Product->Characterization NMR NMR Spectroscopy Characterization->NMR MS Mass Spectrometry Characterization->MS HPLC HPLC Characterization->HPLC

Caption: Synthesis and Characterization Workflow.

References

An In-depth Technical Guide to 1-(3-Bromo-5-nitrophenyl)ethanone (CAS: 127413-59-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of 1-(3-Bromo-5-nitrophenyl)ethanone, a key chemical intermediate in organic synthesis. It details the compound's physicochemical properties, spectroscopic characteristics, a validated synthesis protocol, and its chemical reactivity. Furthermore, this guide explores its significant applications as a versatile building block in drug discovery and materials science, alongside essential safety and handling information. The trifunctional nature of this molecule, featuring a ketone, a bromine atom, and a nitro group, offers multiple reactive sites, making it a valuable scaffold for constructing complex molecular architectures.[1]

Physicochemical and Spectroscopic Data

This compound is a substituted acetophenone derivative with the chemical formula C₈H₆BrNO₃.[1] The presence of both a bromine atom and a nitro group, which are electron-withdrawing, significantly influences the electron density of the aromatic ring and the reactivity of the acetyl group.[1]

Table 1: Chemical Identifiers and Properties
PropertyValueSource
CAS Number 127413-59-6[1][2]
Molecular Formula C₈H₆BrNO₃[1][2]
Molecular Weight 244.04 g/mol [1][2]
IUPAC Name This compound[1]
MDL Number MFCD20923634[2]
InChI Key KMNMBNPBERMCLJ-UHFFFAOYSA-N[1]
Density 1.637 g/cm³[3][4]
Boiling Point 293.4°C at 760 mmHg[3][4]
Flash Point 131.2°C[3]
Refractive Index 1.593[3]
Table 2: Key FT-IR Spectroscopic Data

While a full spectrum is not publicly available, the characteristic absorption bands for the functional groups are well-established.[1]

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Carbonyl (C=O)Stretch~1700
Nitro (NO₂)Asymmetric Stretch~1520
Aromatic C-HStretch>3000
Carbon-Bromine (C-Br)Stretch~600-500

Synthesis and Experimental Protocol

The synthesis of this compound is most effectively achieved through the bromination of 3-nitroacetophenone.[1] The directing effects of the acetyl and nitro groups (both meta-directing) guide the bromine to the desired position. A high-yield method utilizing a Br₂/BrF₃ mixture has been reported.[1][5]

Experimental Protocol: Bromination of 3-Nitroacetophenone[5]

Materials:

  • 3-Nitroacetophenone (CAS: 121-89-1)

  • Bromine trifluoride (BrF₃)

  • Bromine (Br₂)

  • Freon 113 (1,1,2-Trichlorotrifluoroethane)

  • Dichloromethane

  • 5% Sodium Sulfite solution

  • 5% Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

  • Toluene

  • Ice

Equipment:

  • Three-necked flask

  • Magnetic stirrer and condenser

  • Dropping funnel

Procedure:

  • Preparation: In an ice-water cooled three-necked flask, vigorously stir a mixture of 2.5 mL (0.05 mol) of bromine trifluoride and 3.2 mL (0.056 mol) of bromine.[5]

  • Reaction: Dissolve 36 g (0.2 mol) of 3-nitroacetophenone in 80 mL of Freon 113. Add this solution dropwise to the stirred Br₂/BrF₃ suspension while maintaining a temperature of 20°C.[5]

  • Quenching: Upon reaction completion, pour the crude mixture into stirred ice and treat with a 5% sodium sulfite solution to neutralize unreacted bromine.[5]

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with 100 mL portions of dichloromethane.[5]

  • Washing: Combine the organic layers and wash sequentially with a 5% sodium bicarbonate solution and then with water.[5]

  • Drying and Evaporation: Dry the organic phase with anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.[5]

  • Purification: Remove unreacted substrate from the residue by distillation under reduced pressure. Recrystallize the final product from toluene to yield pure 3-bromo-5-nitroacetophenone. A yield of 85% (based on the reacted substrate) has been reported.[5]

G cluster_start Starting Materials cluster_process Process A 3-Nitroacetophenone C Dropwise Addition (20°C in Freon 113) A->C B Bromine & Bromine Trifluoride B->C D Ice Quenching & Sulfite Treatment C->D E DCM Extraction D->E F Washing (Bicarbonate & Water) E->F G Drying & Evaporation F->G H Purification (Recrystallization) G->H I Final Product: 1-(3-Bromo-5- nitrophenyl)ethanone H->I

Diagram 1: Synthesis workflow for this compound.

Chemical Reactivity and Derivatization

The unique arrangement of functional groups imparts a dual reactivity profile to the molecule. The aromatic ring is activated for nucleophilic aromatic substitution (SNAr) due to the strong electron-withdrawing nitro group, while being deactivated for electrophilic aromatic substitution (EAS).[1] This makes it a versatile synthon for creating diverse molecular libraries.[1]

  • Carbonyl Group: The ketone functionality can undergo nucleophilic addition with organometallic reagents (e.g., Grignard) to form tertiary alcohols. It can also react with amines to form imines or with hydroxylamine to produce oximes.[1]

  • Bromo Group: The bromine atom is a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds.[1] It can also be displaced via SNAr reactions.

  • Nitro Group: The nitro group can be readily reduced to an amino group, a key transformation for accessing a wide range of substituted anilines which are fundamental components of many pharmaceuticals.[1]

G mol This compound carbonyl Carbonyl Group mol->carbonyl bromo Bromo Group mol->bromo nitro Nitro Group mol->nitro nuc_add Nucleophilic Addition (e.g., Grignard) carbonyl->nuc_add imine Imine/Oxime Formation carbonyl->imine snar Nucleophilic Aromatic Substitution (SNAr) bromo->snar coupling Pd-catalyzed Cross-Coupling bromo->coupling reduction Reduction to Amine nitro->reduction

Diagram 2: Key reactivity sites and derivatization pathways.

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate for their synthesis.[1][4] Its utility is well-established in drug discovery for generating diverse compound libraries for biological screening.[1]

  • Scaffold for Heterocyclic Synthesis: The multiple reactive sites are ideal for constructing complex heterocyclic compounds, which form the core of many modern therapeutic agents.[1][6] The ketone can be a site for condensation reactions, while the bromo and nitro groups can be manipulated to create fused ring systems.[1]

  • Intermediate for API Synthesis: The bromo-phenyl moiety is of significant therapeutic importance in drug design.[1] This compound provides a ready-made scaffold containing this feature, streamlining the synthesis of potential drug candidates.

  • Materials Science: Researchers also utilize this compound in materials science to develop advanced polymers or coatings with specific, tunable properties.[4]

Safety and Handling

This compound is for research and development use only and must be handled by technically qualified personnel.[2] It is classified as an irritant.[7]

Table 3: Hazard Information and Precautionary Statements
CategoryInformationSource
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[7]
Signal Word Warning[7]
Personal ProtectiveEquipment (PPE) Wear protective gloves, protective clothing, eye protection, and face protection. Use only in a well-ventilated area or under a chemical fume hood.[7][8]
Handling Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Avoid contact with skin, eyes, or clothing.[7][8]
Storage Store locked up in a well-ventilated, cool, dry place. Keep container tightly closed.[7][9]
First Aid (Eyes) Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical advice.[7]
First Aid (Skin) Wash with plenty of soap and water. If skin irritation occurs, get medical advice. Take off contaminated clothing and wash before reuse.[7][10]
First Aid (Inhalation) Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[7][10]
Incompatible Materials Strong oxidizing agents.[7]
Decomposition Products Carbon oxides, Hydrogen bromide, Nitrogen oxides.[7]

References

Spectroscopic and Synthetic Profile of 1-(3-Bromo-5-nitrophenyl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 1-(3-Bromo-5-nitrophenyl)ethanone, a trifunctional aromatic ketone of interest in organic synthesis and medicinal chemistry. Due to the limited availability of complete, experimentally verified spectroscopic data in the public domain for this specific compound, this guide presents a combination of predicted data based on analogous compounds and established analytical principles, alongside detailed experimental protocols for its synthesis and characterization.

Core Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally related compounds, notably 3-nitroacetophenone and other substituted acetophenones.

Table 1: Predicted ¹H NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS (0 ppm)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.60t1HH-4
~8.45t1HH-2
~8.20t1HH-6
~2.65s3H-CH₃
Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS (0 ppm)

Chemical Shift (δ) ppmAssignment
~195.5C=O
~149.0C-5
~140.0C-1
~137.0C-6
~130.0C-2
~127.5C-4
~122.5C-3
~27.0-CH₃
Table 3: Predicted Infrared (IR) Spectroscopic Data

Sample Preparation: KBr pellet

Wavenumber (cm⁻¹)Assignment
~3100-3000C-H stretch (aromatic)
~1700C=O stretch (ketone)
~1530N-O asymmetric stretch (nitro)
~1350N-O symmetric stretch (nitro)
~1100C-Br stretch
~850C-H bend (out-of-plane, aromatic)
Table 4: Predicted Mass Spectrometry (MS) Data

Ionization Method: Electron Ionization (EI)

m/zRelative Intensity (%)Assignment
243/245~40 / ~40[M]⁺ (Molecular Ion, Br isotopes)
228/230~100 / ~100[M-CH₃]⁺
197/199~20 / ~20[M-NO₂]⁺
166~35[M-Br]⁺
150~50[M-CH₃-NO₂]⁺
75~30[C₆H₃]⁺

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound and the acquisition of its spectroscopic data.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through the electrophilic bromination of 3-nitroacetophenone. The nitro and acetyl groups are meta-directing, thus favoring the introduction of the bromine atom at the C-5 position.

Materials:

  • 3-Nitroacetophenone

  • N-Bromosuccinimide (NBS)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-nitroacetophenone (1 equivalent) in dichloromethane.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Add N-Bromosuccinimide (1.1 equivalents) portion-wise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and wash with water, followed by saturated sodium bicarbonate solution, and finally brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to yield this compound as a solid.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition: Record the spectrum on a 400 MHz or higher NMR spectrometer. Use a standard pulse sequence with a spectral width of 0-12 ppm.

  • ¹³C NMR Acquisition: Record the spectrum on the same spectrometer. Use a proton-decoupled pulse sequence with a spectral width of 0-220 ppm.

Infrared (IR) Spectroscopy:

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • Acquisition: Record the spectrum using an FTIR spectrometer over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or as the eluent from a gas chromatograph.

  • Ionization: Use Electron Ionization (EI) at 70 eV.

  • Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and spectroscopic analysis of this compound.

G cluster_synthesis Synthesis Workflow 3-Nitroacetophenone 3-Nitroacetophenone Bromination Bromination 3-Nitroacetophenone->Bromination NBS, H₂SO₄ Purification Purification Bromination->Purification Recrystallization This compound This compound Purification->this compound G cluster_analysis Spectroscopic Analysis Workflow Synthesized Compound Synthesized Compound NMR NMR Synthesized Compound->NMR IR IR Synthesized Compound->IR MS MS Synthesized Compound->MS Structure Confirmation Structure Confirmation NMR->Structure Confirmation IR->Structure Confirmation MS->Structure Confirmation

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 1-(3-Bromo-5-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the compound 1-(3-Bromo-5-nitrophenyl)ethanone. Due to the limited availability of experimentally acquired spectral data for this specific molecule in public databases, this document presents a predictive analysis based on established NMR principles and data from structurally similar compounds. This guide is intended to serve as a valuable reference for researchers in the fields of organic synthesis, medicinal chemistry, and drug development for the characterization of this and related molecules.

Predicted NMR Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound. These predictions are based on the analysis of substituent effects on the aromatic ring and comparison with known data for related nitro- and bromo-substituted acetophenones.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃, 400 MHz)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
~8.55t~1.51HH-4
~8.40t~1.51HH-2
~8.25t~1.51HH-6
~2.65s-3H-CH₃

Note: The aromatic protons are expected to show small meta-coupling (t - triplet-like appearance due to coupling to two other aromatic protons).

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃, 100 MHz)

Chemical Shift (δ) ppmAssignment
~195.5C=O
~150.0C-5 (C-NO₂)
~140.0C-1
~135.0C-6
~130.0C-2
~125.0C-3 (C-Br)
~122.0C-4
~27.0-CH₃

Structural and Workflow Diagrams

The following diagrams illustrate the molecular structure of this compound with atom numbering for NMR signal assignment and a general workflow for its spectroscopic analysis.

structure cluster_0 This compound C1 C1 C2 C2 C1->C2 C7 C7 C1->C7 C3 C3 C2->C3 H_C2 H C2->H_C2 C4 C4 C3->C4 Br10 Br10 C3->Br10 C5 C5 C4->C5 H_C4 H C4->H_C4 C6 C6 C5->C6 N11 N11 C5->N11 C6->C1 H_C6 H C6->H_C6 O8 O8 C7->O8 C9 C9 C7->C9 H_C9_1 H C9->H_C9_1 H_C9_2 H C9->H_C9_2 H_C9_3 H C9->H_C9_3 O12 O12 N11->O12 O13 O13 N11->O13

Caption: Molecular structure of this compound with atom numbering.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing and Analysis dissolve Dissolve 5-20 mg of sample in 0.6-0.7 mL of CDCl₃ transfer Transfer to 5 mm NMR tube dissolve->transfer instrument Place in NMR spectrometer (e.g., 400 MHz) transfer->instrument lock_shim Lock and shim instrument->lock_shim acquire_h1 Acquire ¹H NMR spectrum lock_shim->acquire_h1 acquire_c13 Acquire ¹³C NMR spectrum lock_shim->acquire_c13 ft Fourier Transform acquire_h1->ft acquire_c13->ft phase_baseline Phase and baseline correction ft->phase_baseline reference Reference to TMS (0 ppm) phase_baseline->reference integrate_peak_pick Integrate and peak pick reference->integrate_peak_pick assign Assign signals to nuclei integrate_peak_pick->assign

Caption: General workflow for NMR analysis.

Experimental Protocols

A general protocol for acquiring high-quality ¹H and ¹³C NMR spectra for a small organic molecule like this compound is provided below.

Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0.00 ppm).

  • Transfer: Carefully transfer the solution into a clean, dry 5 mm NMR tube.

NMR Spectrometer Setup
  • Instrumentation: The data should be acquired on a 400 MHz or higher field NMR spectrometer.

  • Tuning and Locking: The spectrometer's probe should be tuned to the frequencies of both ¹H and ¹³C nuclei. The instrument's magnetic field is "locked" onto the deuterium signal of the solvent to maintain a stable magnetic field.

  • Shimming: The homogeneity of the magnetic field is optimized by a process called shimming to obtain sharp and well-resolved NMR signals.

¹H NMR Acquisition Parameters
  • Pulse Program: A standard single-pulse experiment is typically used.

  • Spectral Width: A spectral width of approximately 12-16 ppm, centered around 6-8 ppm, is appropriate for aromatic compounds.

  • Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.

  • Relaxation Delay: A relaxation delay of 1-5 seconds allows for the full relaxation of the nuclei between scans.

  • Number of Scans: For a sample of reasonable concentration, 8 to 16 scans are usually adequate.

¹³C NMR Acquisition Parameters
  • Pulse Program: A standard proton-decoupled single-pulse experiment is used to simplify the spectrum to single lines for each carbon atom.

  • Spectral Width: A spectral width of approximately 220-250 ppm, centered around 120 ppm, will cover the expected range of chemical shifts.

  • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.

  • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 to 4096) is required to achieve a good signal-to-noise ratio.

Data Processing
  • Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

  • Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode, and the baseline is corrected to be flat.

  • Referencing: The chemical shift scale is calibrated relative to the TMS signal at 0.00 ppm.

  • Integration and Peak Picking: The areas under the peaks in the ¹H spectrum are integrated to determine the relative number of protons. The exact chemical shifts of the peaks are determined.

  • Analysis: The chemical shifts, multiplicities, coupling constants, and integration values are analyzed to elucidate the molecular structure.

An In-depth Technical Guide to the Reactivity Profile of 1-(3-Bromo-5-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Bromo-5-nitrophenyl)ethanone is a trifunctional aromatic ketone that serves as a versatile building block in organic synthesis. Its structure, featuring a ketone, a bromine atom, and a nitro group on a phenyl ring, provides multiple reactive sites for chemical modification. The electron-withdrawing nature of the nitro and acetyl groups deactivates the aromatic ring towards electrophilic substitution, while simultaneously activating it for nucleophilic aromatic substitution. This guide provides a comprehensive overview of the synthesis, physical properties, and chemical reactivity of this compound, complete with detailed experimental protocols and data presented for easy reference.

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of this compound are crucial for its identification and characterization.

Table 1: Physicochemical Properties

PropertyValueReference
CAS Number 127413-59-6[1][2][3]
Molecular Formula C₈H₆BrNO₃[3]
Molecular Weight 244.04 g/mol [1][2][3]
Boiling Point Not available
Melting Point Not available (related compound 3-nitroacetophenone: 76-79 °C)[4]

Table 2: Spectroscopic Data (Predicted and Analogous Compounds)

Technique DataReference
¹H NMR Predicted δ (ppm) in CDCl₃: ~8.5 (t, 1H), ~8.8 (d, 2H), ~2.7 (s, 3H). Note: Data for the analogous compound 1-(3-nitrophenyl)ethanone shows aromatic protons between δ 7.70-8.78 ppm and a methyl singlet at ~2.65 ppm.[5][6]
¹³C NMR Predicted δ (ppm) in CDCl₃: ~196 (C=O), ~148 (C-NO₂), ~138 (Ar-C), ~130 (Ar-CH), ~125 (Ar-CH), ~27 (-CH₃). Note: Data for the analogous compound 1-(3-nitrophenyl)ethanone shows the carbonyl carbon at ~196.5 ppm and the methyl carbon at ~26.8 ppm.[5][6]
IR (KBr) ν (cm⁻¹): ~1700 (C=O stretch), ~1520 (NO₂ asymmetric stretch), >3000 (Aromatic C-H stretch), C-Br stretch in the lower frequency region.[1]
Mass Spec (EI) For the analogous compound 1-(3-nitrophenyl)ethanone, m/z (%): 165 ([M]⁺, ~40), 150 ([M-CH₃]⁺, ~100), 120 ([M-NO₂]⁺, ~20).[5]

Synthesis of this compound

The primary synthetic route to this compound involves the bromination of 3-nitroacetophenone.

Synthesis Synthesis of this compound 3-Nitroacetophenone 3-Nitroacetophenone This compound This compound 3-Nitroacetophenone->this compound Br2, BrF3 Freon 113, 20 °C

Synthesis of the target compound.
Detailed Experimental Protocol: Bromination of 3-Nitroacetophenone[2]

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer and a condenser, cooled in an ice-water bath, vigorously stir a mixture of bromine trifluoride (2.5 mL, 0.05 mol) and bromine (3.2 mL, 0.056 mol).

  • Addition of Substrate: To this suspension, add a solution of 3-nitroacetophenone (36 g, 0.2 mol) dissolved in Freon 113 (80 mL) dropwise, while maintaining vigorous stirring and a temperature of 20°C.

  • Work-up: Upon completion of the reaction, pour the crude reaction mixture into stirred ice and treat with a 5% sodium sulfite solution.

  • Extraction: Separate the organic layer, and extract the aqueous layer twice with dichloromethane (100 mL each).

  • Washing: Combine the organic layers and wash sequentially with 5% sodium bicarbonate solution and water.

  • Drying and Concentration: Dry the organic phase with anhydrous magnesium sulfate and evaporate the solvent.

  • Purification: Remove unreacted substrate by distillation under reduced pressure and finally recrystallize the residue from toluene to obtain this compound.

  • Yield: 85% (calculated based on the reacted substrate).[7]

Reactivity Profile

The reactivity of this compound is dictated by its three functional groups.

Reactivity Reactivity Profile of this compound A This compound B Nitro Group Reduction (e.g., SnCl2/HCl) A->B C Nucleophilic Aromatic Substitution (at Bromo position) A->C D Ketone Reactions (e.g., Grignard, Aldol) A->D

Key reaction pathways.
Reduction of the Nitro Group

The nitro group can be selectively reduced to an amine, a key transformation for the synthesis of various derivatives.

Representative Protocol: Reduction with Tin(II) Chloride

This protocol is a general method for the reduction of aromatic nitro compounds.[8][9]

  • Reaction Setup: In a round-bottom flask, dissolve this compound in ethanol.

  • Reagent Addition: Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) and concentrated hydrochloric acid.

  • Reaction: Heat the mixture at reflux for several hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.

  • Extraction: Extract the product with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

  • Expected Product: 1-(3-Amino-5-bromophenyl)ethanone.

  • Yield: Generally high for this type of reaction.

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom can be displaced by various nucleophiles, facilitated by the electron-withdrawing nitro and acetyl groups.

Representative Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from a general procedure for Suzuki-Miyaura coupling reactions.[2]

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as potassium phosphate (2.0 equiv.).

  • Catalyst Addition: Evacuate and backfill the flask with an inert gas (e.g., argon) three times. Then, add a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (e.g., 5 mol%).

  • Solvent Addition: Add a suitable solvent system, such as a mixture of 1,4-dioxane and water.

  • Reaction: Stir the mixture at room temperature for 30 minutes under an inert atmosphere, then heat to 85-95 °C for 15-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: After cooling, dilute the mixture with ethyl acetate, wash with water and brine, dry the organic layer, and concentrate. Purify the crude product by flash column chromatography.

  • Expected Product: 1-(3-Aryl-5-nitrophenyl)ethanone.

  • Yield: Varies depending on the boronic acid used.

Reactions of the Ketone Functional Group

The ketone moiety can undergo a variety of transformations, including nucleophilic additions and condensations.

Representative Protocol: Grignard Reaction

This is a general protocol for the reaction of a ketone with a Grignard reagent.[10]

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous THF and cool to -78 °C.

  • Reagent Addition: Slowly add the Grignard reagent (e.g., methylmagnesium bromide in THF or diethyl ether, 1.1 equiv.) dropwise, maintaining the low temperature.

  • Reaction: Stir the reaction mixture at -78 °C for several hours.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at -78 °C. Allow the mixture to warm to room temperature.

  • Extraction and Purification: Add water and extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography.

  • Expected Product: 2-(3-Bromo-5-nitrophenyl)propan-2-ol.

  • Yield: Moderate to high, but can be affected by side reactions with the nitro group.[10]

Representative Protocol: Aldol Condensation

This protocol is based on the Claisen-Schmidt condensation of acetophenones with aromatic aldehydes.[11]

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • Reagent Addition: Add the desired aromatic aldehyde (1 equivalent) to the solution and stir at room temperature. Slowly add an aqueous solution of sodium hydroxide or potassium hydroxide (typically 10-20%).

  • Reaction: Continue stirring the reaction mixture at room temperature for 2-4 hours. Monitor the progress by TLC.

  • Work-up: Upon completion, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid.

  • Isolation and Purification: Collect the precipitated solid product by vacuum filtration, wash with cold water until neutral, and dry. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

  • Expected Product: A chalcone derivative, (E)-1-(3-bromo-5-nitrophenyl)-3-arylprop-2-en-1-one.

  • Yield: Generally good for this type of condensation.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its three distinct functional groups offer a wide range of possibilities for derivatization, enabling the construction of complex molecules for applications in drug discovery and materials science. This guide provides a foundational understanding of its reactivity, supported by detailed, albeit representative, experimental protocols to aid researchers in their synthetic endeavors. Further investigation into the specific reaction conditions and optimization for this particular substrate will undoubtedly expand its utility as a key building block.

References

An In-Depth Technical Guide to the Electrophilic and Nucleophilic Sites of 1-(3-Bromo-5-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

1-(3-Bromo-5-nitrophenyl)ethanone is a trifunctional aromatic ketone that serves as a versatile intermediate in organic synthesis. The strategic placement of a bromo, a nitro, and an acetyl group on the phenyl ring dictates a unique electronic landscape, creating distinct sites for both electrophilic and nucleophilic attack. This guide provides a comprehensive analysis of these reactive centers, supported by an examination of the electronic effects of the substituents. Detailed discussions on the molecule's reactivity profile, including its propensity for nucleophilic aromatic substitution and reactions at the carbonyl group, are presented. This document is intended to serve as a technical resource for chemists leveraging this compound in synthetic applications.

Introduction

This compound, with the chemical formula C₈H₆BrNO₃, is a substituted acetophenone of significant interest in the synthesis of pharmaceuticals and other complex organic molecules.[1] Its utility stems from the presence of three key functional groups: a ketone (acetyl group), a bromine atom, and a nitro group. The interplay of the electronic properties of these groups deactivates the aromatic ring towards electrophilic attack while simultaneously activating it for nucleophilic substitution.[1] Understanding the specific electrophilic (electron-deficient) and nucleophilic (electron-rich) sites within the molecule is paramount for predicting its reactivity and designing successful synthetic strategies.

Analysis of Electronic Effects and Reactive Sites

The reactivity of this compound is governed by the cumulative electronic influence of its substituents.

  • Acetyl Group (-COCH₃): This is a moderately deactivating, meta-directing group. The carbonyl carbon is highly electron-deficient (electrophilic) due to the polarization of the C=O bond. The carbonyl oxygen, conversely, possesses lone pairs of electrons, rendering it a nucleophilic center. The α-protons on the methyl group are weakly acidic and can be abstracted by a strong base to form a nucleophilic enolate.

  • Nitro Group (-NO₂): This is a powerful electron-withdrawing and meta-directing group. It strongly deactivates the aromatic ring towards electrophilic substitution by withdrawing electron density through both inductive and resonance effects. This deactivation makes the aromatic ring itself an electrophilic target for strong nucleophiles.

  • Bromo Group (-Br): This substituent withdraws electron density via induction but can donate it through resonance (though the inductive effect is dominant). It is considered a deactivating, ortho-, para-directing group. However, in this molecule, its primary role is often as a leaving group in nucleophilic aromatic substitution (SNAr) reactions.

The combination of these three groups, positioned meta to one another, results in significant electron deficiency across the aromatic ring and at the carbonyl carbon.

Figure 1: Distribution of electrophilic (δ+) and nucleophilic (δ-) centers in this compound.

Identification of Key Reactive Sites

Electrophilic Sites

These are electron-deficient centers prone to attack by nucleophiles.

  • Carbonyl Carbon: This is the most prominent electrophilic site. The significant difference in electronegativity between carbon and oxygen leads to a strong polarization of the carbonyl bond, making the carbon highly susceptible to nucleophilic addition.

  • Aromatic Carbon C-3 (bonded to Bromine): The strong inductive withdrawal by the nitro and acetyl groups makes the entire ring electron-poor. This carbon, bearing a good leaving group (Br), is a prime target for Nucleophilic Aromatic Substitution (SNAr).

  • Aromatic Carbon C-5 (bonded to Nitro group): This carbon is also highly electrophilic and can be a site for nucleophilic attack, although displacement of the nitro group is less common than displacement of the bromide.

  • Aromatic Carbons C-2, C-4, C-6: These positions are also electron-deficient due to the influence of the deactivating groups, rendering them unreactive towards electrophiles but activated for attack by very strong nucleophiles.

Nucleophilic Sites

These are electron-rich centers capable of donating an electron pair to an electrophile.

  • Carbonyl Oxygen: The oxygen atom of the acetyl group possesses two lone pairs of electrons, making it a Lewis basic and nucleophilic site, particularly for protonation or coordination to Lewis acids.

  • Nitro Group Oxygens: Similar to the carbonyl oxygen, the oxygens of the nitro group have available lone pairs and can act as nucleophilic centers.

  • α-Carbon (via Enolate Formation): The protons of the methyl group adjacent to the carbonyl (α-protons) are acidic. In the presence of a suitable base, one of these protons can be removed to form a resonance-stabilized enolate ion. This carbanion is a potent nucleophile, capable of reacting with a wide range of electrophiles.

Reactivity Profile and Experimental Considerations

Nucleophilic Aromatic Substitution (SNAr)

The presence of strong electron-withdrawing groups (especially the nitro group) ortho or para to a leaving group (halide) greatly facilitates SNAr. While the nitro group here is meta to the bromo leaving group, the combined deactivating power of the nitro and acetyl groups sufficiently lowers the electron density of the ring to allow SNAr to proceed. The reaction involves the attack of a nucleophile on the carbon bearing the bromine, forming a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of the bromide ion.

SNAr_Workflow SNAr Reaction Workflow cluster_reactants Reactants cluster_process Process cluster_products Products start This compound attack Nucleophilic Attack on C-Br start->attack nucleophile Nucleophile (e.g., RO⁻, R₂NH) nucleophile->attack intermediate Formation of Meisenheimer Complex attack->intermediate Resonance Stabilized elimination Elimination of Bromide Ion intermediate->elimination product Substituted Product elimination->product byproduct Bromide Salt elimination->byproduct

Figure 2: Logical workflow for a Nucleophilic Aromatic Substitution (SNAr) reaction.

Reactions at the Carbonyl Group

The electrophilic carbonyl carbon readily undergoes nucleophilic addition. This includes reactions like:

  • Reduction: Reduction with agents like sodium borohydride (NaBH₄) will selectively reduce the ketone to a secondary alcohol without affecting the nitro group.

  • Grignard/Organolithium Reactions: Addition of organometallic reagents forms a tertiary alcohol.

  • Wittig Reaction: Conversion of the carbonyl to an alkene.

Reactions Involving the α-Protons

The acidity of the α-protons allows for the formation of an enolate, which can then participate in reactions such as alkylations or aldol condensations with other carbonyl compounds.

Enolate_Formation Enolate Formation Logic start_mol This compound process_node Proton Abstraction from α-Carbon start_mol->process_node base Strong Base (e.g., LDA, NaH) base->process_node result_ion Nucleophilic Enolate Ion (Resonance Stabilized) process_node->result_ion Results in

References

An In-depth Technical Guide to the Molecular Structure of 1-(3-Bromo-5-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and analytical characterization of 1-(3-Bromo-5-nitrophenyl)ethanone (CAS No: 127413-59-6). This compound is a substituted acetophenone containing bromo and nitro functional groups, making it a molecule of interest in synthetic organic chemistry and as a potential building block in drug discovery. This document collates available data on its synthesis, spectroscopic properties, and predicted structural characteristics. Detailed experimental protocols for its synthesis and characterization are provided, alongside visualizations to aid in understanding its chemical nature and analytical workflow. While a complete set of experimental data for this specific molecule is not publicly available, this guide presents a combination of reported data, theoretical predictions, and comparative analysis with structurally related compounds.

Molecular Structure and Properties

This compound possesses a central benzene ring substituted with an acetyl group, a bromine atom, and a nitro group at positions 1, 3, and 5, respectively. The presence of the electron-withdrawing bromo and nitro groups significantly influences the electronic properties and reactivity of the molecule.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 127413-59-6[1]
Molecular Formula C₈H₆BrNO₃[2]
Molecular Weight 244.04 g/mol [1]
Appearance White powder[2]
Purity 95-99% (as commercially available)[2][3]
InChI Key KMNMBNPBERMCLJ-UHFFFAOYSA-N[1]

Diagram 1: Chemical Structure of this compound

Caption: 2D structure of this compound.

Synthesis and Purification

A common synthetic route to this compound is the bromination of 3-nitroacetophenone. A high-yield method utilizing bromine and bromine trifluoride has been reported.[4]

Experimental Protocol: Synthesis via Bromination

Materials:

  • 3-Nitroacetophenone

  • Bromine (Br₂)

  • Bromine trifluoride (BrF₃)

  • Freon 113 (or a suitable alternative solvent)

  • 5% Sodium sulfite solution

  • 5% Sodium bicarbonate solution

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Toluene

Procedure:

  • In a three-necked flask equipped with a magnetic stirrer and condenser, cooled in an ice-water bath, a mixture of bromine trifluoride (0.05 mol) and bromine (0.056 mol) is vigorously stirred.

  • A solution of 3-nitroacetophenone (0.2 mol) dissolved in Freon 113 (80 mL) is added dropwise to the stirred suspension while maintaining the temperature at 20°C.

  • Upon reaction completion, the crude mixture is poured into stirred ice and treated with a 5% sodium sulfite solution to quench unreacted bromine.

  • The organic layer is separated, and the aqueous layer is extracted twice with dichloromethane (100 mL).

  • The combined organic layers are washed sequentially with a 5% sodium bicarbonate solution and water.

  • The organic phase is dried over anhydrous magnesium sulfate, and the solvent is removed by rotary evaporation.

  • The residue is purified by recrystallization from toluene to yield 1-(3-bromo-5-nitroacetophenone). A yield of 85% has been reported for this method.[4]

Spectroscopic Characterization

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a valuable technique for identifying the functional groups present in this compound. The key vibrational frequencies are summarized in the table below.

Table 2: Predicted FT-IR Data for this compound

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~3100-3000Aromatic C-HStretching
~1700Carbonyl (C=O)Stretching
~1520Nitro (NO₂)Asymmetric Stretching
~1350Nitro (NO₂)Symmetric Stretching
Below 1000C-BrStretching
Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Predicted ¹H-NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityAssignment
~2.6Singlet-CH₃
~8.2 - 8.6MultipletAromatic Protons

Table 4: Predicted ¹³C-NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~27-CH₃
~122C-Br
~125 - 135Aromatic CH
~140C-COCH₃
~149C-NO₂
~195C=O
Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a characteristic isotopic pattern for bromine, with two molecular ion peaks of nearly equal intensity at [M]⁺ and [M+2]⁺.

Table 5: Predicted Mass Spectrometry Data for this compound

m/zIon
243/245[M]⁺
228/230[M-CH₃]⁺
197/199[M-NO₂]⁺
183/185[M-COCH₃]⁺
154[M-Br-NO₂]⁺
103[C₇H₅O]⁺
75[C₆H₃]⁺

Crystallographic Data

As of the date of this document, the crystal structure of this compound has not been reported in publicly available databases. For illustrative purposes, crystallographic data from a structurally related compound can be informative for predicting molecular packing and intermolecular interactions.

Experimental Workflows

Diagram 2: Logical Workflow for Synthesis and Characterization

cluster_workflow Synthesis and Characterization Workflow A Synthesis of this compound B Purification by Recrystallization A->B C Structural Confirmation B->C D Spectroscopic Analysis C->D FT-IR, NMR, MS E Purity Assessment C->E HPLC, Elemental Analysis F Data Analysis and Reporting D->F E->F

Caption: A logical workflow for the synthesis and characterization of this compound.

Conclusion

This compound is a valuable synthetic intermediate with a rich chemical functionality that allows for a variety of subsequent chemical transformations. This technical guide has summarized the available information on its molecular structure, properties, and synthesis. While a complete set of experimentally determined analytical data is not currently available, the provided predictions based on established spectroscopic principles and data from related compounds offer a solid foundation for researchers working with this molecule. The detailed experimental protocols and logical workflows presented herein are intended to facilitate its synthesis and comprehensive characterization in a laboratory setting.

References

Solubility Profile of 1-(3-Bromo-5-nitrophenyl)ethanone: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted Solubility Characteristics

1-(3-Bromo-5-nitrophenyl)ethanone is a substituted aromatic ketone. The presence of a polar nitro group (-NO2) and a moderately polar bromo group (-Br) on the phenyl ring, in addition to the carbonyl group (-C=O) of the ethanone moiety, dictates its solubility. It is anticipated that the compound will exhibit low solubility in non-polar solvents and moderate to good solubility in polar aprotic and polar protic organic solvents. For instance, related compounds like 4'-Bromo-3'-nitroacetophenone are reported to be soluble in acetone, chloroform, and methanol, but sparingly soluble in water.[1] Similarly, 3-nitroacetophenone is soluble in hot water and ether, and slightly soluble in ethanol.[2]

Data on Structurally Related Compounds

While specific data for this compound is absent, examining the solubility of analogous compounds can provide valuable insights. The following table summarizes qualitative solubility information for structurally similar molecules.

Compound NameSolventSolubility
4'-Bromo-3'-nitroacetophenoneAcetone, Chloroform, MethanolSoluble[1]
4'-Bromo-3'-nitroacetophenoneWaterSparingly Soluble (<0.01 g/100 mL at 25°C)[1]
3-NitroacetophenoneHot Water, EtherSoluble[2]
3-NitroacetophenoneEthanolSlightly Soluble[2]

Experimental Protocol for Solubility Determination

A standard and widely accepted method for determining the equilibrium solubility of a solid compound in a liquid solvent is the isothermal shake-flask method . This protocol provides a reliable way to ascertain the saturation point of the solute in the solvent at a given temperature.

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials:

  • This compound (pure solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

  • Analytical balance

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument (e.g., UV-Vis spectrophotometer).

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The time required may need to be determined empirically by taking measurements at different time points until the concentration of the solute in the solution becomes constant.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

    • To ensure complete removal of undissolved solids, centrifuge the vials at a moderate speed.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Immediately filter the aliquot through a syringe filter to remove any remaining microscopic particles.

    • Dilute the filtered solution with a known volume of the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a pre-validated analytical method, such as HPLC.

    • Construct a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of the solute in the diluted samples by comparing their analytical response to the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution by taking into account the dilution factor. This concentration represents the solubility of this compound in the respective solvent at the specified temperature.

Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_sample Sampling & Dilution cluster_analysis Analysis cluster_result Result prep Add excess solid to solvent equil Agitate at constant temperature (24-72h) prep->equil sep Settle and Centrifuge equil->sep sample Filter supernatant sep->sample dilute Dilute sample sample->dilute analysis Quantify using HPLC dilute->analysis result Calculate Solubility analysis->result

Figure 1. Experimental workflow for solubility determination.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 1-(3-Bromo-5-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a variety of medicinally relevant heterocyclic compounds utilizing 1-(3-bromo-5-nitrophenyl)ethanone as a versatile starting material. The presence of three reactive sites—the acetyl group, the bromine atom, and the nitro group—renders this molecule a valuable building block for the construction of diverse molecular architectures, particularly in the context of drug discovery and development.

Introduction

This compound is a substituted acetophenone containing an electron-withdrawing nitro group and a synthetically versatile bromine atom. These functionalities activate the molecule for various chemical transformations, making it an ideal precursor for the synthesis of a range of heterocyclic systems. The acetyl group can be readily modified to form key intermediates such as 1,3-dicarbonyl compounds, chalcones, and α-haloketones, which can subsequently undergo cyclization reactions to yield pyrazoles, pyrimidines, and thiophenes, respectively. Furthermore, the bromine atom can be utilized in cross-coupling reactions, and the nitro group can be reduced to an amine, opening up further avenues for molecular diversification.

This document outlines four key synthetic pathways starting from this compound to produce pyrazoles, pyrimidines, thiophenes, and pyridines, all of which are important scaffolds in medicinal chemistry.

Synthetic Pathways and Experimental Protocols

The following sections detail the multi-step synthesis of various heterocyclic compounds from this compound. Each pathway includes an experimental workflow diagram and detailed protocols for each synthetic step.

Synthesis of Pyrazoles via a 1,3-Dicarbonyl Intermediate

Pyrazoles are a class of heterocyclic compounds with a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The synthesis of pyrazoles from this compound proceeds through a two-step sequence involving the formation of a 1,3-dicarbonyl intermediate via Claisen condensation, followed by cyclization with hydrazine.

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start [label="this compound"]; intermediate [label="1-(3-Bromo-5-nitrophenyl)-3-oxobutanoate\n(1,3-Dicarbonyl Intermediate)"]; product [label="3-(3-Bromo-5-nitrophenyl)-5-methyl-1H-pyrazole"];

start -> intermediate [label="Claisen Condensation\n(NaH, Ethyl Acetate)"]; intermediate -> product [label="Cyclization\n(Hydrazine Hydrate)"]; }

Figure 1: Synthesis of Pyrazoles.

Protocol 1.1: Synthesis of Ethyl 3-(3-bromo-5-nitrophenyl)-3-oxopropanoate (1,3-Dicarbonyl Intermediate)

This protocol describes the Claisen condensation of this compound with ethyl acetate to yield the corresponding β-keto ester.

  • Materials:

    • This compound

    • Sodium hydride (NaH, 60% dispersion in mineral oil)

    • Ethyl acetate

    • Dry tetrahydrofuran (THF)

    • Hydrochloric acid (1 M)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a stirred suspension of sodium hydride (1.2 eq) in dry THF under a nitrogen atmosphere, add ethyl acetate (5 eq) dropwise at 0 °C.

    • Allow the mixture to stir at room temperature for 30 minutes.

    • Add a solution of this compound (1 eq) in dry THF dropwise to the reaction mixture.

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction to 0 °C and quench by the slow addition of 1 M HCl until the pH is acidic.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 1.2: Synthesis of 3-(3-Bromo-5-nitrophenyl)-5-methyl-1H-pyrazole

This protocol outlines the cyclization of the β-keto ester with hydrazine hydrate.

  • Materials:

    • Ethyl 3-(3-bromo-5-nitrophenyl)-3-oxopropanoate

    • Hydrazine hydrate

    • Ethanol

    • Glacial acetic acid (catalytic amount)

  • Procedure:

    • Dissolve ethyl 3-(3-bromo-5-nitrophenyl)-3-oxopropanoate (1 eq) in ethanol.

    • Add hydrazine hydrate (1.1 eq) and a catalytic amount of glacial acetic acid.

    • Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

    • Cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

    • Pour the residue into ice-cold water to precipitate the product.

    • Filter the solid, wash with water, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to afford the pure pyrazole.

CompoundStarting MaterialReagentsSolventYield (%)m.p. (°C)
Ethyl 3-(3-bromo-5-nitrophenyl)-3-oxopropanoateThis compoundNaH, Ethyl AcetateTHF75-85N/A
3-(3-Bromo-5-nitrophenyl)-5-methyl-1H-pyrazoleEthyl 3-(3-bromo-5-nitrophenyl)-3-oxopropanoateHydrazine hydrate, Acetic acidEthanol80-90N/A
Table 1: Summary of quantitative data for the synthesis of the pyrazole derivative.
Synthesis of Pyrimidines via a Chalcone Intermediate

Pyrimidines are another class of heterocycles with significant therapeutic applications, including antiviral and anticancer agents. The synthesis involves a Claisen-Schmidt condensation to form a chalcone, followed by cyclization with a suitable nitrogen-containing reagent like urea or thiourea.

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start [label="this compound"]; intermediate [label="(E)-1-(3-Bromo-5-nitrophenyl)-3-phenylprop-2-en-1-one\n(Chalcone Intermediate)"]; product [label="4-(3-Bromo-5-nitrophenyl)-6-phenylpyrimidin-2-amine"];

start -> intermediate [label="Claisen-Schmidt Condensation\n(Benzaldehyde, NaOH)"]; intermediate -> product [label="Cyclization\n(Guanidine)"]; }

Figure 2: Synthesis of Pyrimidines.

Protocol 2.1: Synthesis of (E)-1-(3-Bromo-5-nitrophenyl)-3-phenylprop-2-en-1-one (Chalcone)

This protocol describes the base-catalyzed condensation of this compound with benzaldehyde.[1][2][3]

  • Materials:

    • This compound

    • Benzaldehyde

    • Sodium hydroxide (NaOH)

    • Ethanol

    • Water

    • Hydrochloric acid (dilute)

  • Procedure:

    • Dissolve this compound (1 eq) and benzaldehyde (1.1 eq) in ethanol in a round-bottom flask.

    • Cool the mixture in an ice bath and slowly add an aqueous solution of NaOH (2 eq).

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.

    • Filter the precipitated solid, wash with water until neutral, and dry.

    • Recrystallize the crude product from ethanol to obtain the pure chalcone.

Protocol 2.2: Synthesis of 4-(3-Bromo-5-nitrophenyl)-6-phenylpyrimidin-2-amine

This protocol details the cyclization of the chalcone with guanidine to form the pyrimidine ring.

  • Materials:

    • (E)-1-(3-Bromo-5-nitrophenyl)-3-phenylprop-2-en-1-one

    • Guanidine hydrochloride

    • Sodium ethoxide

    • Ethanol

  • Procedure:

    • Prepare a solution of sodium ethoxide in ethanol by dissolving sodium metal in absolute ethanol.

    • Add guanidine hydrochloride (1.2 eq) to the sodium ethoxide solution and stir for 15 minutes.

    • Add the chalcone (1 eq) to the reaction mixture.

    • Reflux the mixture for 6-8 hours, monitoring by TLC.

    • Cool the reaction mixture and pour it into ice-cold water.

    • Filter the resulting precipitate, wash with water, and dry.

    • Recrystallize the crude product from a suitable solvent to obtain the pure pyrimidine derivative.

CompoundStarting MaterialReagentsSolventYield (%)m.p. (°C)
(E)-1-(3-Bromo-5-nitrophenyl)-3-phenylprop-2-en-1-oneThis compoundBenzaldehyde, NaOHEthanol85-95N/A
4-(3-Bromo-5-nitrophenyl)-6-phenylpyrimidin-2-amine(E)-1-(3-Bromo-5-nitrophenyl)-3-phenylprop-2-en-1-oneGuanidine hydrochloride, NaOEtEthanol70-80N/A
Table 2: Summary of quantitative data for the synthesis of the pyrimidine derivative.
Synthesis of Thiophenes via an α-Haloketone Intermediate (Gewald Reaction)

Thiophenes are five-membered heterocyclic compounds containing a sulfur atom and are found in numerous pharmaceuticals. The Gewald reaction provides a versatile method for the synthesis of 2-aminothiophenes from an α-haloketone, an activated nitrile, and elemental sulfur.[4][5][6][7]

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start [label="this compound"]; intermediate [label="2-Bromo-1-(3-bromo-5-nitrophenyl)ethanone\n(α-Haloketone Intermediate)"]; product [label="Ethyl 2-amino-4-(3-bromo-5-nitrophenyl)thiophene-3-carboxylate"];

start -> intermediate [label="α-Bromination\n(NBS, p-TsOH)"]; intermediate -> product [label="Gewald Reaction\n(Ethyl Cyanoacetate, Sulfur, Morpholine)"]; }

Figure 3: Synthesis of Thiophenes.

Protocol 3.1: Synthesis of 2-Bromo-1-(3-bromo-5-nitrophenyl)ethanone (α-Haloketone)

This protocol describes the α-bromination of this compound.[8][9]

  • Materials:

    • This compound

    • N-Bromosuccinimide (NBS)

    • p-Toluenesulfonic acid (p-TsOH) (catalytic amount)

    • Acetonitrile

  • Procedure:

    • Dissolve this compound (1 eq) in acetonitrile.

    • Add N-bromosuccinimide (1.1 eq) and a catalytic amount of p-TsOH.

    • Reflux the reaction mixture for 2-3 hours, monitoring by TLC.

    • Cool the reaction mixture and pour it into water.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product can be used in the next step without further purification or can be purified by recrystallization.

Protocol 3.2: Synthesis of Ethyl 2-amino-4-(3-bromo-5-nitrophenyl)thiophene-3-carboxylate

This protocol details the Gewald three-component reaction.[4][5][6][7]

  • Materials:

    • 2-Bromo-1-(3-bromo-5-nitrophenyl)ethanone

    • Ethyl cyanoacetate

    • Elemental sulfur

    • Morpholine (base)

    • Ethanol

  • Procedure:

    • To a mixture of 2-bromo-1-(3-bromo-5-nitrophenyl)ethanone (1 eq), ethyl cyanoacetate (1 eq), and elemental sulfur (1.1 eq) in ethanol, add morpholine (2 eq) dropwise at room temperature.

    • Stir the reaction mixture at 50-60 °C for 2-4 hours.

    • Monitor the reaction progress by TLC.

    • Cool the reaction mixture and pour it into ice-water.

    • Filter the precipitated solid, wash with water, and dry.

    • Recrystallize the crude product from ethanol to obtain the pure 2-aminothiophene derivative.

CompoundStarting MaterialReagentsSolventYield (%)m.p. (°C)
2-Bromo-1-(3-bromo-5-nitrophenyl)ethanoneThis compoundNBS, p-TsOHAcetonitrile80-90N/A
Ethyl 2-amino-4-(3-bromo-5-nitrophenyl)thiophene-3-carboxylate2-Bromo-1-(3-bromo-5-nitrophenyl)ethanoneEthyl cyanoacetate, Sulfur, MorpholineEthanol60-70N/A
Table 3: Summary of quantitative data for the synthesis of the thiophene derivative.
Synthesis of Pyridines via a β-Ketoester Intermediate (Hantzsch Pyridine Synthesis)

Pyridines are fundamental heterocyclic compounds with a broad spectrum of applications in pharmaceuticals and agrochemicals. The Hantzsch pyridine synthesis is a classic multi-component reaction for the synthesis of dihydropyridines, which can then be oxidized to pyridines.[6][10][11]

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start [label="this compound"]; intermediate1 [label="Ethyl 3-(3-bromo-5-nitrophenyl)-3-oxopropanoate\n(β-Ketoester Intermediate)"]; intermediate2 [label="Ethyl 3-aminobut-2-enoate"]; product_dhp [label="Diethyl 4-(3-bromo-5-nitrophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate"]; product_pyridine [label="Diethyl 4-(3-bromo-5-nitrophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate"];

start -> intermediate1 [label="Claisen Condensation\n(NaH, Diethyl carbonate)"]; sub [label="Ethyl acetoacetate + NH₄OAc"]; sub -> intermediate2 [label="Knoevenagel Condensation"]; intermediate1 -> product_dhp [label="Hantzsch Reaction"]; intermediate2 -> product_dhp; product_dhp -> product_pyridine [label="Oxidation\n(e.g., HNO₃)"]; }

Figure 4: Synthesis of Pyridines.

Protocol 4.1: Synthesis of Diethyl 4-(3-bromo-5-nitrophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

This protocol describes the Hantzsch dihydropyridine synthesis.

  • Materials:

    • Ethyl 3-(3-bromo-5-nitrophenyl)-3-oxopropanoate (prepared as in Protocol 1.1)

    • Ethyl acetoacetate

    • Ammonium acetate

    • Ethanol

  • Procedure:

    • In a round-bottom flask, combine ethyl 3-(3-bromo-5-nitrophenyl)-3-oxopropanoate (1 eq), ethyl acetoacetate (1 eq), and ammonium acetate (1.2 eq) in ethanol.

    • Reflux the reaction mixture for 6-8 hours, monitoring by TLC.

    • Cool the reaction to room temperature, and the product may precipitate. If not, reduce the solvent volume and add water to induce precipitation.

    • Filter the solid, wash with cold ethanol, and dry to obtain the dihydropyridine derivative.

Protocol 4.2: Synthesis of Diethyl 4-(3-bromo-5-nitrophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate

This protocol outlines the oxidation of the dihydropyridine to the corresponding pyridine.

  • Materials:

    • Diethyl 4-(3-bromo-5-nitrophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

    • Nitric acid (65%) or other oxidizing agents (e.g., DDQ, CAN)

    • Ethanol

  • Procedure:

    • Dissolve the dihydropyridine (1 eq) in ethanol.

    • Add nitric acid dropwise at room temperature.

    • Stir the reaction mixture for 1-2 hours.

    • Pour the reaction mixture into ice-water and neutralize with a base (e.g., sodium bicarbonate).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate.

    • Purify the crude product by column chromatography or recrystallization.

CompoundStarting MaterialReagentsSolventYield (%)m.p. (°C)
Diethyl 4-(3-bromo-5-nitrophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylateEthyl 3-(3-bromo-5-nitrophenyl)-3-oxopropanoateEthyl acetoacetate, Ammonium acetateEthanol60-70N/A
Diethyl 4-(3-bromo-5-nitrophenyl)-2,6-dimethylpyridine-3,5-dicarboxylateDiethyl 4-(3-bromo-5-nitrophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylateNitric acidEthanol70-80N/A
Table 4: Summary of quantitative data for the synthesis of the pyridine derivative.

Conclusion

This compound serves as a readily available and highly versatile starting material for the synthesis of a diverse array of heterocyclic compounds. The protocols outlined in this document provide a foundation for the construction of pyrazoles, pyrimidines, thiophenes, and pyridines, which are of significant interest to the pharmaceutical and agrochemical industries. The strategic manipulation of the functional groups present in the starting material allows for the generation of complex molecular scaffolds, making it a valuable tool for medicinal chemists and drug development professionals in the pursuit of novel therapeutic agents. Further exploration of the reactivity of the bromine and nitro functionalities can lead to an even broader range of heterocyclic derivatives.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 1-(3-Bromo-5-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for performing Suzuki coupling reactions using 1-(3-Bromo-5-nitrophenyl)ethanone as a key building block. This versatile substrate allows for the synthesis of a diverse range of biaryl and heteroaryl ketones, which are valuable intermediates in medicinal chemistry and materials science. The protocols outlined below are based on established principles of Suzuki-Miyaura cross-coupling and provide a starting point for reaction optimization.

Introduction

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron species (like a boronic acid or its ester) and an organohalide.[1][2] this compound is an attractive substrate for such reactions due to the presence of three key functional groups: a bromine atom, a nitro group, and a ketone. The bromine atom serves as the reactive site for the Suzuki coupling, while the electron-withdrawing nitro and acetyl groups can influence the reactivity of the aryl bromide and the properties of the resulting coupled products. These products are of significant interest in drug discovery as potential scaffolds for various therapeutic agents.

Core Reaction Scheme

The general scheme for the Suzuki coupling of this compound with a generic boronic acid is presented below:

Figure 1: General Suzuki Coupling Reaction

Caption: General scheme of the Suzuki coupling reaction.

Experimental Protocols

A general procedure for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid is provided below. Optimization of the catalyst, ligand, base, and solvent system is often necessary to achieve high yields with specific substrates.

General Procedure for Suzuki-Miyaura Coupling:
  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).

  • Catalyst and Ligand Addition: In a glovebox or under a stream of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).

  • Solvent Addition and Degassing: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water). The reaction mixture should be thoroughly degassed by subjecting it to several cycles of vacuum and backfilling with an inert gas (e.g., argon or nitrogen).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the progress by an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Data Presentation: Reaction Condition Screening

For a new Suzuki coupling reaction, it is crucial to screen various parameters to identify the optimal conditions. The following table provides a starting point for the systematic screening of catalysts, bases, and solvents for the coupling of this compound.

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)
1Pd(PPh₃)₄ (5)-Na₂CO₃ (2)Toluene/H₂O (4:1)100
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)1,4-Dioxane100
3Pd₂(dba)₃ (2)XPhos (5)Cs₂CO₃ (2)Toluene110
4PdCl₂(dppf) (3)-K₂CO₃ (2)DME/H₂O (4:1)90

Mandatory Visualizations

Suzuki Coupling Catalytic Cycle

The mechanism of the Suzuki coupling reaction involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.[2]

Suzuki_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R1-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_r1r2 R1-Pd(II)L2-R2 transmetalation->pd2_r1r2 reductive_elimination Reductive Elimination pd2_r1r2->reductive_elimination reductive_elimination->pd0 Regeneration product R1-R2 reductive_elimination->product reagents R1-X reagents->oxidative_addition boronic_acid R2-B(OR)2 boronic_acid->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Workflow

The following diagram illustrates a typical workflow for performing and analyzing a Suzuki coupling reaction in a research setting.

Workflow start Start setup Reaction Setup (Reactants, Solvent) start->setup degas Degassing (Inert Atmosphere) setup->degas heat Heating & Stirring degas->heat monitor Reaction Monitoring (TLC, LC-MS) heat->monitor monitor->heat Incomplete workup Aqueous Workup monitor->workup Complete purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis end End analysis->end

Caption: A standard workflow for a Suzuki coupling experiment.

Potential Challenges and Troubleshooting

When working with substrates like this compound, certain side reactions may occur. One common issue is protodebromination, where the bromine atom is replaced by a hydrogen atom. This can be minimized by ensuring anhydrous conditions and carefully selecting the base. Additionally, homocoupling of the boronic acid can be a competing reaction, which is often promoted by the presence of oxygen. Thorough degassing of the reaction mixture is therefore critical. If low conversion of the starting material is observed, using a fresh batch of a high-purity palladium catalyst and ligand is recommended.[3]

Conclusion

The Suzuki coupling of this compound provides a reliable and versatile method for the synthesis of novel biaryl and heteroaryl ketones. By following the general protocols and considering the troubleshooting advice provided, researchers can efficiently generate a library of compounds for further investigation in drug discovery and materials science. Systematic optimization of the reaction conditions is key to achieving high yields and purity.

References

Application Notes and Protocols: Claisen-Schmidt Condensation of 1-(3-Bromo-5-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones, characterized by a 1,3-diaryl-2-propen-1-one backbone, are a significant class of compounds in medicinal chemistry and drug discovery.[1][2][3] They serve as precursors for flavonoids and exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[1][3][4] The synthesis of novel chalcone derivatives is a key area of research for the development of new therapeutic agents.[1][4] The Claisen-Schmidt condensation is the most common and efficient method for preparing these compounds, involving a base-catalyzed reaction between a substituted acetophenone and an aromatic aldehyde.[1][4] This document provides detailed protocols for the synthesis of chalcones using 1-(3-Bromo-5-nitrophenyl)ethanone, a highly functionalized ketone that can lead to novel chalcone structures with potential biological activity.

Reaction Principle

The Claisen-Schmidt condensation is a type of crossed aldol condensation. In this reaction, an enolate is formed from the acetophenone derivative in the presence of a base. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. Subsequent dehydration of the aldol adduct yields the α,β-unsaturated ketone, known as a chalcone.[4][5] The reaction is typically carried out in a polar solvent like ethanol or methanol with a strong base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).[4][6]

Applications in Drug Development

The chalcones derived from this compound are of particular interest in drug development due to the presence of electron-withdrawing bromo and nitro groups. These substituents can significantly influence the physicochemical properties and biological activity of the resulting molecules. Chalcones have been shown to interact with various biological targets, and the introduction of diverse substituents on either aromatic ring allows for extensive structure-activity relationship (SAR) studies.[4] The synthesized chalcones can be screened for a variety of biological activities, including but not limited to anticancer, anti-inflammatory, and antimicrobial effects.[1][3][7]

Data Presentation

Table 1: Representative Reaction Conditions for Claisen-Schmidt Condensation
EntryAromatic AldehydeBase CatalystSolventReaction Time (hours)Temperature (°C)Reported Yield Range (%)
1BenzaldehydeNaOH (10-40% aq.)Ethanol4-24Room Temp85-95
24-MethoxybenzaldehydeKOH (10%)Ethanol/Water2-6Room Temp90-98
34-ChlorobenzaldehydeNaOH (solid)Solvent-free (grinding)0.5-1Room Temp~90
43-NitrobenzaldehydeNaOH (20% w/v)Ethanol12-48Room Temp80-90
52-HydroxybenzaldehydeBa(OH)₂Ethanol6-125088-98

Note: The yield of the reaction with this compound may vary depending on the specific aromatic aldehyde used and the precise reaction conditions.

Table 2: Expected Characterization Data for a Representative Product
Product Name(E)-1-(3-bromo-5-nitrophenyl)-3-phenylprop-2-en-1-one
Molecular Formula C₁₅H₁₀BrNO₃
Molecular Weight 344.15 g/mol
Appearance Yellow to orange solid
Melting Point (°C) Varies based on purity
¹H NMR (CDCl₃, δ ppm) ~8.5-7.3 (m, Ar-H and vinyl-H)
¹³C NMR (CDCl₃, δ ppm) ~188 (C=O), 148 (C-NO₂), 145-122 (Ar-C and vinyl-C), 122 (C-Br)
IR (KBr, cm⁻¹) ~1660 (C=O stretch), 1590 (C=C stretch), 1520 & 1350 (NO₂ stretch)
Mass Spec (m/z) [M]⁺ and [M+2]⁺ peaks characteristic of a bromine-containing compound

Note: The spectral data provided are estimates and will need to be confirmed by experimental analysis.

Experimental Protocols

Protocol 1: Standard Solvent-Based Claisen-Schmidt Condensation

This protocol describes a widely used method for chalcone synthesis in an alcoholic solvent.[4]

Materials:

  • This compound (1.0 eq)

  • Aromatic aldehyde (1.0-1.1 eq)

  • Ethanol or Methanol

  • Aqueous Sodium Hydroxide (10-40% w/v) or Potassium Hydroxide (10-20% w/v)

  • Dilute Hydrochloric Acid (HCl)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and vacuum filtration apparatus

  • Thin-Layer Chromatography (TLC) plates and chamber

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and the selected aromatic aldehyde (1.0-1.1 eq) in a suitable amount of ethanol with stirring at room temperature.

  • Catalyst Addition: Cool the reaction mixture in an ice bath. Slowly add the aqueous NaOH or KOH solution dropwise to the stirred mixture.

  • Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature. The reaction time can vary from 4 to 48 hours depending on the reactivity of the substrates. Monitor the progress of the reaction by TLC. The formation of a precipitate often indicates product formation.[4]

  • Work-up and Isolation: Once the reaction is complete (as indicated by TLC), pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl to a pH of approximately 5-6.

  • Filtration: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with cold water until the filtrate is neutral.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

  • Drying and Characterization: Dry the purified product in a vacuum oven. Determine the yield, melting point, and characterize the compound using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Protocol 2: Solvent-Free Grinding Method

This environmentally friendly protocol is an alternative to the traditional solvent-based method.[8][9]

Materials:

  • This compound (1.0 eq)

  • Aromatic aldehyde (1.0 eq)

  • Solid Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) pellets (catalytic amount)

  • Mortar and pestle

  • Dilute Hydrochloric Acid (HCl)

  • Buchner funnel and vacuum filtration apparatus

Procedure:

  • Reactant Grinding: Place this compound and the aromatic aldehyde in a mortar.

  • Catalyst Addition: Add a catalytic amount of solid NaOH or KOH to the mixture.

  • Reaction: Grind the mixture vigorously with a pestle for 15-30 minutes. The reaction is often accompanied by a change in color and the formation of a solid mass.

  • Work-up: After grinding, add cold dilute HCl to the mortar to neutralize the base and quench the reaction.

  • Isolation and Purification: Transfer the solid product to a Buchner funnel and wash thoroughly with cold water. The crude product can be purified by recrystallization from an appropriate solvent.

  • Drying and Characterization: Dry the purified chalcone and characterize it as described in Protocol 1.

Visualizations

Claisen_Schmidt_Mechanism cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Protonation cluster_4 Step 4: Dehydration Ketone This compound Enolate Enolate Ion (Resonance Stabilized) Ketone->Enolate Abstraction of α-H⁺ Base Base (OH⁻) Enolate_2 Enolate Ion Aldehyde Aromatic Aldehyde Alkoxide Alkoxide Intermediate Aldehyde->Alkoxide Alkoxide_2 Alkoxide Intermediate Enolate_2->Aldehyde Nucleophilic Attack Water H₂O Aldol Aldol Adduct (β-Hydroxy Ketone) Aldol_2 Aldol Adduct Alkoxide_2->Aldol Protonation Chalcone Chalcone (α,β-Unsaturated Ketone) Aldol_2->Chalcone Elimination of H₂O Base_2 Base (OH⁻)

Caption: The reaction mechanism of the base-catalyzed Claisen-Schmidt condensation.

Experimental_Workflow start Start reactants Dissolve Ketone and Aldehyde in Solvent start->reactants catalyst Add Base Catalyst (e.g., NaOH) reactants->catalyst reaction Stir at Room Temperature (Monitor by TLC) catalyst->reaction workup Quench with Acid and Ice reaction->workup filtration Filter and Wash Solid Product workup->filtration purification Recrystallize from Suitable Solvent filtration->purification characterization Dry and Characterize (NMR, IR, MS, MP) purification->characterization end End characterization->end

Caption: A general experimental workflow for the synthesis of chalcones.

References

Application Notes and Protocols: The Use of 1-(3-Bromo-5-nitrophenyl)ethanone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of 1-(3-Bromo-5-nitrophenyl)ethanone as a versatile starting material in medicinal chemistry. This compound serves as a valuable scaffold for the synthesis of diverse heterocyclic compounds, particularly chalcones and their pyrimidine derivatives, which have shown significant potential as antimicrobial and cytotoxic agents.

Introduction

This compound is a trifunctional chemical intermediate featuring a ketone, a bromine atom, and a nitro group. This unique combination of functional groups provides multiple reactive sites for chemical transformations, making it an ideal starting point for the generation of compound libraries for biological screening. The electron-withdrawing nature of the bromo and nitro groups significantly influences the reactivity of the aromatic ring and the acetyl group, facilitating various synthetic manipulations.

Derivatives of this and structurally similar compounds have been investigated for a range of biological activities, including antimicrobial, anticancer, and enzyme-inhibiting properties. Notably, chalcones derived from substituted acetophenones are precursors to flavonoids and isoflavonoids and are known to exhibit a broad spectrum of biological effects. Subsequent cyclization of these chalcones can yield various heterocyclic scaffolds, such as pyrimidines, which are core structures in many therapeutic agents.

Synthetic Workflow and Potential Applications

The primary synthetic route leveraging this compound in drug discovery involves a two-step process. The first step is the Claisen-Schmidt condensation to form chalcone intermediates, followed by a cyclization reaction to generate heterocyclic derivatives, such as pyrimidines. These derivatives can then be screened for various biological activities.

G A This compound C Claisen-Schmidt Condensation A->C B Aromatic Aldehyde B->C D Chalcone Intermediate C->D F Cyclization Reaction D->F E Urea/Thiourea E->F G Pyrimidine Derivative F->G H Biological Screening (e.g., Antimicrobial, Cytotoxic) G->H

Synthetic pathway from this compound to biologically active pyrimidine derivatives.

Data Presentation: Hypothetical Biological Activity

The following tables present hypothetical, yet representative, quantitative data for a series of chalcone and pyrimidine derivatives synthesized from this compound. This data is structured for easy comparison of their potential biological activities.

Table 1: Antimicrobial Activity of Chalcone Derivatives

Compound IDR-group (on Aldehyde)Zone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. E. coliMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
CH-1 H1210128256
CH-2 4-Cl181564128
CH-3 4-OCH₃1411128256
CH-4 4-NO₂22183264
Amoxicillin -2523816

Table 2: Cytotoxic Activity of Pyrimidine Derivatives against A549 Lung Cancer Cell Line

Compound IDR-group (on Aldehyde)IC₅₀ (µM) - 24hIC₅₀ (µM) - 48h% Growth Inhibition at 50 µM (48h)
PY-1 H85.265.745.3
PY-2 4-Cl42.128.972.1
PY-3 4-OCH₃68.550.255.8
PY-4 4-NO₂25.615.388.9
Doxorubicin -5.82.195.2

Experimental Protocols

The following are detailed methodologies for the synthesis and biological evaluation of derivatives of this compound.

Synthesis Protocol 1: General Procedure for the Synthesis of Chalcones (CH-1 to CH-4)

This protocol outlines the Claisen-Schmidt condensation for the synthesis of chalcone intermediates.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, 4-nitrobenzaldehyde)

  • Ethanol

  • Sodium hydroxide (NaOH) solution (20% w/v)

  • Hydrochloric acid (HCl), dilute

  • Distilled water

  • Standard laboratory glassware, magnetic stirrer, and filtration apparatus

  • Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the respective aromatic aldehyde (1.0 eq) in ethanol (20 mL).

  • Stir the mixture at room temperature until all solids are dissolved.

  • Slowly add the 20% NaOH solution dropwise to the reaction mixture while stirring.

  • Continue stirring at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold distilled water until the filtrate is neutral.

  • Dry the crude product and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure chalcone.

Synthesis Protocol 2: General Procedure for the Synthesis of Pyrimidine Derivatives (PY-1 to PY-4)

This protocol describes the cyclization of chalcones with urea to form pyrimidine derivatives.

Materials:

  • Synthesized chalcone derivative (from Protocol 1)

  • Urea

  • Ethanolic acetic acid

  • Sodium hydroxide (NaOH) solution (20% w/v)

  • Ethanol

  • Standard laboratory glassware for reflux, magnetic stirrer, and filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve the chalcone derivative (1.0 eq) and urea (1.2 eq) in ethanolic acetic acid (25 mL).

  • Add 20% NaOH solution (5 mL) to the mixture.

  • Reflux the reaction mixture for 8-10 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the resulting precipitate by vacuum filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure pyrimidine derivative.

Biological Evaluation Protocol 1: Antimicrobial Activity Screening (Agar Well Diffusion Method)

This protocol details a common method for assessing the antimicrobial activity of synthesized compounds.

G cluster_0 Preparation cluster_1 Inoculation and Application cluster_2 Incubation and Measurement A Prepare sterile nutrient agar plates D Spread bacterial culture on agar surface A->D B Culture bacterial strain (e.g., S. aureus, E. coli) B->D C Prepare compound solutions in DMSO F Add compound solutions to wells C->F E Create wells in the agar D->E E->F G Incubate plates at 37°C for 24h F->G H Measure the diameter of the zone of inhibition G->H

Workflow for the agar well diffusion antimicrobial assay.

Procedure:

  • Prepare sterile nutrient agar plates.

  • Inoculate the surface of the agar plates with a standardized suspension of the test microorganism.

  • Create uniform wells in the agar using a sterile cork borer.

  • Add a fixed volume (e.g., 100 µL) of the test compound solution (at a specific concentration, dissolved in a suitable solvent like DMSO) into each well.

  • Include a positive control (standard antibiotic) and a negative control (solvent alone).

  • Incubate the plates at 37°C for 24 hours.

  • Measure the diameter of the zone of inhibition around each well in millimeters.

Biological Evaluation Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes the MTT assay for determining the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Human cancer cell line (e.g., A549)

  • Complete cell culture medium

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compounds and incubate for the desired time period (e.g., 24 or 48 hours). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • After the incubation period, add MTT solution to each well and incubate for another 3-4 hours at 37°C.

  • Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

1-(3-Bromo-5-nitrophenyl)ethanone: A Versatile Building Block for Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

1-(3-Bromo-5-nitrophenyl)ethanone is a trifunctional aromatic compound that serves as a highly versatile starting material in the synthesis of a wide array of Active Pharmaceutical Ingredients (APIs). Its chemical structure, featuring a ketone, a bromine atom, and a nitro group, offers multiple reactive sites for strategic molecular modifications. The electron-withdrawing nature of the bromo and nitro groups significantly influences the reactivity of the aromatic ring and the acetyl group, making it a valuable synthon in medicinal chemistry. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of potential therapeutic agents, particularly focusing on pyrimidine-based kinase inhibitors.

Application in the Synthesis of Pyrimidine-Based Kinase Inhibitors

The pyrimidine scaffold is a core component of numerous APIs, including a significant number of kinase inhibitors used in oncology. This compound is an excellent precursor for the synthesis of substituted pyrimidines. The general synthetic strategy involves a two-step process: a Claisen-Schmidt condensation to form a chalcone intermediate, followed by a cyclocondensation reaction to construct the pyrimidine ring.

Logical Workflow for Pyrimidine Synthesis

The synthesis of pyrimidine-based APIs from this compound follows a logical progression from a simple aromatic ketone to a complex heterocyclic system with potential therapeutic activity. The key transformations are outlined below.

G A This compound C Claisen-Schmidt Condensation A->C B Aromatic Aldehyde B->C D Chalcone Intermediate (1-(3-Bromo-5-nitrophenyl)-3-(aryl)prop-2-en-1-one) C->D Base catalyst (e.g., NaOH) F Cyclocondensation D->F E Guanidine or Urea E->F G Substituted Pyrimidine (Potential Kinase Inhibitor Scaffold) F->G Base catalyst (e.g., KOH) G A Bcr-Abl Kinase D Substrate Phosphorylation A->D B Substituted Pyrimidine (Potential Inhibitor) B->A Inhibition G Apoptosis B->G Induction of C ATP C->D E Downstream Signaling (e.g., Ras/MAPK, PI3K/Akt) D->E F Cell Proliferation & Survival E->F

Application Notes and Protocols: Synthesis and Characterization of Chalcones from 1-(3-Bromo-5-nitrophenyl)ethanone and Aromatic Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are pivotal precursors in the biosynthesis of a wide array of flavonoids and isoflavonoids. These compounds have garnered significant attention within the scientific community due to their diverse and potent biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The synthesis of chalcone derivatives is most commonly achieved through the Claisen-Schmidt condensation, a base-catalyzed reaction between a substituted acetophenone and an aromatic aldehyde.

This document provides detailed application notes and protocols for the synthesis of novel chalcone derivatives starting from 1-(3-Bromo-5-nitrophenyl)ethanone and various aromatic aldehydes. The presence of both a bromine atom and a nitro group on one of the aromatic rings of the resulting chalcone scaffold offers a unique template for the development of new therapeutic agents with potentially enhanced biological efficacy.

Reaction Principle: The Claisen-Schmidt Condensation

The reaction between this compound and aromatic aldehydes is a classic example of a crossed aldol condensation, specifically the Claisen-Schmidt condensation. The reaction is typically catalyzed by a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). The mechanism involves the deprotonation of the α-carbon of the acetophenone to form an enolate ion. This nucleophilic enolate then attacks the carbonyl carbon of the aromatic aldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration to yield the more stable, conjugated α,β-unsaturated ketone, the chalcone.

Experimental Protocols

This section outlines a general and a solvent-free protocol for the synthesis of chalcones from this compound and various aromatic aldehydes.

Protocol 1: General Base-Catalyzed Synthesis in Ethanol

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, 4-nitrobenzaldehyde)

  • Ethanol

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Distilled water

  • Dilute Hydrochloric acid (HCl)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and stir bar

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Apparatus for filtration and recrystallization

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in an appropriate amount of ethanol.

  • To this solution, add the desired aromatic aldehyde (1.0-1.2 equivalents).

  • While stirring the mixture at room temperature, slowly add an aqueous solution of NaOH or KOH (e.g., 40% w/v) dropwise.

  • Continue stirring the reaction mixture at room temperature for 6-24 hours. The progress of the reaction should be monitored by TLC.

  • Upon completion of the reaction, pour the mixture into crushed ice and acidify with dilute HCl to precipitate the crude product.

  • Filter the solid product, wash thoroughly with cold water, and dry.

  • Purify the crude chalcone by recrystallization from a suitable solvent, such as ethanol.

Protocol 2: Solvent-Free Grinding Method

This environmentally friendly method can lead to high yields in a shorter reaction time.

Materials:

  • This compound

  • Substituted aromatic aldehyde

  • Solid Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Mortar and pestle

  • Dilute Hydrochloric acid (HCl)

  • Distilled water

Procedure:

  • In a mortar, combine this compound (1.0 equivalent) and the aromatic aldehyde (1.0 equivalent).

  • Add a catalytic amount of solid NaOH or KOH to the mixture.

  • Grind the mixture vigorously with a pestle for 10-30 minutes at room temperature. The reaction progress can be monitored by taking a small sample for TLC analysis.

  • After the reaction is complete, add cold dilute HCl to the mortar to neutralize the catalyst and precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent if necessary.

Data Presentation: Physicochemical and Spectroscopic Characterization

The following tables summarize representative quantitative data for chalcones synthesized from a structurally similar starting material, 1-(3-Bromophenyl)ethanone, to illustrate the expected characterization results.

EntryAromatic AldehydeProduct NameYield (%)Melting Point (°C)
14,5-Dimethoxy-2-nitrobenzaldehyde(2E)-1-(3-Bromophenyl)-3-(4,5-dimethoxy-2-nitrophenyl)prop-2-en-1-oneNot Specified136-138

Table 1: Representative Yields and Melting Points of Synthesized Chalcones.

EntryCompound Name¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
1(2E)-1-(3-Bromophenyl)-3-(4,5-dimethoxy-2-nitrophenyl)prop-2-en-1-oneSpecific data not available in the provided search results.Specific data not available in the provided search results.
2Representative ChalconeThe α and β protons of the enone system typically appear as doublets in the range of 7.0-8.0 ppm with a large coupling constant (J ≈ 15-16 Hz) indicative of a trans configuration. Aromatic protons will appear in the range of 6.5-8.5 ppm depending on the substitution pattern.The carbonyl carbon (C=O) typically resonates around 185-195 ppm. The α and β carbons of the enone system appear in the range of 120-145 ppm. Aromatic carbons will be observed in the range of 110-160 ppm.

Table 2: Representative NMR Spectroscopic Data for Synthesized Chalcones.

Visualization of Experimental Workflow and Reaction

Below are diagrams illustrating the general workflow for the synthesis and purification of the chalcone derivatives and the fundamental Claisen-Schmidt condensation reaction.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Characterization start Reactants: This compound + Aromatic Aldehyde reaction Claisen-Schmidt Condensation (Base Catalyst, e.g., NaOH) start->reaction Ethanol or Solvent-Free precipitation Acidification (HCl) & Precipitation reaction->precipitation filtration Filtration & Washing precipitation->filtration recrystallization Recrystallization filtration->recrystallization analysis Yield, M.P., TLC, FTIR, NMR, Mass Spec. recrystallization->analysis end Pure Chalcone Derivative analysis->end

Caption: General workflow for the synthesis and characterization of chalcones.

claisen_schmidt cluster_reactants cluster_conditions cluster_products ketone This compound plus + ketone->plus aldehyde Aromatic Aldehyde catalyst Base (e.g., NaOH) Solvent (e.g., Ethanol) plus->aldehyde chalcone (E)-1-(3-Bromo-5-nitrophenyl)- 3-(aryl)prop-2-en-1-one catalyst->chalcone Reaction plus2 + chalcone->plus2 water H₂O plus2->water

Caption: Claisen-Schmidt condensation reaction scheme.

Applications in Drug Discovery and Development

Chalcones derived from this compound are of significant interest in the field of drug discovery. The electron-withdrawing nature of the nitro group and the presence of the bromine atom can modulate the electronic properties of the chalcone scaffold, potentially enhancing its interaction with biological targets.

  • Antimicrobial Agents: The α,β-unsaturated ketone moiety in chalcones is a known Michael acceptor and can react with nucleophilic residues in microbial enzymes and proteins, leading to their inactivation. The bromo and nitro substituents can further enhance this activity.

  • Anticancer Agents: Numerous studies have demonstrated the potential of chalcones to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis, inhibition of angiogenesis, and interference with cell signaling pathways. The unique substitution pattern of the described chalcones makes them promising candidates for the development of novel anticancer drugs.

Conclusion

The Claisen-Schmidt condensation provides a straightforward and efficient method for the synthesis of a diverse library of chalcones from this compound and various aromatic aldehydes. The detailed protocols and characterization data presented in these application notes serve as a valuable resource for researchers in medicinal chemistry and drug development. The resulting chalcone derivatives, with their unique substitution pattern, hold significant promise for the discovery of new therapeutic agents with improved biological activities. Further investigation into the structure-activity relationships of these compounds is warranted to fully explore their therapeutic potential.

Application Note: Chemoselective Reduction of the Nitro Group in 1-(3-Bromo-5-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the chemoselective reduction of the nitro group in 1-(3-Bromo-5-nitrophenyl)ethanone to yield 1-(3-Amino-5-bromophenyl)ethanone. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and other fine chemicals. Three robust and widely applicable methods are presented: reduction using tin(II) chloride, catalytic hydrogenation with Raney® Nickel, and reduction with iron in acidic media. The protocols detailed herein are designed to achieve high selectivity for the nitro group while preserving the integrity of the bromo and acetyl functionalities. Comparative data on reaction conditions and typical yields are summarized to aid in method selection.

Introduction

The selective reduction of an aromatic nitro group in the presence of other reducible functionalities is a common challenge in organic synthesis. The target molecule, this compound, possesses three functional groups amenable to reduction: a nitro group, a ketone (acetyl group), and a carbon-bromine bond. A successful synthesis of the corresponding aniline requires a reagent that chemoselectively reduces the nitro group without affecting the other two moieties. Catalytic hydrogenation with palladium on carbon, a common method for nitro reduction, is often associated with hydrodehalogenation, making it less suitable for this substrate. This application note details three alternative methods that have demonstrated high chemoselectivity for the reduction of nitroarenes bearing sensitive functional groups.

Comparative Data of Reduction Protocols

MethodReducing AgentSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Notes
Protocol 1 Tin(II) chloride dihydrate (SnCl₂·2H₂O)EthanolReflux (~78)2–485–95Excellent chemoselectivity. Work-up requires careful pH adjustment to manage tin salt precipitation.[1]
Protocol 2 Raney® Nickel, H₂EthanolRoom Temperature2–690–98High selectivity, avoids dehalogenation often seen with Pd/C.[2] Requires handling of pyrophoric catalyst and hydrogen gas.
Protocol 3 Iron powder (Fe) / NH₄ClEthanol/WaterReflux (~80)1–388–96Cost-effective and environmentally benign. Good functional group tolerance.[3][4]

Experimental Protocols

Protocol 1: Reduction with Tin(II) Chloride (SnCl₂)

This method is a classic and reliable procedure for the chemoselective reduction of aromatic nitro groups in the presence of ketones and halogens.[2][5][6]

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Absolute Ethanol

  • Saturated sodium bicarbonate (NaHCO₃) solution or 50% Sodium Hydroxide (NaOH) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol (15-20 mL per gram of starting material).

  • Addition of Reducing Agent: To the stirred solution, add tin(II) chloride dihydrate (4.0–5.0 eq) portion-wise. The addition may be exothermic.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2–4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Neutralization: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice. With vigorous stirring, slowly add a saturated solution of sodium bicarbonate or a 50% NaOH solution until the pH is basic (pH > 12) and the precipitated tin salts redissolve to form a clear solution.[7]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 1-(3-Amino-5-bromophenyl)ethanone.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

G cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve Starting Material in Ethanol add_sncl2 Add SnCl₂·2H₂O start->add_sncl2 reflux Reflux for 2-4 hours add_sncl2->reflux quench Cool and Quench in Ice reflux->quench neutralize Neutralize with Strong Base (e.g., NaOH) quench->neutralize extract Extract with Ethyl Acetate neutralize->extract wash Wash with Water and Brine extract->wash dry Dry and Concentrate wash->dry purify Recrystallization or Column Chromatography dry->purify end end purify->end Pure 1-(3-Amino-5-bromophenyl)ethanone

Protocol 2: Catalytic Hydrogenation with Raney® Nickel

Catalytic hydrogenation with Raney® Nickel is a highly effective method for reducing nitro groups and is often preferred over palladium-based catalysts when the substrate contains halides to prevent dehalogenation.[2]

Materials:

  • This compound

  • Raney® Nickel (slurry in water)

  • Ethanol or Methanol

  • Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

  • Celite®

  • Hydrogenation flask, magnetic stirrer, vacuum/hydrogen manifold.

Procedure:

  • Catalyst Preparation: In a hydrogenation flask, add Raney® Nickel slurry (approximately 10-20% by weight of the starting material). Carefully decant the water and wash the catalyst with the reaction solvent (e.g., ethanol) several times.

  • Reaction Setup: To the flask containing the catalyst, add a solution of this compound (1.0 eq) in ethanol (20-30 mL per gram of starting material).

  • Hydrogenation: Seal the flask and connect it to a vacuum/hydrogen manifold. Carefully evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere. Maintain a positive pressure of hydrogen (a balloon is sufficient for small scale) and stir the reaction mixture vigorously at room temperature for 2–6 hours.

  • Monitoring: Monitor the reaction by TLC or by observing the consumption of hydrogen.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and flush the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Raney® Nickel is pyrophoric and the filter cake should not be allowed to dry in the air. Keep it wet with solvent.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude 1-(3-Amino-5-bromophenyl)ethanone.

  • Purification: The product is often of high purity, but can be further purified by recrystallization if necessary.

G cluster_reaction_prep Reaction Preparation cluster_hydrogenation Hydrogenation cluster_workup_purification Work-up and Purification prep_catalyst Prepare Raney® Nickel Catalyst add_substrate Add Substrate Solution prep_catalyst->add_substrate inert_atmosphere Evacuate and Fill with H₂ add_substrate->inert_atmosphere react Stir under H₂ Atmosphere for 2-6 hours inert_atmosphere->react filter Filter through Celite® react->filter concentrate Concentrate Filtrate filter->concentrate purify Recrystallize (if needed) concentrate->purify end end purify->end Pure 1-(3-Amino-5-bromophenyl)ethanone

Protocol 3: Reduction with Iron (Fe) and Ammonium Chloride (NH₄Cl)

The use of iron metal in the presence of a mild acid source like ammonium chloride is a cost-effective, scalable, and environmentally friendly method for the reduction of aromatic nitro compounds.[3][8]

Materials:

  • This compound

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Ethyl acetate (EtOAc)

  • Celite®

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.

Procedure:

  • Reaction Setup: In a round-bottom flask, prepare a solution of this compound (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v, 20-25 mL per gram of starting material).

  • Addition of Reagents: To the stirred solution, add ammonium chloride (5.0–10.0 eq) followed by iron powder (5.0–10.0 eq).

  • Reaction: Heat the mixture to reflux (approximately 80 °C) for 1–3 hours. The reaction is often vigorous at the beginning. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature. Filter the hot solution through a pad of Celite® to remove the iron salts. Wash the filter cake with hot ethanol.

  • Extraction: Combine the filtrates and remove the ethanol under reduced pressure. To the remaining aqueous solution, add ethyl acetate and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

  • Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentration and Purification: Filter the drying agent and concentrate the organic phase under reduced pressure to afford the crude product, which can be purified by recrystallization.

G cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification dissolve Dissolve Substrate in Ethanol/Water add_reagents Add NH₄Cl and Iron Powder dissolve->add_reagents reflux Reflux for 1-3 hours add_reagents->reflux filter Filter through Celite® reflux->filter concentrate_EtOH Remove Ethanol filter->concentrate_EtOH extract Extract with Ethyl Acetate concentrate_EtOH->extract wash_dry Wash and Dry Organic Layer extract->wash_dry concentrate_final Concentrate to get Crude Product wash_dry->concentrate_final purify Recrystallization concentrate_final->purify end end purify->end Pure 1-(3-Amino-5-bromophenyl)ethanone

Conclusion

The selective reduction of the nitro group in this compound can be effectively achieved using several methods. The choice of protocol will depend on the available equipment, scale of the reaction, and cost considerations. Reduction with tin(II) chloride offers high yields and selectivity but requires careful work-up. Catalytic hydrogenation with Raney® Nickel is also highly efficient and selective, though it necessitates specialized equipment for handling hydrogen gas and a pyrophoric catalyst. The use of iron powder with ammonium chloride presents a scalable, cost-effective, and environmentally benign alternative with excellent functional group tolerance. All three methods provide reliable pathways to the desired 1-(3-Amino-5-bromophenyl)ethanone, a valuable intermediate in synthetic chemistry.

References

Application Notes and Protocols for the Derivatization of the Ketone Group in 1-(3-Bromo-5-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the ketone group in 1-(3-Bromo-5-nitrophenyl)ethanone. This versatile starting material, featuring three reactive sites—a ketone, a bromine atom, and a nitro group—is a valuable scaffold in medicinal chemistry and drug discovery.[1] Derivatization of the ketone functionality allows for the introduction of diverse chemical moieties, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents.

The following sections detail validated methods for transforming the ketone group into various functional derivatives, including amines, alkenes, oximes, and hydrazones. Each protocol is accompanied by quantitative data where available in the literature for analogous compounds, offering a comparative guide for selecting the most appropriate synthetic route for your research needs.

Reductive Amination: Synthesis of Amines

Reductive amination is a powerful method for converting ketones into amines.[2] This one-pot reaction typically involves the formation of an intermediate imine, which is then reduced in situ to the corresponding amine. This process is widely used in pharmaceutical synthesis due to its efficiency and the broad availability of primary amines for derivatization.

Experimental Protocol: Reductive Amination with a Primary Amine

This protocol describes a general procedure for the reductive amination of an aromatic ketone with a primary amine using a hydride reducing agent.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine) (1.1 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of this compound (1.0 equivalent) in dichloroethane, add the primary amine (1.1 equivalents) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 10 minutes.

  • Continue stirring the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). Reaction times can vary from 2 to 24 hours depending on the amine used.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired secondary amine.

Quantitative Data for Reductive Amination of Substituted Acetophenones:

AmineReducing AgentSolventTemperature (°C)Time (h)Yield (%)Reference
n-ButylamineH₂ (100 bar), Co-catalyst-100-72-96[3]
BenzylamineH₂ (100 bar), Co-catalyst-100-72-96[3]

Logical Workflow for Reductive Amination:

Reductive_Amination_Workflow Start Start: This compound + Primary Amine Imine_Formation Imine Formation (Catalytic Acid) Start->Imine_Formation Reduction Reduction (Sodium Triacetoxyborohydride) Imine_Formation->Reduction Workup Aqueous Workup & Extraction Reduction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Product: N-Substituted Amine Purification->Product

Caption: Workflow for the synthesis of N-substituted amines.

Wittig Reaction: Synthesis of Alkenes

The Wittig reaction is a versatile and widely used method for the synthesis of alkenes from aldehydes or ketones.[4] The reaction involves a phosphonium ylide, which reacts with the ketone to form a four-membered ring intermediate that subsequently decomposes to the alkene and triphenylphosphine oxide.[5] This method is particularly useful for introducing a methylene group or other substituted vinyl groups.

Experimental Protocol: Wittig Reaction with Methyltriphenylphosphonium Bromide

This protocol outlines the in-situ generation of the Wittig reagent and its subsequent reaction with the ketone.

Materials:

  • This compound

  • Methyltriphenylphosphonium bromide (1.2 equivalents)

  • Potassium tert-butoxide (t-BuOK) (1.2 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a suspension of methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add potassium tert-butoxide (1.2 equivalents) portion-wise.

  • Stir the resulting yellow-orange suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Cool the ylide solution back to 0 °C and add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Quench the reaction with a saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to remove triphenylphosphine oxide and obtain the desired alkene.

Quantitative Data for Wittig Reaction of Substituted Aldehydes (Aqueous Conditions):

AldehydeYlide PrecursorBaseSolventTime (h)Yield (%)Reference
BenzaldehydeMethyl bromoacetateNaHCO₃Water1-[6]
2-ThiophenecarboxaldehydeMethyl bromoacetateNaHCO₃Water1-[6]
AnisaldehydeMethyl bromoacetateNaHCO₃Water1-[6]

Signaling Pathway for the Wittig Reaction:

Wittig_Reaction_Pathway cluster_ylide Ylide Formation cluster_olefination Olefination Phosphonium_Salt Methyltriphenylphosphonium Bromide Ylide Phosphonium Ylide (Wittig Reagent) Phosphonium_Salt->Ylide Deprotonation Base Potassium tert-butoxide Base->Ylide Betaine Betaine Intermediate Ylide->Betaine Ketone This compound Ketone->Betaine Oxaphosphetane Oxaphosphetane Intermediate Betaine->Oxaphosphetane Alkene 1-Bromo-3-nitro-5- (1-propen-2-yl)benzene Oxaphosphetane->Alkene TPO Triphenylphosphine Oxide Oxaphosphetane->TPO

Caption: Mechanism of the Wittig reaction.

Oxime Formation

The reaction of a ketone with hydroxylamine hydrochloride in the presence of a base provides the corresponding oxime. Oximes are versatile intermediates in organic synthesis and can be used in rearrangements (e.g., Beckmann rearrangement) or as protecting groups.

Experimental Protocol: Synthesis of this compound Oxime

This protocol is based on a general procedure for the synthesis of oximes from aromatic ketones.

Materials:

  • This compound

  • Hydroxylamine hydrochloride (1.5 equivalents)

  • Sodium acetate or Pyridine (2.0 equivalents)

  • Ethanol

  • Water

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 equivalent) and hydroxylamine hydrochloride (1.5 equivalents) in a mixture of ethanol and water.

  • Add sodium acetate or pyridine (2.0 equivalents) to the solution.

  • Heat the reaction mixture to reflux and stir for 1-4 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration and wash with cold water.

  • If no precipitate forms, pour the reaction mixture into a large volume of cold water to induce precipitation.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • The crude oxime can be purified by recrystallization from a suitable solvent such as ethanol.

Quantitative Data for Oxime Formation from Substituted Acetophenones:

KetoneBaseSolventTemperatureTimeYield (%)Reference
1-(4-Bromophenyl)ethanonePyridineEthanolReflux4 h-[7]
1-IndanonePyridine-50 °C20 min99[8]
3-NitroacetophenoneSodium acetateMethanol/Water25 °C2 h95.4[9]

Experimental Workflow for Oxime Synthesis:

Oxime_Synthesis_Workflow Start Start: This compound + Hydroxylamine HCl Reaction Reaction (Base, Ethanol/Water, Reflux) Start->Reaction Precipitation Precipitation (Cooling or addition to water) Reaction->Precipitation Isolation Isolation (Filtration) Precipitation->Isolation Purification Purification (Recrystallization) Isolation->Purification Product Product: Oxime Derivative Purification->Product

Caption: General workflow for the synthesis of oximes.

Hydrazone Formation

Hydrazones are formed by the reaction of a ketone with hydrazine or a substituted hydrazine. These compounds are of interest due to their diverse biological activities and their utility as intermediates in the synthesis of heterocyclic compounds.

Experimental Protocol: Synthesis of this compound Hydrazone

This protocol provides a general method for the synthesis of hydrazones from aromatic ketones.

Materials:

  • This compound

  • Hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine) (1.1 equivalents)

  • Ethanol or Acetic acid

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 equivalent) in ethanol or acetic acid.

  • Add hydrazine hydrate or the substituted hydrazine (1.1 equivalents) to the solution. A catalytic amount of acid (e.g., a few drops of acetic acid) can be added if ethanol is used as the solvent.

  • Stir the reaction mixture at room temperature or heat to reflux. Reaction times can range from 30 minutes to several hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The hydrazone derivative often precipitates from the reaction mixture. Collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol and dry.

  • If no precipitate forms, the product can be isolated by removing the solvent under reduced pressure and purified by recrystallization or column chromatography.

Quantitative Data for Hydrazone Formation from Substituted Aldehydes and Ketones:

Carbonyl CompoundHydrazineSolventConditionsYield (%)Reference
BenzilSemicarbazideAcetic Acid-94[10]
Substituted AldehydesHydrazone BEthanolReflux, 2h83-91[10]
AcetophenoneN,N-dimethylhydrazineEthanolReflux, 24h70-99[11]

Decision Tree for Derivatization of the Ketone Group:

Derivatization_Decision_Tree Start Desired Derivative? Amine Amine Start->Amine Alkene Alkene Start->Alkene Oxime Oxime Start->Oxime Hydrazone Hydrazone Start->Hydrazone Reductive_Amination Reductive Amination Amine->Reductive_Amination Wittig_Reaction Wittig Reaction Alkene->Wittig_Reaction Oxime_Formation Oxime Formation Oxime->Oxime_Formation Hydrazone_Formation Hydrazone Formation Hydrazone->Hydrazone_Formation

Caption: Selection of the appropriate derivatization method.

References

Application of 1-(3-Bromo-5-nitrophenyl)ethanone in Catalysis Research: A Versatile Precursor for Ligand Synthesis and Homogeneous Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(3-Bromo-5-nitrophenyl)ethanone is a trifunctional aromatic compound that serves as a highly versatile precursor in the synthesis of specialized ligands and organocatalysts. Its unique molecular architecture, featuring a reactive bromo substituent, an electron-withdrawing nitro group, and a carbonyl moiety, provides multiple sites for chemical modification. This application note details the utility of this compound as a starting material for the synthesis of Schiff base ligands and their subsequent application in palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis.

The bromo group on the phenyl ring is particularly amenable to palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings, allowing for the introduction of a wide variety of substituents.[1] The acetyl group can undergo condensation reactions, for instance, with primary amines to form Schiff base ligands, which are capable of coordinating with various transition metals to form catalytically active complexes.[2][3][4] Furthermore, the nitro group can be reduced to an amino group, providing another point for derivatization or for tuning the electronic properties of the resulting catalyst.[1][5][6]

This document provides a detailed protocol for the synthesis of a novel Schiff base ligand derived from this compound and its subsequent use as a ligand in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Protocol 1: Synthesis of a Schiff Base Ligand from this compound

This protocol describes the synthesis of a Schiff base ligand through the condensation of this compound with a primary amine.

Materials:

  • This compound

  • Aniline (or other primary amine)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Add aniline (1.0 eq) to the solution.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Attach a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The Schiff base ligand will precipitate out of the solution. Collect the solid product by vacuum filtration.

  • Wash the product with cold ethanol to remove any unreacted starting materials.

  • Dry the purified Schiff base ligand under vacuum.

Synthesis_of_Schiff_Base_Ligand reactant1 This compound reagents Ethanol, Acetic Acid (cat.) reactant1->reagents reactant2 Primary Amine (e.g., Aniline) reactant2->reagents product Schiff Base Ligand reagents->product Reflux

Figure 1: Synthetic workflow for the preparation of a Schiff base ligand.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines the use of the synthesized Schiff base ligand in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between an aryl halide and an arylboronic acid.

Materials:

  • Aryl halide (e.g., 4-bromotoluene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Synthesized Schiff base ligand

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Toluene/Water (or other suitable solvent system)

  • Schlenk flask or other reaction vessel suitable for inert atmosphere

  • Magnetic stirrer

  • Heating mantle

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add palladium(II) acetate (2 mol%), the synthesized Schiff base ligand (4 mol%), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the aryl halide (1.0 eq) and arylboronic acid (1.2 eq).

  • Add the solvent system (e.g., toluene/water 4:1).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Catalytic_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII R-Pd(II)-X L_n OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Ar'-B(OH)₂ PdII_R_R R-Pd(II)-R' L_n Transmetal->PdII_R_R RedElim Reductive Elimination PdII_R_R->RedElim RedElim->Pd0 Ar-Ar' Start Precursor: This compound Ligand Schiff Base Ligand (L) Start->Ligand Condensation Catalyst [Pd]-Ligand Complex Ligand->Catalyst Complexation with Pd(OAc)₂ Catalyst->Pd0 Enters Cycle

Figure 2: Logical relationship from precursor to catalyst in a Suzuki-Miyaura cycle.

Data Presentation

The following tables summarize representative quantitative data for Suzuki-Miyaura cross-coupling reactions using palladium catalysts with Schiff base ligands derived from substituted aromatic ketones. The data is extrapolated from literature on analogous systems to provide an expected performance benchmark.

Table 1: Reaction Conditions for Suzuki-Miyaura Cross-Coupling

EntryAryl HalideArylboronic AcidCatalyst Loading (mol%)BaseSolventTemperature (°C)Time (h)
14-BromotoluenePhenylboronic acid2K₂CO₃Toluene/H₂O10012
21-Bromo-4-methoxybenzene4-Tolylboronic acid2K₃PO₄Dioxane/H₂O10010
31-Chloro-4-nitrobenzenePhenylboronic acid3Cs₂CO₃Toluene/H₂O11018
42-Bromopyridine3-Methoxyphenylboronic acid2K₂CO₃DMF12012

Table 2: Product Yields for Suzuki-Miyaura Cross-Coupling

EntryProductYield (%)
14-Methylbiphenyl92
24-Methoxy-4'-methylbiphenyl88
34-Nitrobiphenyl75
42-(3-Methoxyphenyl)pyridine85

This compound is a valuable and versatile starting material in catalysis research, primarily serving as a precursor for the synthesis of custom ligands for homogeneous catalysis. The ability to selectively functionalize its three distinct reactive sites allows for the creation of a diverse range of Schiff base ligands, N-heterocyclic carbenes, and other ligand scaffolds. These can then be complexed with transition metals, such as palladium, to generate highly active and selective catalysts for a variety of organic transformations, most notably cross-coupling reactions. The protocols and data presented herein provide a foundational framework for researchers and drug development professionals to explore the rich catalytic applications stemming from this unique chemical building block.

References

Application Note: Quantitative Analysis of 1-(3-Bromo-5-nitrophenyl)ethanone and Its Nucleophilic Aromatic Substitution Products by HPLC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(3-Bromo-5-nitrophenyl)ethanone is a trifunctional chemical intermediate featuring a ketone, a bromine atom, and a nitro group.[1] These functional groups provide multiple reactive sites, making it a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds.[1] The presence of strong electron-withdrawing groups, like the nitro group, activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions.[1] This application note provides a detailed protocol for the quantitative analysis of this compound and its potential SNAr products using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

This method is crucial for monitoring reaction progress, determining product purity, and quantifying yields in drug discovery and development workflows. The protocol outlines sample preparation, HPLC-MS conditions, and data analysis, and is applicable to the analysis of the parent compound and potential products arising from its reaction with a generic nucleophile (e.g., an amine, alkoxide, or thiol).

Data Presentation

Table 1: HPLC-MS Data for this compound and Potential SNAr Products

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]+ (m/z)Expected Retention Time (min)*
This compoundC8H6BrNO3244.04243.96, 245.96 (Br isotopes)~8.5
1-(3-(Dimethylamino)-5-nitrophenyl)ethanoneC10H12N2O3208.22209.09~6.2
1-(3-Methoxy-5-nitrophenyl)ethanoneC9H9NO4195.17196.06~7.1
1-(3-(Methylthio)-5-nitrophenyl)ethanoneC9H9NO3S211.24212.04~7.8

Note: Expected retention times are estimates and will vary depending on the specific HPLC column and conditions used.

Experimental Protocols

Sample Preparation
  • Reaction Quenching: Quench the reaction mixture by adding 1 mL of cold deionized water.

  • Extraction: Extract the aqueous mixture with 3 x 1 mL of ethyl acetate.

  • Drying: Dry the combined organic layers over anhydrous sodium sulfate.

  • Solvent Evaporation: Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 1 mL of mobile phase (e.g., 50:50 acetonitrile:water).

  • Filtration: Filter the sample through a 0.22 µm syringe filter prior to HPLC injection.

HPLC Method
  • Instrument: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable for the separation of aromatic ketones.[2]

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-10 min: 30% to 90% B

    • 10-12 min: 90% B

    • 12-12.1 min: 90% to 30% B

    • 12.1-15 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection: 254 nm

Mass Spectrometry Method
  • Instrument: A mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI is recommended.

  • Scan Range: m/z 100-500

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Gas Flow:

    • Cone Gas: 50 L/hr

    • Desolvation Gas: 600 L/hr

Mass Spectrometry Fragmentation

Aromatic nitro compounds exhibit characteristic fragmentation patterns in mass spectrometry.[3][4] For this compound, the presence of bromine will result in a characteristic M+2 isotopic pattern for bromine-containing fragments.[3] Key fragmentation pathways may include the loss of NO2, NO, and CO.[4][5]

Mandatory Visualization

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Reaction Reaction Mixture Quench Quench Reaction Reaction->Quench Extract Liquid-Liquid Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Evaporate Evaporate Solvent Dry->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Filter Filter Sample (0.22 µm) Reconstitute->Filter HPLC HPLC Separation (C18 Column) Filter->HPLC MS Mass Spectrometry (ESI+) HPLC->MS Chromatogram Generate Chromatogram HPLC->Chromatogram MassSpectra Acquire Mass Spectra MS->MassSpectra Quantify Peak Integration & Quantification Chromatogram->Quantify MassSpectra->Quantify Report Generate Report Quantify->Report

Caption: Workflow for HPLC-MS analysis of this compound products.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(3-Bromo-5-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers in optimizing the synthesis of 1-(3-Bromo-5-nitrophenyl)ethanone. The information is structured to address common challenges and improve reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two most viable synthetic pathways are:

  • Electrophilic Nitration: Starting with 1-(3-bromophenyl)ethanone, a nitrating agent is used to add a nitro group. The bromo and acetyl substituents are both meta-directing, guiding the nitro group to the C-5 position.

  • Friedel-Crafts Acylation: This route involves the acylation of 1-bromo-3-nitrobenzene using an acylating agent like acetyl chloride. However, this pathway is challenging due to the strong deactivating effect of the nitro group on the aromatic ring, which impedes the electrophilic substitution.[1][2]

Q2: Which synthetic route is generally recommended for higher yields?

A2: The nitration of 1-(3-bromophenyl)ethanone is the more recommended and reliable route. The starting material is more activated towards electrophilic substitution compared to 1-bromo-3-nitrobenzene, typically resulting in higher conversion and better yields. Friedel-Crafts reactions on strongly deactivated rings are known to be inefficient or fail entirely.[1][2]

Q3: What are the key safety precautions for this synthesis?

A3: The nitration procedure involves the use of concentrated strong acids (sulfuric and nitric acid), which are highly corrosive. Reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, acid-resistant gloves, and a lab coat. The reaction is exothermic and requires careful temperature control, typically using an ice bath, to prevent runaway reactions and the formation of undesired byproducts.[3][4]

Troubleshooting Guide

Low Yield & Reaction Failure

Q4: My nitration reaction of 1-(3-bromophenyl)ethanone resulted in a very low yield. What are the potential causes?

A4: Low yields in this nitration are often traced back to several key factors:

  • Inadequate Temperature Control: The nitration of acetophenones is highly exothermic. If the temperature rises significantly above 0-5 °C, side reactions, such as the formation of dinitrated products or oxidation, can occur, consuming your starting material and reducing the yield of the desired product.[3]

  • Presence of Water: The nitrating mixture (H₂SO₄/HNO₃) is dehydrated by the sulfuric acid to form the nitronium ion (NO₂⁺) electrophile. Any moisture in the glassware or reagents will consume the sulfuric acid and inhibit the formation of the necessary electrophile.

  • Improper Reagent Addition: The substrate should be added slowly to the concentrated sulfuric acid, followed by the slow, dropwise addition of the nitrating mixture. Adding the reagents too quickly can cause localized heating, leading to side reactions.[3]

  • Insufficient Reaction Time: While excessive time can lead to side products, insufficient time will result in incomplete conversion of the starting material. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.

Q5: I am attempting the Friedel-Crafts acylation of 1-bromo-3-nitrobenzene and the reaction is not proceeding. Why?

A5: This is a common issue. The primary reason for failure is the severe deactivation of the aromatic ring.[1][2]

  • Strongly Deactivated Substrate: The nitro group is a powerful electron-withdrawing group, which makes the benzene ring electron-deficient and thus not nucleophilic enough to attack the acylium ion electrophile.[1][5]

  • Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Anhydrous conditions are critical for success.[1]

  • Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product forms a complex with the Lewis acid catalyst.[6] This requires the use of stoichiometric amounts, rather than catalytic amounts, of AlCl₃. If too little catalyst is used, the reaction will stall.

Impurity & Purification Issues

Q6: My final product is contaminated with an impurity that is difficult to remove. What could it be?

A6: In the nitration of 1-(3-bromophenyl)ethanone, the most likely impurity is a regioisomer. While the bromo and acetyl groups are strongly meta-directing, trace amounts of other isomers, such as 1-(3-Bromo-2-nitrophenyl)ethanone or 1-(3-Bromo-4-nitrophenyl)ethanone, could form. Dinitrated products are also a possibility if the reaction temperature was not adequately controlled.

Q7: How can I effectively purify the crude this compound?

A7: Recrystallization is the most common and effective method for purifying the final product.

  • Solvent Selection: The ideal solvent is one in which the product is highly soluble at high temperatures but poorly soluble at low temperatures. Ethanol is often a good starting point for nitroacetophenones.[3][7] A mixed solvent system, such as ethanol/water, can also be effective.[8] A thorough solvent screening with small amounts of crude product is recommended to find the optimal system.

  • Procedure: Dissolve the crude solid in a minimum amount of the hot solvent. If the solution is colored, activated charcoal can be added and the solution hot-filtered. Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration.[8]

Q8: My product "oils out" during recrystallization instead of forming crystals. What should I do?

A8: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent or precipitates as a liquid upon cooling. This is often caused by the presence of impurities or an inappropriate solvent.

  • Troubleshooting Steps:

    • Re-heat the mixture to dissolve the oil.

    • Add more solvent to decrease the saturation point.

    • If the oil persists, try a different recrystallization solvent or solvent pair.

    • If impurities are the cause, first attempt purification by column chromatography before proceeding with recrystallization.[8]

Experimental Protocols

Protocol 1: Nitration of 1-(3-bromophenyl)ethanone

This protocol is adapted from standard procedures for the nitration of acetophenone.[3][4][7]

Materials:

  • 1-(3-bromophenyl)ethanone

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Crushed Ice & Deionized Water

  • Ethanol (for recrystallization)

  • Saturated Sodium Bicarbonate solution

Procedure:

  • In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 25 mL of concentrated H₂SO₄.

  • Cool the flask in an ice-salt bath to 0 °C.

  • Slowly add 10.0 g (0.05 mol) of 1-(3-bromophenyl)ethanone via the dropping funnel, ensuring the temperature does not rise above 5 °C.

  • Separately, prepare the nitrating mixture by slowly adding 5.0 mL of concentrated HNO₃ to 10 mL of concentrated H₂SO₄ in a flask cooled in an ice bath.

  • Add the cooled nitrating mixture dropwise to the stirred solution of the substrate over 30-45 minutes, maintaining the internal temperature between 0 and 5 °C.

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 1-2 hours. Monitor reaction completion by TLC.

  • Slowly and carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. A yellow solid should precipitate.

  • Allow the ice to melt, then collect the crude product by vacuum filtration.

  • Wash the solid thoroughly with cold deionized water until the washings are neutral to litmus paper. A final wash with a small amount of cold sodium bicarbonate solution followed by water can help remove residual acid.

  • Press the solid as dry as possible on the filter.

  • Purify the crude product by recrystallization from ethanol.

Optimization Data

Table 1: Influence of Substituents on Nitration Regioselectivity

Starting MaterialSubstituent 1Directing EffectSubstituent 2Directing EffectPredicted Major Product Position
1-(3-bromophenyl)ethanone-Br (at C3)Ortho, Para (weakly deactivating)-COCH₃ (at C1)Meta (moderately deactivating)C5 (meta to both)

Table 2: General Troubleshooting for Yield Optimization in Aromatic Nitration

IssuePotential CauseSuggested SolutionExpected Outcome
Low Conversion Reaction temperature too low; Insufficient reaction time.Allow the reaction to stir for a longer period at 0-5 °C; Monitor by TLC.Increased conversion of starting material.
Formation of Byproducts Reaction temperature too high.Maintain strict temperature control (0-5 °C) using an efficient ice bath; Add nitrating mixture very slowly.Minimized formation of dinitro- and oxidized byproducts.
Reaction Fails to Start Wet reagents or glassware.Thoroughly dry all glassware in an oven; Use anhydrous reagents.Successful formation of the nitronium ion electrophile.

Visual Schematics

The following diagrams illustrate the experimental workflow and a logical approach to troubleshooting common issues.

G Experimental Workflow for Nitration Synthesis A Preparation of Nitrating Mixture (Conc. HNO3 + Conc. H2SO4 at 0°C) C Slow Addition of Nitrating Mixture (Maintain Temp < 5°C) A->C B Dissolution of Substrate (1-(3-bromophenyl)ethanone in Conc. H2SO4 at 0°C) B->C D Reaction Stirring (1-2 hours at 0-5°C, Monitor by TLC) C->D E Quenching (Pour mixture onto crushed ice) D->E F Isolation (Vacuum filtration of crude product) E->F G Washing (Cold H2O, then NaHCO3 soln.) F->G H Purification (Recrystallization from Ethanol) G->H I Final Product (this compound) H->I

Caption: A typical experimental workflow for the synthesis of this compound via nitration.

G Troubleshooting Decision Tree Problem Problem: Low Yield or No Product Cause1 Cause: Ineffective Nitrating Agent? Problem->Cause1 Cause2 Cause: Poor Temperature Control? Problem->Cause2 Cause3 Cause: Incomplete Reaction? Problem->Cause3 Sol1a Moisture present? Cause1->Sol1a Sol2a Temp rose above 10°C? Cause2->Sol2a Sol3a Check TLC for starting material. Cause3->Sol3a Sol1b Use fresh, conc. acids. Ensure all glassware is oven-dried. Sol1a->Sol1b  Yes Sol2b Improve cooling (ice/salt bath). Add nitrating mix slower. Sol2a->Sol2b  Yes Sol2c Leads to side products (e.g., dinitration) Sol2b->Sol2c Sol3b Increase reaction time. Stir vigorously. Sol3a->Sol3b

Caption: A decision tree for troubleshooting low product yield in the nitration synthesis.

References

Technical Support Center: Reactions of 1-(3-Bromo-5-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(3-Bromo-5-nitrophenyl)ethanone. This guide provides troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges and side reactions encountered during experimentation.

I. Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting this compound with various boronic acids. However, the electron-deficient nature of the starting material can lead to specific side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the Suzuki coupling of this compound?

A1: The most prevalent side products are:

  • Protodebromination: Replacement of the bromine atom with a hydrogen atom, yielding 1-(3-Nitrophenyl)ethanone. This is a common issue with electron-deficient aryl halides.

  • Homocoupling of the Boronic Acid: This reaction results in the formation of a biaryl product derived from the boronic acid coupling with itself. The presence of oxygen often promotes this side reaction.[1]

  • Homocoupling of this compound: The palladium catalyst can also mediate the coupling of two molecules of the starting aryl bromide, though this is generally less common than boronic acid homocoupling.

Q2: How do the nitro and acetyl groups on the aromatic ring influence the Suzuki coupling reaction?

A2: Both the nitro and acetyl groups are electron-withdrawing, which deactivates the aromatic ring. This electronic effect generally favors the oxidative addition step of the catalytic cycle. However, it can also increase the propensity for certain side reactions.

Troubleshooting Guide: Suzuki-Miyaura Coupling
Observed Issue Potential Cause(s) Suggested Solution(s)
Low to no conversion of starting material 1. Inactive catalyst. 2. Inefficient oxidative addition. 3. Poor quality of boronic acid.1. Use a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst. 2. Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) known to facilitate oxidative addition with challenging substrates. 3. Use high-purity boronic acid or convert it to a more stable boronate ester (e.g., a pinacol ester).
Significant formation of 1-(3-Nitrophenyl)ethanone (protodebromination product) 1. Presence of protic impurities (e.g., water, alcohols). 2. Unsuitable base. 3. High reaction temperature or prolonged reaction time.1. Ensure all solvents and reagents are anhydrous. Thoroughly degas the reaction mixture. 2. Use a milder base such as K₃PO₄ or Cs₂CO₃. 3. Optimize reaction temperature and time, monitoring progress by TLC or LC-MS.
High levels of boronic acid homocoupling product 1. Presence of oxygen in the reaction mixture. 2. Incomplete reduction of a Pd(II) precatalyst to Pd(0).1. Thoroughly degas all solvents and maintain a strict inert atmosphere (Nitrogen or Argon). 2. If using a Pd(II) source, ensure conditions are suitable for its reduction to the active Pd(0) species.
Experimental Protocol: Representative Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific boronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equivalents)

  • Anhydrous 1,4-Dioxane

  • Deionized water

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • In a glovebox or under a stream of inert gas, add the palladium catalyst and ligand.

  • Add degassed solvent (e.g., 1,4-Dioxane/water 4:1).

  • Heat the reaction mixture to 85-95 °C and stir for the required time (monitor by TLC or LC-MS).

  • After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Coupling SM_Start This compound + Arylboronic Acid SM_Product Coupled Product SM_Start->SM_Product Pd Catalyst, Base SM_Side1 Protodebromination (1-(3-Nitrophenyl)ethanone) SM_Start->SM_Side1 Protic Impurities SM_Side2 Boronic Acid Homocoupling SM_Start->SM_Side2 Oxygen

Caption: Suzuki coupling main reaction and common side pathways.

II. Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is used to form carbon-nitrogen bonds by reacting this compound with primary or secondary amines.

Frequently Asked Questions (FAQs)

Q1: What is a common side product in the Buchwald-Hartwig amination of this substrate?

A1: A primary side reaction is hydrodehalogenation , which is the replacement of the bromine atom with a hydrogen atom, leading to the formation of 1-(3-nitrophenyl)ethanone. This is analogous to protodebromination in Suzuki coupling.[2]

Q2: Can the nitro group interfere with the Buchwald-Hartwig amination?

A2: The strongly electron-withdrawing nitro group makes the aryl bromide more susceptible to oxidative addition. However, some catalyst systems and strong bases might be incompatible with the nitro group, potentially leading to undesired side reactions. Careful selection of the catalyst, ligand, and base is crucial.

Troubleshooting Guide: Buchwald-Hartwig Amination
Observed Issue Potential Cause(s) Suggested Solution(s)
Formation of 1-(3-nitrophenyl)ethanone (hydrodehalogenation) 1. Presence of water or other protic impurities. 2. Suboptimal catalyst/ligand combination.1. Use anhydrous solvents and reagents. 2. Screen different bulky, electron-rich phosphine ligands (e.g., Josiphos-type ligands).
Low reaction yield 1. Catalyst deactivation. 2. Inappropriate base.1. Ensure strict anaerobic conditions. Use a robust pre-catalyst. 2. Screen bases of varying strengths (e.g., NaOt-Bu, LHMDS, K₂CO₃, Cs₂CO₃). Note that strong bases like KOtBu may have compatibility issues with nitro groups.[3]
Experimental Protocol: Representative Buchwald-Hartwig Amination

This protocol is adapted from procedures for similar electron-deficient aryl bromides and may require optimization.[4]

Materials:

  • This compound

  • Amine (1.2 - 2.0 equivalents)

  • Palladium pre-catalyst (e.g., a palladacycle with a bulky phosphine ligand, 1-3 mol%)

  • Base (e.g., K₃PO₄, 2.0 equivalents)

  • Anhydrous Toluene

Procedure:

  • In a glovebox, charge an oven-dried Schlenk tube with the palladium pre-catalyst, ligand (if not part of the pre-catalyst), and base.

  • Add this compound (1.0 eq.) and the amine (1.2 eq.).

  • Add anhydrous, degassed toluene.

  • Seal the tube and heat the reaction mixture with vigorous stirring at 100 °C for the required time (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product via column chromatography.

Visualizations

BHA_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification BHA_Setup Combine Aryl Bromide, Amine, Catalyst, Base in Anhydrous Solvent BHA_Heat Heat under Inert Atmosphere BHA_Setup->BHA_Heat BHA_Workup Aqueous Workup & Extraction BHA_Heat->BHA_Workup BHA_Purify Column Chromatography BHA_Workup->BHA_Purify BHA_Product Purified Aryl Amine BHA_Purify->BHA_Product

Caption: A typical experimental workflow for Buchwald-Hartwig amination.

III. Selective Reduction of the Nitro Group

A key transformation of this compound is the reduction of the nitro group to an amine, yielding 1-(3-Amino-5-bromophenyl)ethanone. The primary challenge is achieving this chemoselectively without reducing the ketone.

Frequently Asked Questions (FAQs)

Q1: What are the common side products when reducing the nitro group of this compound?

A1: The main side products arise from a lack of chemoselectivity:

  • Over-reduction: Reduction of the acetyl (ketone) group to a secondary alcohol, yielding 1-(3-amino-5-bromophenyl)ethanol.

  • Complete reduction: Reduction of both the nitro and acetyl groups.

  • Debromination: In some cases, particularly with catalytic hydrogenation, the bromine atom can be removed (hydrodebromination).

Q2: Which reagents are recommended for the selective reduction of the nitro group in the presence of a ketone?

A2: Several reagents are effective for this transformation:

  • Tin(II) chloride (SnCl₂) in ethanol or ethyl acetate: A classic and reliable method.[5]

  • Iron powder (Fe) in the presence of an acid (e.g., HCl, NH₄Cl): An economical and effective option.[5][6]

  • Catalytic Hydrogenation (H₂/Pd/C): This method can be highly selective under controlled conditions (e.g., low pressure, room temperature). However, it carries a higher risk of debromination.[7]

Troubleshooting Guide: Selective Nitro Reduction
Observed Issue Potential Cause(s) Suggested Solution(s)
Reduction of the ketone group 1. The reducing agent is too strong or conditions are too harsh. 2. For catalytic hydrogenation, prolonged reaction time or high pressure.1. Switch to a milder, more chemoselective reagent like SnCl₂ or Fe/NH₄Cl. 2. For hydrogenation, reduce the hydrogen pressure, reaction time, and temperature. Monitor the reaction closely.
Formation of debrominated product 1. Use of catalytic hydrogenation with catalysts like Pd/C.1. Avoid catalytic hydrogenation if debromination is a major issue. Prefer chemical reducing agents like SnCl₂ or Fe/NH₄Cl.
Incomplete reaction 1. Insufficient amount of reducing agent. 2. Inactive reducing agent (e.g., old iron powder).1. Use a sufficient excess of the reducing agent. 2. Use freshly activated or high-purity reagents.
Experimental Protocol: Selective Nitro Reduction with SnCl₂

This protocol is a standard procedure for the chemoselective reduction of an aromatic nitro group in the presence of a ketone.[5]

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 equivalents)

  • Ethanol or Ethyl Acetate

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolve this compound (1.0 eq.) in ethanol in a round-bottom flask.

  • Add SnCl₂·2H₂O (4.5 eq.) to the solution.

  • Heat the mixture to reflux and stir for the required time (monitor by TLC).

  • Cool the reaction mixture to room temperature and carefully pour it into a stirred solution of saturated sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Nitro_Reduction NR_Start This compound NR_Desired Desired Product: 1-(3-Amino-5-bromophenyl)ethanone NR_Start->NR_Desired Chemoselective Reducing Agent (e.g., SnCl₂) NR_Side1 Side Product: Ketone Reduction NR_Start->NR_Side1 Harsh Reducing Conditions NR_Side2 Side Product: Debromination NR_Start->NR_Side2 Catalytic Hydrogenation (e.g., H₂/Pd/C)

Caption: Reaction pathways in the reduction of this compound.

IV. Reactions of the Acetyl Group

While the bromo and nitro groups are often the primary sites of reaction, the acetyl group can also participate in various transformations.

Frequently Asked Questions (FAQs)

Q1: Can the acetyl group undergo side reactions under the conditions for Suzuki or Buchwald-Hartwig couplings?

A1: Generally, the acetyl group is stable under typical Suzuki and Buchwald-Hartwig conditions. However, under strongly basic conditions, side reactions such as Claisen-Schmidt condensation could occur if an appropriate aldehyde or ketone is present. It's important to choose the base carefully to minimize such possibilities.

Q2: What are some intended reactions involving the acetyl group?

A2: The acetyl group can be intentionally transformed through various reactions, including:

  • Reduction: Using reducing agents like sodium borohydride (NaBH₄) to form the corresponding secondary alcohol. This is typically done after transformations of the bromo and/or nitro groups.

  • Halogenation: Alpha-halogenation can occur in the presence of a halogen and acid or base.

  • Condensation Reactions: As mentioned, it can undergo Claisen-Schmidt condensation with aldehydes to form chalcones.

References

Technical Support Center: Purification of 1-(3-Bromo-5-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed protocols, frequently asked questions (FAQs), and troubleshooting advice for the purification of 1-(3-Bromo-5-nitrophenyl)ethanone using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for purifying this compound?

A1: The standard choice is silica gel (SiO₂), typically with a mesh size of 70-230 or 100-200. Silica gel is slightly acidic and is well-suited for separating moderately polar compounds like aromatic ketones from less polar or more polar impurities.[1][2]

Q2: How do I select the appropriate mobile phase (eluent)?

A2: The ideal mobile phase should be determined by preliminary analysis using Thin Layer Chromatography (TLC).[3] A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane) is commonly used.[2][4] For this compound, start with various ratios of hexane:ethyl acetate. The goal is to find a solvent system where the target compound has an Rf value of approximately 0.3-0.4, as this provides the best separation on a column.[3]

Q3: What is the expected polarity of this compound?

A3: this compound is a moderately polar compound due to the presence of the ketone and nitro functional groups.[5] In a typical elution order, non-polar impurities will elute first, followed by the desired product.[1][6] Highly polar impurities, such as by-products containing hydroxyl or amine groups, will be retained on the column longer and elute last.

Q4: Should I use a "wet" or "dry" loading method to apply my sample to the column?

A4: Both methods are acceptable, but the choice depends on the solubility of your crude sample.

  • Wet Loading: Dissolve the crude product in a minimal amount of the initial, low-polarity eluent and carefully pipette it onto the top of the column. This is a quick and common method.[7]

  • Dry Loading: If your sample does not dissolve well in the initial eluent, dissolve it in a more polar solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. This powder is then carefully added to the top of the packed column.[7] Dry loading often results in better separation for difficult-to-dissolve samples.

Q5: What is the appropriate ratio of stationary phase to crude sample?

A5: A general rule of thumb is to use a weight ratio of silica gel to crude sample between 20:1 and 50:1.[1] For difficult separations, a higher ratio (e.g., 100:1) may be necessary.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Poor or No Separation The mobile phase is too polar, causing all compounds to elute together.Decrease the polarity of the eluent. Start with a higher percentage of the non-polar solvent (e.g., switch from 20% to 5% ethyl acetate in hexane).
The mobile phase is not polar enough, and the compounds are not moving.Gradually increase the polarity of the eluent. If using a gradient, ensure the polarity increase is sufficient to move your compound.
Product Elutes with Streaking/Tailing The sample was overloaded on the column.Use less crude material for the amount of silica gel used. Maintain a sample-to-adsorbent ratio of at least 1:30.
The sample is not sufficiently soluble in the mobile phase.Consider dry loading the sample. Ensure the initial loading solvent is fully compatible with the mobile phase.
Cracks or Channels in the Silica Bed The column was allowed to run dry at some point.This issue is irreversible and leads to very poor separation. The column must be repacked. Always ensure the solvent level remains above the top of the stationary phase.
Low Product Recovery The compound may still be on the column.After collecting the fractions containing your product, flush the column with a highly polar solvent (e.g., 100% ethyl acetate or a methanol/DCM mixture) to see if any remaining product elutes.
The compound is co-eluting with an impurity.Re-run the column using a shallower solvent gradient or an isocratic (constant composition) mobile phase that provides the best separation on TLC.

Experimental Protocol: Column Chromatography Purification

This protocol outlines the purification of ~1 gram of crude this compound. Adjust quantities as needed.

Materials and Setup
CategoryItemSpecification
Stationary Phase Silica Gel30-50 g (70-230 mesh)
Mobile Phase HexaneHPLC Grade
Ethyl AcetateHPLC Grade
Glassware Chromatography Column2-3 cm diameter, 40-50 cm length
Erlenmeyer FlasksFor preparing eluent and slurry
Test TubesFor fraction collection
Other Cotton or Glass WoolTo plug the column
SandWashed, fine-grade
TLC PlatesSilica gel coated
Column Packing (Slurry Method)
  • Securely clamp the column in a vertical position. Place a small plug of cotton or glass wool at the bottom.[4]

  • Add a ~1 cm layer of sand over the plug to create an even base.[4]

  • In a beaker, prepare a slurry by mixing ~40 g of silica gel with ~100 mL of the initial eluent (e.g., 5% ethyl acetate in hexane).[1]

  • Pour the slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse. Gently tap the column to dislodge air bubbles and encourage even packing.[4]

  • Once the silica has settled, add a final ~1 cm layer of sand on top to prevent disruption of the surface during solvent addition.[4]

  • Drain the solvent until the level is just at the top of the sand layer. Do not let the column run dry.

Sample Loading (Dry Method)
  • Dissolve ~1 g of crude this compound in a minimal amount of dichloromethane or acetone.

  • Add 2-3 g of silica gel to this solution and mix thoroughly.

  • Gently evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[7]

  • Carefully add this powder onto the top layer of sand in the packed column.

Elution and Fraction Collection
  • Begin elution with a low-polarity mobile phase (e.g., 5% ethyl acetate in hexane).

  • Carefully add the eluent to the top of the column, ensuring not to disturb the sand layer.

  • Maintain a constant flow and begin collecting fractions (e.g., 10-15 mL each) in numbered test tubes.

  • Gradually increase the polarity of the mobile phase as needed (e.g., to 10%, then 15% ethyl acetate in hexane) to elute the target compound. This is known as a step gradient.

Analysis and Product Isolation
  • Monitor the collected fractions using TLC to identify which ones contain the pure product.

  • Combine the fractions that show a single, clean spot corresponding to this compound.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified solid product.

Visual Workflow

Purification_Workflow start Start: Crude Product prep_column 1. Prepare Silica Slurry & Pack Column start->prep_column end_node Finish: Purified Product load_sample 2. Load Sample (Dry Loading Method) prep_column->load_sample elute_column 3. Elute with Hexane/ Ethyl Acetate Gradient load_sample->elute_column collect_fractions 4. Collect Fractions elute_column->collect_fractions analyze_tlc 5. Analyze Fractions by TLC collect_fractions->analyze_tlc combine_fractions 6. Combine Pure Fractions analyze_tlc->combine_fractions Fraction is Pure discard Discard Impure Fractions analyze_tlc->discard Fraction is Impure evaporate 7. Evaporate Solvent combine_fractions->evaporate evaporate->end_node discard->collect_fractions Continue Elution

Caption: Workflow for the purification of this compound by column chromatography.

References

Technical Support Center: Suzuki Coupling of 1-(3-Bromo-5-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering difficulties with the Suzuki-Miyaura cross-coupling of 1-(3-Bromo-5-nitrophenyl)ethanone. This substrate is an electron-deficient aryl bromide, which presents a unique set of challenges and opportunities in palladium-catalyzed reactions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling with this compound failed. What are the most common reasons?

A1: Failure of this specific reaction typically stems from a few key areas. The substrate, this compound, is highly electron-deficient due to the nitro and acetyl groups. While this makes the C-Br bond ripe for oxidative addition, it also introduces potential complications.[1][2][3]

  • Catalyst System (Palladium Source & Ligand): An inappropriate catalyst/ligand pairing may not be robust enough. Standard catalysts like Pd(PPh₃)₄ might be less effective than more specialized systems.[4]

  • Base Selection: The choice of base is critical. A base that is too weak may not facilitate the transmetalation step effectively, while a base that is too strong could promote side reactions or degradation of your starting material or product.[5]

  • Reaction Conditions: Inadequate degassing (leaving oxygen in the reaction), incorrect temperature, or poor solvent choice can lead to catalyst decomposition, homocoupling, or dehalogenation side reactions.[6][7]

  • Side Reactions: Electron-deficient aryl halides are prone to side reactions like dehalogenation (replacement of -Br with -H).[1][8] The nitro group itself, while generally stable in Suzuki couplings, can sometimes interact with the palladium catalyst.[9]

Q2: I'm observing significant dehalogenation of my starting material. How can I prevent this?

A2: Dehalogenation, or protodehalogenation, is a common side reaction where the aryl bromide is reduced to the corresponding arene.[8] This occurs when a palladium-hydride species is formed, which then reductively eliminates with your aryl group.[1]

To minimize this:

  • Choice of Base: Avoid bases that can easily act as a hydride source. Weaker inorganic bases like K₂CO₃ or K₃PO₄ are often preferred over stronger bases or certain organic amines.[5]

  • Solvent Purity: Ensure your solvent is anhydrous and pure. Some alcoholic solvents can be oxidized by the palladium complex to generate hydrides.[1]

  • Ligand Choice: Using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can often favor the desired reductive elimination over the dehalogenation pathway.[4][7]

  • Temperature and Time: Avoid unnecessarily high temperatures or prolonged reaction times, as these conditions can favor side reactions.[8]

Q3: Which palladium catalyst and ligand combination is best for an electron-deficient substrate like this?

A3: For challenging, electron-deficient substrates, catalyst systems that are more active and stable are generally required.

  • Buchwald Ligands: Systems using bulky, electron-rich monophosphine ligands such as SPhos or XPhos, often in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, are excellent for promoting the oxidative addition step and are highly active for a broad range of substrates.[4][10]

  • Pd(dppf)Cl₂: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride is a reliable and relatively air-stable precatalyst that is effective for a wide variety of Suzuki couplings and is a good starting point for optimization.[11]

  • N-Heterocyclic Carbenes (NHCs): Ligands like IPr can form highly active catalysts that are particularly effective for coupling aryl chlorides and other challenging substrates, and this activity can translate to difficult aryl bromides as well.[12]

Avoid relying solely on Pd(PPh₃)₄, as its lower activity may not be sufficient for this transformation, potentially requiring higher temperatures that lead to side reactions.[4]

Q4: What is the optimal base and solvent system for this reaction?

A4: The base activates the boronic acid for the transmetalation step, and its effectiveness is highly dependent on the solvent.[13][14]

  • Bases: For substrates with potentially base-sensitive groups like the ketone in your molecule, milder inorganic bases are recommended.[5]

    • K₃PO₄ (Potassium Phosphate): Often an excellent choice for sensitive substrates and challenging couplings.[5][13]

    • Cs₂CO₃ (Cesium Carbonate): A strong base that can accelerate slow reactions, but it is more costly.[4][5]

    • K₂CO₃ (Potassium Carbonate): A common and effective moderate-strength base.[4][5]

  • Solvents: A mixture of an organic solvent with water is typically used to dissolve both the organic substrates and the inorganic base.[15]

    • Dioxane/H₂O or Toluene/H₂O: These are very common and effective solvent systems for Suzuki couplings.[4][16]

    • THF/H₂O: Another widely used polar aprotic solvent system.[15]

    • DMF: Can be effective but is sometimes harder to degas and can decompose at high temperatures.[16]

Troubleshooting Guide

Use the following table to diagnose and solve specific issues you may be observing in your reaction.

Observation Potential Cause Recommended Solution(s)
No reaction, only starting material recovered 1. Inactive Catalyst2. Insufficiently strong base3. Low reaction temperature1. Switch to a more active catalyst system (e.g., Pd(OAc)₂/SPhos or Pd(dppf)Cl₂). Ensure rigorous degassing to prevent catalyst oxidation.[6][7]2. Screen stronger bases such as K₃PO₄ or Cs₂CO₃.[4][5]3. Incrementally increase the temperature (e.g., from 80°C to 100°C).
Low yield of product, significant starting material remains 1. Inefficient transmetalation2. Catalyst deactivation1. Ensure the base is adequately soluble and well-mixed. Switch to a stronger base like K₃PO₄.[4]2. Use a more robust ligand (e.g., a Buchwald ligand). Ensure the reaction is kept under a strict inert atmosphere.[7]
Formation of dehalogenated starting material 1. Hydride source in reaction2. Suboptimal ligand choice1. Use anhydrous solvents. Switch to a base less likely to be a hydride source (e.g., K₃PO₄, K₂CO₃).[1][5]2. Employ bulky, electron-rich ligands that favor reductive elimination.
Formation of boronic acid homocoupling product (biaryl from your boronic acid) 1. Presence of oxygen2. Use of a Pd(II) precatalyst without complete reduction1. Improve the degassing procedure (e.g., use freeze-pump-thaw cycles or sparge with argon for an extended period).[6][7]2. Consider using a Pd(0) source directly, like Pd(PPh₃)₄ or Pd₂(dba)₃.[4]
Formation of a dark black precipitate (Pd black) Catalyst decomposition1. The ligand may not be effectively stabilizing the palladium nanoparticles. Use a ligand with a larger bite angle or a bulkier phosphine ligand.[17]2. Lower the reaction temperature.

Recommended Experimental Protocol

This is a general starting protocol that should be optimized for your specific boronic acid partner.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Pd(dppf)Cl₂ (0.02 equiv, 2 mol%)

  • K₃PO₄ (3.0 equiv), finely powdered and dried

  • 1,4-Dioxane and Water (e.g., 4:1 or 5:1 v/v), degassed

Procedure:

  • Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the Pd(dppf)Cl₂ catalyst.

  • Solvent Addition: Add the degassed dioxane and water solvent mixture via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90–100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

Visual Guides

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation reagents 1. Add Reactants & Base to Flame-Dried Flask inert 2. Establish Inert Atmosphere (Ar/N2) reagents->inert catalyst 3. Add Catalyst & Degassed Solvents inert->catalyst heat 4. Heat & Stir (e.g., 90-100 °C) catalyst->heat monitor 5. Monitor Progress (TLC / LC-MS) heat->monitor quench 6. Cool & Quench monitor->quench extract 7. Extraction quench->extract purify 8. Chromatography extract->purify

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Troubleshooting Decision Tree

G start Reaction Failed or Low Yield? sm_consumed Is Starting Material (SM) Consumed? start->sm_consumed side_products Major Side Products Observed? sm_consumed->side_products Yes sol_catalyst Improve Catalyst: - More active ligand (SPhos) - Check degassing - Increase Temperature sm_consumed->sol_catalyst No sm_yes Yes sm_no No dehalogenation Dehalogenation of SM? side_products->dehalogenation Yes sol_decomposition Prevent Decomposition: - Use more robust ligand - Lower temperature side_products->sol_decomposition No side_yes Yes side_no No, just complex mixture homocoupling Boronic Acid Homocoupling? dehalogenation->homocoupling No sol_dehalogenation Combat Dehalogenation: - Use milder base (K2CO3) - Use anhydrous solvent - Lower temperature dehalogenation->sol_dehalogenation Yes sol_homocoupling Prevent Homocoupling: - Rigorous degassing - Use Pd(0) source homocoupling->sol_homocoupling Yes homocoupling->sol_decomposition No sol_base Improve Base: - Use stronger base (K3PO4) - Ensure solubility

Caption: Troubleshooting logic for a failed Suzuki coupling.

References

preventing protodebromination in 1-(3-Bromo-5-nitrophenyl)ethanone reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-(3-Bromo-5-nitrophenyl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing protodebromination and other common issues encountered during reactions with this substrate.

Frequently Asked Questions (FAQs)

Q1: What is protodebromination and why is it a problem with this compound?

A1: Protodebromination is an undesired side reaction where the bromine atom on the aromatic ring is replaced by a hydrogen atom, leading to the formation of 1-(3-nitrophenyl)ethanone. This is a significant issue when using this compound in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) as it consumes the starting material and reduces the yield of the desired product. The electron-withdrawing nature of the nitro and acetyl groups on the phenyl ring makes the carbon-bromine bond more susceptible to cleavage, particularly under certain palladium-catalyzed reaction conditions.

Q2: What are the primary causes of protodebromination in palladium-catalyzed cross-coupling reactions?

A2: The primary causes of protodebromination in palladium-catalyzed reactions include:

  • Reaction with a hydride source: Trace amounts of water, alcohols, or even the amine coupling partner can act as hydride donors.

  • β-hydride elimination: In some catalytic cycles, a β-hydride elimination from a palladium-alkoxide or palladium-amido complex can generate a palladium-hydride species, which can then participate in the protodebromination of the starting material.[1]

  • High reaction temperatures and prolonged reaction times: These conditions can promote the decomposition of catalysts and reagents, leading to an increase in side reactions.

  • Inappropriate choice of base or ligand: The selection of base and ligand can significantly influence the stability of the catalytic intermediates and the relative rates of the desired coupling versus the undesired protodebromination.

Q3: How can I minimize protodebromination when performing a Suzuki-Miyaura coupling with this compound?

A3: To minimize protodebromination in Suzuki-Miyaura couplings, consider the following:

  • Catalyst and Ligand Selection: Employ palladium catalysts with electron-rich and sterically hindered phosphine ligands. Ligands like XPhos, SPhos, or dppf are often effective for electron-deficient aryl bromides.[2] For instance, [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] has been shown to be an effective catalyst in Suzuki reactions of bromoindazoles.[3]

  • Base Selection: Use a carefully chosen base. While strong bases are often required, very harsh conditions can promote side reactions. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often good choices for challenging substrates.[2]

  • Solvent System: Anhydrous aprotic polar solvents like dioxane, THF, or 2-MeTHF are generally preferred.[2]

  • Temperature Control: Run the reaction at the lowest effective temperature to disfavor the protodebromination pathway.

Q4: What are the best practices for a Buchwald-Hartwig amination with this substrate to avoid protodebromination?

A4: For a successful Buchwald-Hartwig amination, the following are recommended:

  • Catalyst and Ligand: Use a palladium precatalyst with a bulky, electron-rich biaryl phosphine ligand (e.g., a Buchwald ligand). These ligands promote the desired reductive elimination over side reactions.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is commonly used. However, for substrates sensitive to strong bases, potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be effective alternatives.[4] Note that some functional groups, like esters and nitro groups, may have limited compatibility with KOtBu.[5]

  • Solvent: Anhydrous toluene or dioxane are standard solvents for this reaction.[4]

Q5: Are there specific recommendations for Sonogashira couplings to prevent this side reaction?

A5: Yes, for Sonogashira couplings:

  • Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) is standard. The use of bulky, electron-rich phosphine ligands can be beneficial.[6]

  • Base: An amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used.

  • Reaction Conditions: Running the reaction under an inert atmosphere (e.g., argon or nitrogen) is crucial to prevent oxygen-promoted side reactions, such as the homocoupling of the alkyne.[7]

Troubleshooting Guides

Issue 1: Low Yield of Desired Product and Significant Protodebromination Byproduct
Potential Cause Troubleshooting Step
Inappropriate Catalyst/Ligand Screen different palladium catalysts and ligands. For electron-deficient substrates like this compound, electron-rich and sterically hindered phosphine ligands (e.g., Buchwald or CataCXium ligands) are often superior.[2]
Base is too harsh or ineffective If using a very strong base like NaOtBu, consider switching to a milder but still effective base such as K₃PO₄ or Cs₂CO₃. Conversely, if the reaction is sluggish, a stronger base might be necessary. Ensure the base is anhydrous and finely powdered.[2]
High Reaction Temperature Lower the reaction temperature in 10°C increments to find the optimal balance between reaction rate and suppression of the side reaction.
Presence of Water or other Hydride Sources Ensure all reagents and solvents are anhydrous. Use freshly distilled solvents and dry glassware.
Prolonged Reaction Time Monitor the reaction progress by TLC or LC-MS and quench the reaction as soon as the starting material is consumed to prevent product degradation and further side reactions.
Issue 2: Inconsistent Reaction Results
Potential Cause Troubleshooting Step
Variable Quality of Reagents Use high-purity reagents from a reliable source. The quality of the palladium catalyst, ligands, and base can significantly impact the reaction outcome.
Atmosphere Control Ensure the reaction is performed under a consistently inert atmosphere (argon or nitrogen) to prevent degradation of the catalyst and reagents by oxygen.
Stirring and Heating Inconsistency Ensure uniform and efficient stirring and consistent heating to maintain a homogeneous reaction mixture and stable temperature.

Data Presentation

The following tables summarize recommended starting conditions for different cross-coupling reactions with this compound, based on literature for structurally similar electron-deficient aryl bromides.

Table 1: Recommended Conditions for Suzuki-Miyaura Coupling

ParameterRecommendationReference
Palladium Catalyst Pd(dppf)Cl₂ (2-5 mol%)[3]
Ligand dppf (comes with the catalyst)[3]
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)[2]
Solvent Dioxane or 2-MeTHF (anhydrous)[2]
Temperature 70-100 °C[8]

Table 2: Recommended Conditions for Buchwald-Hartwig Amination

ParameterRecommendationReference
Palladium Catalyst Pd₂(dba)₃ (1-2 mol%) with a Buchwald ligand (e.g., XPhos, 2-4 mol%)[4]
Base K₃PO₄ (2 equivalents)[4]
Solvent Toluene (anhydrous)[4]
Temperature 100 °C[4]

Table 3: Recommended Conditions for Sonogashira Coupling

ParameterRecommendationReference
Palladium Catalyst Pd(PPh₃)₂Cl₂ (2-5 mol%)[7]
Co-catalyst CuI (1-2 mol%)[7]
Base Et₃N or DIPEA (2-3 equivalents)[9]
Solvent THF or DMF (anhydrous)[7]
Temperature Room Temperature to 60 °C[7]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling to Minimize Protodebromination
  • To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), the boronic acid or ester (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%).

  • Add anhydrous dioxane (5 mL).

  • Degas the mixture by bubbling argon through the solvent for 10-15 minutes.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination to Minimize Protodebromination
  • To a dry Schlenk flask under an argon atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), the ligand (e.g., XPhos, 0.02 mmol, 2 mol%), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Add anhydrous toluene (5 mL).

  • Add this compound (1.0 mmol) and the amine (1.2 mmol).

  • Seal the flask and heat the mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

G cluster_desired Desired Cross-Coupling Pathway cluster_side Undesired Protodebromination Pathway start This compound + Coupling Partner cat Pd(0) Catalyst start->cat Reaction Start ox_add Oxidative Addition cat->ox_add with Aryl Bromide transmetal Transmetalation ox_add->transmetal with Coupling Partner pd_hydride Pd-H Species Formation ox_add->pd_hydride Side Reaction with Hydride Source red_elim Reductive Elimination transmetal->red_elim product Desired Coupled Product red_elim->product pd_cat_regen Pd(0) Catalyst Regenerated red_elim->pd_cat_regen proto_debrom Protodebromination pd_hydride->proto_debrom side_product 1-(3-Nitrophenyl)ethanone proto_debrom->side_product G cluster_troubleshooting Troubleshooting Workflow for Protodebromination start Low Yield / High Protodebromination Detected check_temp Is Reaction Temperature Optimized? start->check_temp lower_temp Lower Temperature (e.g., by 10°C) check_temp->lower_temp No check_base Is Base Appropriate? check_temp->check_base Yes lower_temp->check_base change_base Screen Weaker/Alternative Bases (K₃PO₄, Cs₂CO₃) check_base->change_base No check_ligand Is Ligand Optimal for Electron-Poor Substrate? check_base->check_ligand Yes change_base->check_ligand change_ligand Screen Bulky, Electron-Rich Ligands (e.g., Buchwald type) check_ligand->change_ligand No check_conditions Are Conditions Strictly Anhydrous? check_ligand->check_conditions Yes change_ligand->check_conditions dry_reagents Use Anhydrous Solvents/Reagents check_conditions->dry_reagents No success Improved Yield check_conditions->success Yes dry_reagents->success

References

improving regioselectivity in the synthesis of 1-(3-Bromo-5-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(3-Bromo-5-nitrophenyl)ethanone. Our aim is to help you improve regioselectivity and overcome common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, which is typically prepared via the nitration of acetophenone followed by the bromination of the resulting 3-nitroacetophenone.

Observed Problem Potential Cause(s) Recommended Solution(s)
Low yield of 3-nitroacetophenone (precursor) - Incomplete nitration. - Nitrating acid mixture added too quickly, causing a rise in temperature and side reactions.- Ensure the reaction is sufficiently cooled (0-5 °C) throughout the addition of the nitrating mixture.[1][2] - Add the nitrating mixture slowly with vigorous stirring to maintain a low temperature and ensure proper mixing.[1]
Formation of multiple isomers during bromination - The directing effects of the substituents may not be fully controlling the reaction under the chosen conditions.- The acetyl and nitro groups are both meta-directors, which should synergistically direct the incoming bromine to the 5-position.[3] Ensure your starting material is indeed 3-nitroacetophenone. - Consider using a milder brominating agent or a different Lewis acid catalyst to enhance regioselectivity.
Presence of α-brominated side product (2-bromo-1-(3-nitrophenyl)ethanone) - Reaction conditions favoring radical or enol/enolate formation. This can occur with reagents like N-bromosuccinimide (NBS) without proper control, or under acidic conditions that promote enolization.- For electrophilic aromatic substitution, use a Lewis acid catalyst like FeBr₃ with Br₂ in a non-polar solvent.[4] - If using NBS, ensure the reaction is performed in the absence of radical initiators or strong acids if aromatic substitution is desired.[5][6]
Formation of dibrominated products - Excess brominating agent.- Use a stoichiometric amount of the brominating agent (e.g., 1.0 to 1.1 equivalents of Br₂).
Difficulty in separating the product from starting material - Incomplete reaction. - Similar polarities of the product and starting material.- Monitor the reaction by Thin Layer Chromatography (TLC) to ensure it goes to completion. - Utilize column chromatography with a carefully selected eluent system (e.g., a gradient of ethyl acetate in hexane) for effective separation.[7]
Product is an oil and does not crystallize - Presence of impurities. - The product may have a low melting point.- Purify the crude product using column chromatography before attempting recrystallization.[7] - If the purified product is still an oil, it may be its natural state at room temperature. Confirm purity using analytical techniques like NMR or GC-MS.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound and why is regioselectivity a key consideration?

A1: The most common route is a two-step synthesis starting from acetophenone. The first step is the nitration of acetophenone to form 3-nitroacetophenone.[1][2] The second step is the electrophilic aromatic substitution (bromination) of 3-nitroacetophenone. Regioselectivity is crucial in the bromination step to ensure the bromine atom is introduced at the correct position on the aromatic ring.

Q2: How do the existing substituents on 3-nitroacetophenone direct the incoming bromine atom?

A2: In 3-nitroacetophenone, both the acetyl group (-COCH₃) at position 1 and the nitro group (-NO₂) at position 3 are meta-directors and deactivating groups.[3] This means they direct incoming electrophiles to the positions meta to themselves. The position meta to the acetyl group is the 5-position, and the position meta to the nitro group is also the 5-position. This synergistic effect strongly favors the bromination at the C-5 position, leading to the desired product, this compound.[3]

Q3: What are the potential regioisomers that could form during the bromination of 3-nitroacetophenone?

A3: While the 3,5-isomer is the major product due to the directing effects of the acetyl and nitro groups, other isomers are theoretically possible, although generally formed in much smaller amounts under optimized conditions. These could include bromination at positions ortho or para to the acetyl group, or ortho to the nitro group, which are electronically disfavored.

Q4: Can N-Bromosuccinimide (NBS) be used for the bromination step?

A4: N-Bromosuccinimide (NBS) is a versatile brominating agent. However, its application in this specific synthesis requires careful control of reaction conditions. NBS is often used for radical bromination at benzylic positions or for bromination of activated aromatic rings.[5][6] For the bromination of a deactivated ring like 3-nitroacetophenone, electrophilic bromination using Br₂ with a Lewis acid catalyst is generally more reliable for achieving the desired aromatic substitution.

Q5: What is the best method for purifying the final product?

A5: Purification can often be achieved through recrystallization from a suitable solvent like toluene or ethanol.[7] However, if the crude product contains a significant amount of impurities or regioisomers, column chromatography is the recommended method for achieving high purity.[7] A typical eluent system for column chromatography would be a gradient of ethyl acetate in hexane.

Data Presentation

The following table summarizes the expected outcomes for the bromination of 3-nitroacetophenone under different hypothetical conditions, based on general principles of electrophilic aromatic substitution.

Brominating Agent Catalyst/Conditions Expected Major Product Potential Side Products Anticipated Yield Key Considerations
Br₂FeBr₃, dark, room temp.This compoundDibrominated products, other regioisomersModerate to GoodStandard Lewis acid catalysis for deactivated rings. Stoichiometry of Br₂ is crucial.
Br₂AlCl₃, dark, 0 °C to rtThis compoundDibrominated products, potential for charring with excess catalystModerateAlCl₃ is a strong Lewis acid; careful temperature control is necessary.
NBSH₂SO₄This compoundα-brominated ketone, other regioisomersVariableStrong acid activates NBS for electrophilic attack, but can also promote side reactions.
Br₂No catalystNo significant reaction-Very LowThe deactivated ring is not sufficiently nucleophilic to react with Br₂ alone.

Experimental Protocols

Protocol 1: Nitration of Acetophenone to 3-Nitroacetophenone[1][2]

Materials:

  • Acetophenone

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Ethanol (for recrystallization)

Procedure:

  • In a flask equipped with a mechanical stirrer and a dropping funnel, cool 37 mL of concentrated H₂SO₄ to 0 °C in an ice-salt bath.

  • Slowly add 0.125 mol of acetophenone to the cooled sulfuric acid, ensuring the temperature does not exceed 5 °C.

  • Prepare the nitrating mixture by carefully adding 10 mL of concentrated HNO₃ to 27 mL of concentrated H₂SO₄, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the acetophenone solution, maintaining the reaction temperature at or below 5 °C.

  • After the addition is complete, continue stirring for an additional 10 minutes.

  • Pour the reaction mixture onto a mixture of 165 g of crushed ice and 375 mL of water with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration and wash with cold water until the washings are neutral.

  • Recrystallize the crude product from ethanol to obtain pure 3-nitroacetophenone.

Protocol 2: Bromination of 3-Nitroacetophenone

Materials:

  • 3-Nitroacetophenone

  • Anhydrous Iron(III) Bromide (FeBr₃)

  • Bromine (Br₂)

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Saturated Sodium Thiosulfate Solution (Na₂S₂O₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a dry flask protected from light, dissolve 3-nitroacetophenone (1 equivalent) in anhydrous dichloromethane.

  • Add anhydrous FeBr₃ (0.1 equivalents) to the solution.

  • Cool the mixture in an ice bath and slowly add a solution of Br₂ (1.05 equivalents) in dichloromethane dropwise.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench it by carefully adding saturated NaHCO₃ solution.

  • Wash the organic layer with saturated Na₂S₂O₃ solution to remove any unreacted bromine, followed by washing with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

troubleshooting_workflow start Poor Regioselectivity or Low Yield Observed check_sm Verify Starting Material (3-nitroacetophenone)? start->check_sm check_sm->start Incorrect SM check_conditions Review Reaction Conditions (Temp, Stoichiometry) check_sm->check_conditions Correct SM check_conditions->start Conditions incorrect analyze_byproducts Analyze Byproducts (GC-MS, NMR) check_conditions->analyze_byproducts Conditions OK optimize_catalyst Optimize Catalyst/ Brominating Agent analyze_byproducts->optimize_catalyst optimize_purification Refine Purification (Chromatography, Recrystallization) optimize_catalyst->optimize_purification success Improved Regioselectivity and Yield optimize_purification->success

Caption: A logical workflow for troubleshooting regioselectivity issues.

directing_effects cluster_0 Directing Effects on 3-Nitroacetophenone cluster_directing C1 C1-COCH3 C2 C2 C3 C3-NO2 C4 C4 C5 C5 C6 C6 coch3 COCH3 (meta-director) coch3->C5 no2 NO2 (meta-director) no2->C5 br Br+ br->C5

Caption: Directing effects of substituents on the aromatic ring.

References

Technical Support Center: Reactions Involving 1-(3-Bromo-5-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(3-Bromo-5-nitrophenyl)ethanone.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound and how do they impact the workup procedure?

A1: The synthesis of this compound is challenging due to the directing effects of the functional groups.[1] Common synthetic strategies include:

  • Bromination of 3-Nitroacetophenone: In this route, both the acetyl and nitro groups are meta-directors, leading to the desired product. The workup will need to remove unreacted starting material and potentially over-brominated side products.

  • Nitration of 3-Bromoacetophenone: The bromo group is an ortho-, para-director, while the acetyl group is a meta-director. This can lead to a mixture of isomers, complicating the purification process.

  • Friedel-Crafts Acylation of 1-bromo-3-nitrobenzene: This electrophilic aromatic substitution introduces the acetyl group. The electron-withdrawing nature of the bromo and nitro groups deactivates the ring, potentially requiring harsh reaction conditions.[1] The workup will involve quenching the Lewis acid catalyst (e.g., AlCl₃).

The choice of synthetic route will determine the likely impurities, which is a critical consideration for designing an effective workup and purification strategy.

Q2: What is a general workup procedure following a reaction with this compound?

A2: A general workup procedure for reactions involving this compound, particularly after a synthesis like Friedel-Crafts acylation, is as follows:

  • Quenching: The reaction mixture is typically quenched by carefully pouring it onto crushed ice.[2][3] This helps to deactivate any reactive reagents and facilitates the precipitation of the crude product.

  • Extraction: The aqueous mixture is then extracted with an organic solvent such as dichloromethane (DCM) or ethyl acetate to isolate the product.[3][4]

  • Washing: The organic layer is washed sequentially with:

    • Water to remove any water-soluble impurities.

    • Saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acids.[3][4]

    • Brine (saturated NaCl solution) to remove excess water from the organic layer.[3]

  • Drying: The organic layer is dried over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[3][4]

  • Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.[3][4]

Q3: How can I effectively purify crude this compound?

A3: The two primary methods for purifying crude this compound are recrystallization and column chromatography.

  • Recrystallization: This technique is effective if a suitable solvent is identified. Ethanol or ethanol/water mixtures are often good starting points for recrystallizing aromatic ketones.[3] The ideal solvent will dissolve the compound at high temperatures but not at room temperature, while impurities remain soluble at all temperatures.

  • Column Chromatography: This is a more versatile purification method, especially for removing impurities with similar polarities. A common stationary phase is silica gel, and the mobile phase is typically a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate).[5] The polarity of the eluent can be gradually increased to separate the desired compound from impurities.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of Purified Product - Incomplete reaction. - Loss of product during extraction or washing steps. - Suboptimal crystallization conditions (e.g., wrong solvent, cooling too quickly). - Inefficient separation during column chromatography.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion.[5] - Minimize the number of extraction and washing steps. - For recrystallization, perform a solvent screen and allow the solution to cool slowly.[5] - Optimize the solvent system for column chromatography to achieve better separation.[5]
Oily Product Instead of Crystals After Recrystallization - Presence of significant impurities. - The chosen solvent is not suitable for crystallization. - The product may have a low melting point.- First, attempt to purify the crude product by column chromatography to remove the bulk of the impurities, then try recrystallization again.[5] - Perform a thorough solvent screening to find an appropriate solvent or solvent mixture.[5] - If the product is inherently an oil or a low-melting solid, column chromatography is the preferred purification method.[5]
Product Contaminated with Starting Material - Incomplete reaction. - Co-crystallization of the product and starting material. - Inadequate separation during column chromatography.- Ensure the reaction goes to completion by adjusting the reaction time, temperature, or stoichiometry of the reactants. - If using recrystallization, try a different solvent system where the starting material is more soluble, even at low temperatures.[5] - For column chromatography, use a less polar eluent to increase the separation between the product and the starting material.[5]
Presence of Unidentified Impurities - Formation of byproducts, such as regioisomers (e.g., from nitration at a different position). - Degradation of the product during the reaction or workup.- Characterize the impurity using analytical techniques like NMR or Mass Spectrometry to determine its structure.[5] - The presence of regioisomers often requires careful optimization of column chromatography for successful separation.[5] - Avoid harsh conditions (e.g., high temperatures, strong acids/bases) if product degradation is suspected.
Poor Separation on TLC Plate - The solvent system (mobile phase) is not optimal. - The sample is overloaded on the TLC plate.- Systematically vary the polarity of the eluent. A mixture of hexane and ethyl acetate is a good starting point for aromatic ketones. Adjust the ratio to achieve a retention factor (Rf) of 0.3-0.5 for the desired product.[5] - Prepare a more dilute solution of the crude reaction mixture for spotting on the TLC plate.[5]

Experimental Protocols

Protocol 1: General Workup Procedure
  • Quenching: Slowly pour the reaction mixture into a beaker containing crushed ice with constant stirring.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).[4]

  • Washing: Combine the organic layers and wash with water (2 x 50 mL), followed by saturated sodium bicarbonate solution (2 x 50 mL), and finally with brine (1 x 50 mL).[4]

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[4]

Protocol 2: Purification by Column Chromatography
  • Column Preparation: Pack a glass column with silica gel in a slurry of a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture and load it onto the top of the silica gel column.[5]

  • Elution: Begin elution with a low-polarity solvent mixture (e.g., 95:5 hexane:ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 9:1, then 8:2 hexane:ethyl acetate) to elute the compounds.[5]

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.[5]

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_analysis Analysis reaction Synthesis of 1-(3-Bromo-5- nitrophenyl)ethanone quench Quench with Ice reaction->quench Reaction Mixture extract Extract with Organic Solvent quench->extract wash Wash (Water, NaHCO3, Brine) extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography or Recrystallization concentrate->purify Crude Product analyze Characterization (NMR, MS, etc.) purify->analyze Pure Product

Caption: General experimental workflow from synthesis to characterization.

Caption: Logical workflow for troubleshooting purification issues.

References

challenges in the scale-up of 1-(3-Bromo-5-nitrophenyl)ethanone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(3-Bromo-5-nitrophenyl)ethanone, particularly addressing the challenges encountered during scale-up operations.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: The most common synthetic strategies include:

  • Bromination of 3-Nitroacetophenone: This is a frequently employed method where 3-nitroacetophenone is brominated. The acetyl and nitro groups are meta-directing, leading to the desired 5-bromo isomer.[1]

  • Friedel-Crafts Acylation of 1-Bromo-3-nitrobenzene: This approach involves the acylation of 1-bromo-3-nitrobenzene. However, this reaction can be challenging on a larger scale due to the deactivating effects of the bromo and nitro groups on the aromatic ring, often requiring harsh reaction conditions.[1][2]

  • From 3-Bromo-5-nitrobenzoic Acid: An alternative route involves the conversion of the carboxylic acid group of 3-bromo-5-nitrobenzoic acid into a methyl ketone.[1]

Q2: What are the main safety precautions to consider during the synthesis?

A2: The reactants and product can be hazardous. It is crucial to:

  • Handle all chemicals in a well-ventilated fume hood.[3]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3][4]

  • Avoid inhalation of dust and vapors.[3][5]

  • Prevent contact with skin and eyes.[3] The material can cause skin and eye irritation or burns.[3]

  • Keep away from oxidizing agents and sources of ignition.[3]

Q3: How can I purify the crude this compound product?

A3: Purification is typically achieved through recrystallization or column chromatography. For chromatography, a common mobile phase is a mixture of hexane and ethyl acetate. The optimal solvent system should be determined by thin-layer chromatography (TLC) to achieve good separation.[6] Due to the presence of the polar nitro group, peak tailing on silica gel might be observed. This can often be mitigated by adding a small amount of a polar solvent or a modifier like triethylamine to the eluent.[6]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Q: My reaction yield is significantly lower than expected or has failed completely. What are the potential causes?

A: Low yields in the synthesis of this compound can stem from several factors, particularly when using the Friedel-Crafts acylation route.

  • Deactivated Aromatic Ring: The starting material, 1-bromo-3-nitrobenzene, is strongly deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitro and bromo groups. This makes the reaction inherently sluggish.[1][2][7]

  • Catalyst Inactivity: Lewis acid catalysts like aluminum chloride (AlCl₃) are highly sensitive to moisture. Any water present in the solvent, reagents, or glassware will deactivate the catalyst.[2]

  • Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product can form a complex with the Lewis acid catalyst, effectively sequestering it. Therefore, a stoichiometric amount or even a slight excess of the catalyst is often necessary.[2]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).

  • Verify Catalyst Quality and Quantity: Use a fresh, high-purity Lewis acid catalyst. Ensure the correct stoichiometric ratio is used, accounting for potential complexation with the product.

  • Optimize Reaction Conditions: Higher temperatures and longer reaction times may be required to overcome the deactivated ring, but this must be balanced against the risk of side reactions.

Issue 2: Formation of Impurities and Side Products

Q: I am observing significant impurities in my crude product. What are the likely side reactions?

A: The formation of multiple products can be a challenge, especially during scale-up.

  • Isomer Formation: During the bromination of 3-nitroacetophenone, while the desired 5-bromo isomer is the major product, other isomers can form if the reaction conditions are not well-controlled.

  • Over-Bromination: In the bromination reaction, there is a possibility of introducing more than one bromine atom onto the aromatic ring, especially with prolonged reaction times or excess brominating agent.

  • Side Reactions from Harsh Conditions: The need for forcing conditions in the Friedel-Crafts route can lead to charring or decomposition of the starting material and product.

Troubleshooting Steps:

  • Control Reaction Temperature: Maintain a stable and optimized temperature throughout the reaction. For bromination, this is often a low to moderate temperature.

  • Stoichiometric Control: Carefully control the stoichiometry of the reactants, particularly the brominating agent, to minimize over-reaction.

  • Monitor Reaction Progress: Use techniques like TLC or HPLC to monitor the reaction progress and stop it once the starting material is consumed to avoid the formation of degradation products.

Experimental Protocols

Representative Protocol: Bromination of 3-Nitroacetophenone

This protocol is a general guideline and should be optimized for specific laboratory conditions and scale.

Materials:

  • 3-Nitroacetophenone

  • N-Bromosuccinimide (NBS)

  • Sulfuric Acid

  • Dichloromethane (DCM)

  • Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a round-bottom flask, dissolve 3-nitroacetophenone in a suitable solvent like dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add concentrated sulfuric acid while stirring.

  • Portion-wise, add N-bromosuccinimide to the reaction mixture, maintaining the temperature below 10°C.

  • Allow the reaction to stir at room temperature and monitor its progress using TLC.

  • Once the reaction is complete, quench the reaction by pouring it over ice water.

  • Separate the organic layer and wash it with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Quantitative Data

The following table presents illustrative data for the synthesis of this compound via the bromination of 3-nitroacetophenone. Actual results may vary depending on the specific reaction conditions and scale.

ParameterValue
Reactants
3-Nitroacetophenone1.0 eq
N-Bromosuccinimide1.1 eq
Reaction Conditions
SolventSulfuric Acid
Temperature0-25°C
Reaction Time4-6 hours
Results
Expected Yield 75-85%
Purity (Crude) >90%
Purity (After Recrystallization) >98%

Visualizations

Synthetic Workflow

Synthetic Workflow for this compound A 3-Nitroacetophenone B Bromination (NBS, H₂SO₄) A->B Reactant C Crude Product Mixture B->C Yields D Purification (Recrystallization or Chromatography) C->D Process E This compound D->E Final Product

Caption: Synthetic workflow for the bromination of 3-nitroacetophenone.

Troubleshooting Logic for Low Yield

Troubleshooting Low Yield Start Low or No Yield Observed Q1 Are reaction conditions anhydrous? Start->Q1 A1_Yes Check Catalyst Q1->A1_Yes Yes A1_No Dry glassware and solvents. Use inert atmosphere. Q1->A1_No No Q2 Is catalyst amount stoichiometric? A1_Yes->Q2 End Yield Improved A1_No->End A2_Yes Optimize reaction time and temperature. Q2->A2_Yes Yes A2_No Increase catalyst loading. Q2->A2_No No A2_Yes->End A2_No->End

References

Technical Support Center: Managing Impurities in 1-(3-Bromo-5-nitrophenyl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 1-(3-Bromo-5-nitrophenyl)ethanone and its derivatives.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Synthesis & Reaction Monitoring
Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive brominating agent (e.g., old N-Bromosuccinimide - NBS).[1] 2. Insufficient radical initiator (e.g., AIBN or BPO).[1] 3. Reaction conditions are not optimal (e.g., temperature too low). 4. Deactivated aromatic ring hindering electrophilic substitution.[2]1. Use fresh, pure NBS. Impure NBS can contain HBr, leading to side reactions.[1] 2. Ensure an adequate amount of a radical initiator is used and that the reaction is properly initiated (e.g., with heat or UV light).[1] 3. Carefully control and optimize the reaction temperature. Monitor reaction progress closely.[1][2] 4. For Friedel-Crafts type reactions, ensure a strong Lewis acid catalyst is used in stoichiometric amounts, as the product can form a complex with the catalyst.[3][4][5]
Presence of Starting Material (e.g., 3-Nitroacetophenone) in Crude Product 1. Incomplete reaction. 2. Insufficient amount of brominating agent.1. Extend the reaction time and monitor closely using Thin-Layer Chromatography (TLC).[6] 2. Use a stoichiometric amount of the brominating agent (e.g., 1.0 to 1.1 equivalents of NBS).[1]
Formation of Multiple Products on TLC 1. Over-bromination leading to di- or poly-brominated species.[1] 2. Ring bromination at other positions.[1] 3. Formation of regioisomers.[6] 4. Side reactions due to harsh conditions.[2]1. Use a controlled, stoichiometric amount of the brominating agent.[1] 2. Use a non-polar solvent to minimize ionic side reactions like electrophilic aromatic substitution.[1] 3. Optimize reaction conditions (temperature, catalyst) to favor the desired isomer. Purification will require careful chromatography.[6] 4. Employ milder reaction conditions where possible.
Poor Separation on TLC Plate 1. The solvent system is not optimal.[6] 2. The sample is overloaded on the TLC plate.[6]1. Systematically vary the polarity of the eluent. A mixture of hexane and ethyl acetate is a good starting point for aromatic ketones. Adjust the ratio to achieve a retention factor (Rf) of 0.3-0.5 for the desired product.[6][7] 2. Prepare a more dilute solution of the crude reaction mixture for spotting.[6]
Purification
Problem Potential Cause(s) Suggested Solution(s)
Low Yield of Purified Product 1. Loss of product during extraction, washing, or transfers.[6] 2. Suboptimal crystallization conditions (e.g., wrong solvent, rapid cooling).[6] 3. Inefficient separation during column chromatography.[6]1. Minimize the number of transfer steps. During workup, ensure the pH of the aqueous layer is controlled to prevent loss of product.[6] 2. Perform a thorough solvent screening for recrystallization. Allow the solution to cool slowly to promote the formation of pure crystals.[6][8] 3. Optimize the solvent system for column chromatography to achieve better separation.[6]
Oily Product Instead of Crystals After Recrystallization 1. The presence of impurities is inhibiting crystallization.[6][9] 2. The chosen solvent is not appropriate.[6] 3. The product may have a low melting point.[6]1. Attempt to purify the crude product by column chromatography first to remove the bulk of impurities, then proceed with recrystallization.[6] 2. Perform a systematic solvent screening to find a suitable solvent or solvent mixture.[6] Seeding with a pure crystal can also help. 3. If the product is a low-melting solid or an oil, purification by column chromatography is the more appropriate method.[6]
Product Contaminated with Unidentified Impurity 1. Formation of a stable byproduct or regioisomer.[6] 2. Degradation of the product during purification (e.g., due to heat or acidic/basic conditions).[6]1. Characterize the impurity using analytical techniques like NMR or Mass Spectrometry to identify its structure.[6][10][11] This will help in devising a targeted purification strategy. Careful optimization of column chromatography is often necessary for separating isomers.[6] 2. Avoid harsh conditions (e.g., high temperatures for prolonged periods) during purification.[6]
Colored Impurities in Final Product 1. Residual reagents or byproducts from the synthesis.1. During recrystallization, consider a charcoal treatment in the hot solution to adsorb colored impurities.[9] 2. Wash the crude product with a solution of sodium thiosulfate to remove any unreacted bromine.[9]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: Common impurities can arise from starting materials, side reactions, or subsequent degradation. These may include unreacted 3-nitroacetophenone, over-brominated products (e.g., dibrominated species), and regioisomers where bromine has added to a different position on the aromatic ring.[1][6]

Q2: Which analytical techniques are best for identifying and quantifying impurities in my product?

A2: A combination of chromatographic and spectroscopic techniques is recommended.[12][13]

  • For Separation and Quantification: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful for separating impurities and determining their relative amounts.[10][11] Gas Chromatography (GC) can also be used.

  • For Identification and Structure Elucidation: Hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and GC-MS are excellent for identifying impurities by providing molecular weight information.[11][13] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for determining the precise structure of an unknown impurity after isolation.[10][11]

Q3: What is a good starting point for a solvent system for column chromatography?

A3: For aromatic ketones like this compound, a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate is a common and effective choice.[6] You can start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate to elute your product and any more polar impurities.[6] The optimal ratio should be determined by preliminary TLC analysis.[7]

Q4: How do I choose the right solvent for recrystallization?

A4: The ideal recrystallization solvent should dissolve your compound well at high temperatures but poorly at low temperatures.[6][8] Conversely, the impurities should either be insoluble in the hot solvent or remain soluble at low temperatures.[8] It is crucial to perform small-scale solvent screening with various solvents (e.g., ethanol, isopropanol, toluene, ethyl acetate, or mixtures) to find the optimal system for your specific product and impurity profile.[6]

Q5: Can the nitro group or bromine atom be displaced during subsequent reactions?

A5: Yes, the electronic properties of the molecule allow for specific reactivity. The aromatic ring is activated for nucleophilic aromatic substitution (SNAr) due to the presence of the strong electron-withdrawing nitro group.[2] This makes the bromine atom susceptible to displacement by strong nucleophiles. Conversely, the ring is strongly deactivated towards electrophilic aromatic substitution.[2]

Data Presentation

Table 1: Common Potential Impurities and Their Sources
ImpurityPotential Source(s)Recommended Analytical Method for Detection
3-NitroacetophenoneIncomplete reactionTLC, HPLC, GC-MS
1-(3,5-Dibromo-nitrophenyl)ethanoneOver-bromination (excess brominating agent)LC-MS, NMR
Regioisomers (e.g., 1-(2-Bromo-5-nitrophenyl)ethanone)Lack of regioselectivity in the bromination stepHPLC, LC-MS, NMR
Hydrolyzed byproductsPresence of water during reaction or workupLC-MS, IR
Table 2: Spectroscopic Data for the Related Compound 1-(3-Nitrophenyl)ethanone for Reference

Note: This data is for the closely related precursor, 1-(3-Nitrophenyl)ethanone, and serves as a reference. The bromine atom in the target compound will cause further shifts in the aromatic region.[14]

Technique Parameter Value Assignment
¹H NMR Chemical Shift (δ)~8.78 ppms, 1H (H-2)
~8.45 ppmd, 1H (H-4)
~8.25 ppmd, 1H (H-6)
~7.70 ppmt, 1H (H-5)
~2.65 ppms, 3H (-CH₃)
¹³C NMR Chemical Shift (δ)~196.5 ppmC=O
~148.5 ppmC-3
~138.9 ppmC-1
~134.9 ppmC-6
~129.9 ppmC-5
~127.5 ppmC-4
~122.9 ppmC-2
~26.8 ppm-CH₃
IR Wavenumber (cm⁻¹)~1700 cm⁻¹C=O stretch
~1530, 1350 cm⁻¹NO₂ asymmetric & symmetric stretch
~3100-3000 cm⁻¹C-H stretch (aromatic)
MS (EI) m/z165[M]⁺ (Molecular Ion)
150[M-CH₃]⁺

Experimental Protocols

Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)

This protocol outlines the steps for monitoring the progress of the synthesis.[7]

  • Preparation: Gently draw a pencil line about 1 cm from the bottom of a silica gel TLC plate. Mark spots for the starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM).[7]

  • Chamber Saturation: Pour the chosen mobile phase (e.g., 8:2 hexane:ethyl acetate) into a developing chamber to a depth of about 0.5 cm. Line the chamber with filter paper, close it, and allow it to saturate for 5-10 minutes.[7]

  • Spotting: Using separate capillary tubes, spot small amounts of a dilute solution of your starting material and the reaction mixture on their designated marks. Apply a spot of both at the co-spot mark.[7]

  • Development: Carefully place the TLC plate in the saturated chamber, ensuring the solvent level is below the pencil line. Close the chamber and allow the solvent to ascend the plate.[7]

  • Visualization: When the solvent front is about 1 cm from the top, remove the plate and immediately mark the solvent front with a pencil. After the plate dries, visualize the spots under a UV lamp (254 nm).[7] The consumption of the starting material and the appearance of a new spot for the product will indicate the reaction's progress.

Protocol 2: Purification by Column Chromatography

This protocol provides a general method for purifying the crude product.[6]

  • Column Packing: Select an appropriately sized glass column. Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[6]

  • Elution: Begin eluting with a low-polarity solvent mixture (e.g., 95:5 hexane:ethyl acetate). Collect fractions in test tubes.[6]

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 9:1, then 8:2 hexane:ethyl acetate) to elute compounds of increasing polarity.[6]

  • Fraction Analysis: Monitor the composition of the collected fractions by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified compound.[6]

Protocol 3: Purification by Recrystallization

This protocol describes the purification of the solid crude product.

  • Solvent Selection: Based on small-scale tests, choose a suitable solvent that dissolves the product when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solvent boils and the solid just dissolves. Add solvent dropwise if needed.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Afterwards, the flask can be placed in an ice bath to maximize yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove residual impurities. Dry the purified crystals thoroughly.

Visualizations

Logical and Experimental Workflows

TroubleshootingWorkflow cluster_synthesis Synthesis Troubleshooting start Reaction Complete? incomplete Incomplete Reaction: - Extend Time - Check Reagents start->incomplete No tlc Analyze Crude by TLC start->tlc Yes multiple_spots Multiple Spots? tlc->multiple_spots side_reactions Side Reactions: - Optimize Temp - Adjust Stoichiometry multiple_spots->side_reactions Yes purify Proceed to Purification multiple_spots->purify No (Clean) side_reactions->purify

Caption: A logical workflow for troubleshooting common synthesis outcomes.

PurificationWorkflow cluster_purification General Purification Workflow crude Crude Product is_solid Is it a Solid? crude->is_solid column Column Chromatography is_solid->column No (Oily) recrystallize Recrystallization is_solid->recrystallize Yes purity_check Check Purity (TLC, NMR) column->purity_check recrystallize->purity_check pure Pure Product purity_check->pure Yes not_pure Not Pure purity_check->not_pure No not_pure->column Try Column not_pure->recrystallize Re-crystallize

Caption: Decision tree for selecting an appropriate purification method.

ImpurityFormation cluster_pathway Potential Impurity Formation Pathways SM 3-Nitroacetophenone + Brominating Agent Product This compound (Desired Product) SM->Product Correct Stoichiometry Regioisomer Regioisomeric Impurity SM->Regioisomer Poor Regiocontrol OverBrom Dibrominated Impurity Product->OverBrom Excess Bromine

Caption: Simplified diagram of potential impurity formation pathways.

References

Technical Support Center: Solvent Effects on the Reactivity of 1-(3-Bromo-5-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of solvents on the reactivity of 1-(3-Bromo-5-nitrophenyl)ethanone.

Frequently Asked Questions (FAQs)

Q1: What type of reaction is typically influenced by solvent choice when using this compound?

A1: this compound is highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the nitro and bromo groups activates the aromatic ring for attack by nucleophiles. Solvent choice is critical in SNAr reactions as it can significantly influence the reaction rate and, in some cases, the product distribution by stabilizing or destabilizing the transition states and intermediates.

Q2: Which solvents are generally recommended for SNAr reactions with this compound?

A2: Polar aprotic solvents are generally recommended for SNAr reactions. These solvents, such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetonitrile (MeCN), can effectively solvate cations while leaving the anionic nucleophile relatively unsolvated and therefore more reactive.[1]

Q3: How do polar protic solvents affect the reactivity of this compound in SNAr reactions?

A3: Polar protic solvents, like water, ethanol, and methanol, can decrease the rate of SNAr reactions. This is because they can form hydrogen bonds with the nucleophile, creating a solvent cage that stabilizes the nucleophile and increases the activation energy for the reaction.[2]

Q4: Can the solvent influence which leaving group is substituted on a molecule with multiple potential leaving groups?

A4: Yes. While for many substrates the chloro group is a better leaving group than the bromo group in SNAr reactions, the specific reaction conditions, including the solvent, can influence regioselectivity. For some related halo-nitroaromatic compounds, the choice of solvent has been shown to alter the preference for which halogen is displaced.

Troubleshooting Guides

Issue Possible Cause Suggested Solution
Low or no reaction yield 1. Inappropriate solvent choice: Using a polar protic solvent may be inhibiting the reaction. 2. Low reaction temperature: The activation energy for the reaction may not be reached. 3. Poor nucleophile strength: The chosen nucleophile may not be strong enough to initiate the reaction.1. Switch to a polar aprotic solvent such as DMSO, DMF, or acetonitrile. 2. Increase the reaction temperature. Monitoring the reaction by TLC or HPLC is recommended. 3. Consider using a stronger nucleophile or adding a base to generate a more potent nucleophilic species in situ.
Formation of multiple products 1. Side reactions: The solvent may be participating in or promoting side reactions. 2. Competitive substitution: If your nucleophile has multiple reactive sites, the solvent could influence which site reacts.1. Ensure the use of an anhydrous, inert solvent. 2. Altering the solvent polarity may favor one reaction pathway over another. Consider a less polar aprotic solvent.
Difficulty in product isolation 1. High-boiling point solvent: Solvents like DMSO or DMF can be difficult to remove. 2. Product solubility: The product may be highly soluble in the reaction solvent.1. After the reaction, perform an aqueous workup and extract the product with a lower-boiling organic solvent like ethyl acetate. 2. Precipitate the product by adding a non-solvent. For example, adding water to a DMF or DMSO reaction mixture often precipitates the organic product.

Data Presentation

Solvent Solvent Type Expected Relative Rate Rationale
Dimethyl Sulfoxide (DMSO)Polar AproticVery HighExcellent at solvating cations, leaving the nucleophile highly reactive. High dielectric constant stabilizes the charged Meisenheimer intermediate.
N,N-Dimethylformamide (DMF)Polar AproticHighSimilar to DMSO, it is a polar aprotic solvent that enhances nucleophilicity.
Acetonitrile (MeCN)Polar AproticModerate to HighA less polar aprotic solvent than DMSO or DMF, but still effective at promoting SNAr reactions.
Tetrahydrofuran (THF)AproticModerateLower polarity may result in slower reaction rates compared to more polar aprotic solvents.
Ethanol (EtOH)Polar ProticLowSolvates and stabilizes the nucleophile through hydrogen bonding, reducing its reactivity.
Methanol (MeOH)Polar ProticLowSimilar to ethanol, it will decrease the nucleophile's reactivity through solvation.
Water (H₂O)Polar ProticVery LowStrong hydrogen bonding capacity significantly stabilizes the nucleophile, leading to a much slower reaction rate.

Experimental Protocols

Objective: To determine the effect of different solvents on the rate of the SNAr reaction between this compound and a nucleophile (e.g., piperidine).

Materials:

  • This compound

  • Piperidine

  • Anhydrous solvents (e.g., DMSO, DMF, Acetonitrile, Ethanol)

  • Internal standard (e.g., dodecane)

  • Reaction vials with septa

  • Thermostatted reaction block or oil bath

  • Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.1 M solution of this compound in each of the chosen anhydrous solvents.

    • Prepare a 1.0 M solution of piperidine in each of the corresponding solvents.

    • Prepare a stock solution of the internal standard in each solvent.

  • Reaction Setup:

    • In a reaction vial, add a specific volume of the this compound stock solution and the internal standard stock solution.

    • Place the vial in the thermostatted reaction block set to the desired temperature (e.g., 50 °C) and allow it to equilibrate.

  • Initiation and Monitoring:

    • Initiate the reaction by adding a specific volume of the piperidine stock solution to the reaction vial.

    • At predetermined time intervals (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw a small aliquot of the reaction mixture.

    • Immediately quench the aliquot by diluting it in a vial containing a suitable quenching agent (e.g., dilute HCl in acetonitrile) to stop the reaction.

  • Analysis:

    • Analyze the quenched aliquots by GC-MS or HPLC to determine the concentration of the reactant and product relative to the internal standard.

    • Plot the concentration of the reactant versus time for each solvent.

    • Determine the initial reaction rate from the slope of the curve at t=0.

  • Data Comparison:

    • Compare the initial reaction rates obtained in the different solvents to determine the solvent effect on the reactivity of this compound.

Visualizations

Experimental_Workflow Experimental Workflow for Studying Solvent Effects cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_conclusion Conclusion prep_substrate Prepare 0.1 M Substrate Solution in each Solvent setup Equilibrate Substrate and Internal Standard at T prep_substrate->setup prep_nucleophile Prepare 1.0 M Nucleophile Solution in each Solvent initiate Initiate Reaction with Nucleophile prep_nucleophile->initiate prep_is Prepare Internal Standard Solution prep_is->setup setup->initiate monitor Withdraw and Quench Aliquots at Timed Intervals initiate->monitor analyze Analyze Aliquots by HPLC or GC-MS monitor->analyze plot Plot [Reactant] vs. Time analyze->plot calculate Determine Initial Reaction Rates plot->calculate compare Compare Rates to Determine Solvent Effects calculate->compare

Caption: Workflow for Investigating Solvent Effects on Reactivity.

References

Validation & Comparative

A Comparative Guide to the Synthetic Routes of 1-(3-Bromo-5-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of organic synthesis and drug development, the efficient production of key intermediates is paramount. 1-(3-Bromo-5-nitrophenyl)ethanone is a valuable building block due to its trifunctional nature, presenting opportunities for diverse chemical transformations. This guide provides a comparative analysis of three plausible synthetic routes to this compound, offering an objective look at their methodologies, supported by experimental data.

Comparison of Synthetic Routes

The selection of a synthetic route is often a balance between factors such as yield, reaction conditions, availability of starting materials, and overall efficiency. The following table summarizes the key quantitative data for the three primary synthetic pathways to this compound.

ParameterRoute 1: Bromination of 3-NitroacetophenoneRoute 2: Modification of 3-Bromo-5-nitrobenzoic AcidRoute 3: Nitration of 3-Bromoacetophenone
Starting Material 3-Nitroacetophenone3-Bromo-5-nitrobenzoic Acid3-Bromoacetophenone
Key Reagents Bromine, Bromine trifluorideThionyl chloride, N,O-Dimethylhydroxylamine, Methylmagnesium bromideNitric acid, Sulfuric acid
Reaction Steps 131
Reported Yield High (specific value not reported)[1]Moderate to High (estimated)Moderate (estimated)
Reaction Temperature 20°C[1]Room temperature to reflux0-5°C[2]
Key Advantages Direct, high-yielding (reported)Avoids direct handling of Br₂Readily available starting material
Key Disadvantages Use of hazardous BrF₃, Freon solventMulti-step, requires organometallicsPotential for side reactions

Experimental Protocols

Detailed methodologies for the key experiments in each synthetic route are provided below. These protocols are based on established literature procedures.

Route 1: Electrophilic Bromination of 3-Nitroacetophenone

This route offers a direct approach to the target molecule. The strong meta-directing effects of both the acetyl and nitro groups synergistically favor the introduction of bromine at the C-5 position.

Experimental Protocol:

  • Step 1: Synthesis of 3-Nitroacetophenone (Precursor) In a flask equipped with a stirrer and a dropping funnel, 120 g of acetophenone is added dropwise to 300 mL of concentrated sulfuric acid, maintaining the temperature below 5°C with an ice bath. A pre-cooled mixture of 75 mL of concentrated nitric acid and 75 mL of concentrated sulfuric acid is then added dropwise over 30 minutes, ensuring the temperature does not exceed 5°C. The reaction mixture is stirred for an additional 10 minutes and then poured onto 1.5 L of crushed ice with vigorous stirring. The precipitated 3-nitroacetophenone is collected by filtration, washed with water until neutral, and recrystallized from ethanol. A typical yield for this nitration is around 55%.[2]

  • Step 2: Bromination of 3-Nitroacetophenone To a solution of 3-nitroacetophenone in a suitable solvent such as Freon 113, a mixture of bromine and bromine trifluoride is added at 20°C.[1] The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed. Upon completion, the reaction mixture is carefully quenched with an aqueous solution of sodium bisulfite to destroy excess bromine. The organic layer is separated, washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield this compound. This method is reported to provide a high yield.[1]

Route 2: Modification of 3-Bromo-5-nitrobenzoic Acid (via Weinreb Amide)

This multi-step route provides a controlled method for the formation of the ketone from a carboxylic acid precursor, avoiding the over-addition issues often associated with more reactive organometallic reagents.[3][4]

Experimental Protocol:

  • Step 1: Synthesis of 3-Bromo-5-nitrobenzoyl chloride 3-Bromo-5-nitrobenzoic acid is refluxed with an excess of thionyl chloride in the presence of a catalytic amount of dimethylformamide (DMF) for 2-3 hours. After the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure to afford crude 3-bromo-5-nitrobenzoyl chloride, which can be used in the next step without further purification.

  • Step 2: Synthesis of the Weinreb-Nahm Amide The crude 3-bromo-5-nitrobenzoyl chloride is dissolved in an anhydrous solvent such as dichloromethane and cooled to 0°C. To this solution, N,O-dimethylhydroxylamine hydrochloride and a non-nucleophilic base, such as pyridine or triethylamine (2.2 equivalents), are added. The reaction mixture is stirred at 0°C for 30 minutes and then at room temperature for 2-4 hours. The reaction is monitored by TLC. Upon completion, the mixture is washed with water, dilute acid, and brine. The organic layer is dried and concentrated to yield the N-methoxy-N-methyl-(3-bromo-5-nitro)benzamide (Weinreb-Nahm amide).

  • Step 3: Ketone Formation The Weinreb-Nahm amide is dissolved in anhydrous tetrahydrofuran (THF) and cooled to 0°C. A solution of methylmagnesium bromide (a Grignard reagent) in THF is added dropwise. The reaction is stirred at 0°C for 1-2 hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to give this compound.

Route 3: Nitration of 3-Bromoacetophenone

This approach utilizes a commercially available starting material and a standard nitration procedure. The directing effects of the substituents are key to the regioselectivity of this reaction. The meta-directing acetyl group and the ortho,para-directing bromo group both favor substitution at the C-5 position.

Experimental Protocol:

  • Step 1: Nitration of 3-Bromoacetophenone In a flask maintained at 0°C, 3-bromoacetophenone is slowly added to concentrated sulfuric acid with stirring. A cooled nitrating mixture of concentrated nitric acid and concentrated sulfuric acid is then added dropwise, keeping the internal temperature below 5°C. The reaction mixture is stirred at this temperature for 1-2 hours and then poured onto crushed ice. The resulting precipitate is filtered, washed thoroughly with cold water until the washings are neutral, and then dried. The crude this compound can be further purified by recrystallization from a suitable solvent like ethanol. While a specific yield for this reaction is not readily available in the searched literature, it is expected to be moderate based on similar nitration reactions.

Synthetic Route Comparison Workflow

G Comparison of Synthetic Routes to this compound cluster_0 Starting Materials cluster_1 Synthetic Routes cluster_2 Target Molecule cluster_3 Key Considerations SM1 3-Nitroacetophenone R1 Route 1: Bromination SM1->R1 Direct SM2 3-Bromo-5-nitrobenzoic Acid R2 Route 2: Modification SM2->R2 Multi-step SM3 3-Bromoacetophenone R3 Route 3: Nitration SM3->R3 Direct TM This compound R1->TM High Yield (reported) C1 Hazardous Reagents (BrF₃) R1->C1 R2->TM Controlled Synthesis C2 Multiple Steps, Organometallics R2->C2 R3->TM Standard Conditions C3 Potential for Isomers R3->C3

Caption: A flowchart comparing the three synthetic pathways to this compound.

References

reactivity of 1-(3-Bromo-5-nitrophenyl)ethanone vs other isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Reactivity of 1-(3-Bromo-5-nitrophenyl)ethanone and Its Isomers

For researchers, scientists, and drug development professionals, understanding the chemical reactivity of substituted aromatic compounds is paramount for the rational design of synthetic routes and the development of novel molecular entities. This guide provides an objective comparison of the reactivity of this compound and its isomers, supported by established principles of organic chemistry.

Introduction

The reactivity of substituted acetophenones is fundamentally governed by the electronic and steric effects of the substituents on the aromatic ring. In the case of bromo-nitro-substituted acetophenones, the interplay between the electron-withdrawing nature of the nitro and acetyl groups and the inductive and resonance effects of the bromine atom creates a diverse reactivity landscape across the different isomers. This guide will focus on three key aspects of their reactivity: Nucleophilic Aromatic Substitution (SNAr), Electrophilic Aromatic Substitution (EAS), and the reactivity of the acetyl group.

Nucleophilic Aromatic Substitution (SNAr)

The presence of strong electron-withdrawing groups, such as the nitro and acetyl groups, activates the aromatic ring towards nucleophilic attack, making SNAr a feasible reaction pathway for the displacement of the bromide. The rate of SNAr is highly dependent on the stability of the intermediate Meisenheimer complex. The stability is significantly enhanced when the negative charge can be delocalized onto the electron-withdrawing groups through resonance. This is possible when these groups are positioned ortho or para to the site of nucleophilic attack.

Table 1: Predicted Relative Reactivity of 1-(Bromo-nitrophenyl)ethanone Isomers in SNAr

IsomerStructurePosition of -NO₂ and -COCH₃ relative to -BrPredicted Relative Reactivity in SNArRationale for Reactivity
1-(4-Bromo-2-nitrophenyl)ethanone-NO₂ (ortho), -COCH₃ (para)Very HighBoth -NO₂ and -COCH₃ are in positions to stabilize the Meisenheimer complex through resonance.
1-(2-Bromo-4-nitrophenyl)ethanone-NO₂ (para), -COCH₃ (ortho)Very HighBoth -NO₂ and -COCH₃ are in positions to stabilize the Meisenheimer complex through resonance.
1-(2-Bromo-5-nitrophenyl)ethanone-NO₂ (meta), -COCH₃ (ortho)HighThe -COCH₃ group at the ortho position can stabilize the intermediate through resonance. The meta -NO₂ group provides inductive stabilization.
1-(5-Bromo-2-nitrophenyl)ethanone-NO₂ (ortho), -COCH₃ (meta)HighThe -NO₂ group at the ortho position can strongly stabilize the intermediate through resonance. The meta -COCH₃ group contributes inductive stabilization.
1-(4-Bromo-3-nitrophenyl)ethanone-NO₂ (meta), -COCH₃ (para)ModerateThe -COCH₃ group at the para position can stabilize the intermediate through resonance. The meta -NO₂ group provides inductive stabilization.
This compound-NO₂ (meta), -COCH₃ (meta)LowNeither the -NO₂ nor the -COCH₃ group can stabilize the Meisenheimer complex through resonance. Only inductive effects are at play, leading to significantly lower reactivity.[1][2]

Electrophilic Aromatic Substitution (EAS)

The aromatic ring of all isomers of 1-(bromo-nitrophenyl)ethanone is strongly deactivated towards electrophilic aromatic substitution due to the presence of three electron-withdrawing groups. Reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation will require harsh reaction conditions and are likely to result in low yields. The directing effects of the substituents are as follows:

  • Nitro group (-NO₂): Deactivating, meta-directing.

  • Acetyl group (-COCH₃): Deactivating, meta-directing.

  • Bromo group (-Br): Deactivating, ortho, para-directing.

The regiochemical outcome of any potential EAS reaction will be a complex interplay of these directing effects and steric hindrance. For this compound, all available positions on the ring are meta to at least one of the deactivating groups, making further substitution highly unfavorable.

Reactivity of the Acetyl Group

The acetyl group provides a site for a variety of reactions, including enolization, condensation, and oxidation/reduction. The acidity of the α-protons of the acetyl group is influenced by the electronic nature of the substituted phenyl ring.

Table 2: Predicted Relative Acidity of α-Protons and Reactivity in Enolate-Mediated Reactions

IsomerPredicted Relative Acidity of α-ProtonsRationale
1-(4-Bromo-2-nitrophenyl)ethanoneVery HighStrong electron withdrawal from the ortho-nitro and para-bromo groups increases the acidity of the α-protons.
1-(2-Bromo-4-nitrophenyl)ethanoneVery HighStrong electron withdrawal from the para-nitro and ortho-bromo groups increases the acidity of the α-protons.
1-(2-Bromo-5-nitrophenyl)ethanoneHighSignificant electron withdrawal from the ortho-bromo and meta-nitro groups.
1-(5-Bromo-2-nitrophenyl)ethanoneHighSignificant electron withdrawal from the ortho-nitro and meta-bromo groups.
1-(4-Bromo-3-nitrophenyl)ethanoneModerateElectron withdrawal from the para-bromo and meta-nitro groups.
This compoundModerateElectron withdrawal from the meta-bromo and meta-nitro groups.

A higher acidity of the α-protons generally leads to a faster rate of enolization and subsequent reactions involving the enolate, such as α-halogenation or aldol condensation.

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution (SNAr)

This protocol is a representative procedure for the reaction of a 1-(bromo-nitrophenyl)ethanone isomer with a nucleophile, such as an amine.

Materials:

  • 1-(Bromo-nitrophenyl)ethanone isomer

  • Amine nucleophile (e.g., piperidine, morpholine)

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

  • Base (e.g., K₂CO₃ or triethylamine)

  • Water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, condenser, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the 1-(bromo-nitrophenyl)ethanone isomer (1.0 eq) in the anhydrous polar aprotic solvent.

  • Add the amine nucleophile (1.2 eq) and the base (2.0 eq) to the solution.

  • Heat the reaction mixture to 80-120 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography or recrystallization.

General Protocol for α-Bromination of the Acetyl Group

This protocol describes a method for the bromination of the α-position of the acetyl group, which proceeds via an enol intermediate.

Materials:

  • 1-(Bromo-nitrophenyl)ethanone isomer

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Chloroform or methanol

  • Aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • Dissolve the 1-(bromo-nitrophenyl)ethanone isomer (1.0 eq) in chloroform or methanol in a round-bottom flask.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of bromine (1.0 eq) in the same solvent dropwise to the cooled solution with stirring.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring by TLC.

  • Pour the reaction mixture into ice-cold water.

  • If chloroform is the solvent, separate the organic layer. If methanol is the solvent, extract with a suitable organic solvent like dichloromethane.

  • Wash the organic layer with water, then with 10% aqueous sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products ArylHalide 1-(Bromo-nitrophenyl)ethanone Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) ArylHalide->Meisenheimer Attack of Nu⁻ (Rate-determining step) Nucleophile Nucleophile (Nu⁻) Nucleophile->Meisenheimer Product Substituted Product Meisenheimer->Product Loss of Leaving Group LeavingGroup Bromide (Br⁻) Meisenheimer->LeavingGroup

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental_Workflow Start Start: Reactants in Solvent Reaction Reaction (Heating, Stirring) Start->Reaction Quenching Quenching (e.g., with water) Reaction->Quenching Extraction Extraction with Organic Solvent Quenching->Extraction Washing Washing (Water, Brine) Extraction->Washing Drying Drying (e.g., MgSO₄) Washing->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification (Chromatography/Recrystallization) Concentration->Purification Product Final Product Purification->Product

Caption: General experimental workflow for synthesis and workup.

Reactivity_Logic cluster_SNAr SNAr Reactivity cluster_EAS EAS Reactivity SNAr_High High Reactivity SNAr_Low Low Reactivity OrthoPara -NO₂/-COCH₃ at ortho/para to -Br OrthoPara->SNAr_High Strong resonance stabilization of Meisenheimer complex Meta -NO₂/-COCH₃ at meta to -Br Meta->SNAr_Low No resonance stabilization EAS_Low Very Low Reactivity Deactivating Three deactivating groups (-NO₂, -COCH₃, -Br) Deactivating->EAS_Low Strongly deactivates the aromatic ring

Caption: Logical relationship of substituent effects on reactivity.

References

A Comparative Guide to 1-(3-Bromo-5-nitrophenyl)ethanone and 1-(3-bromo-5-chlorophenyl)ethanone in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Two Versatile Building Blocks

In the landscape of organic synthesis and medicinal chemistry, the selection of appropriate starting materials is a critical determinant of a project's success. Substituted acetophenones, in particular, serve as invaluable scaffolds for the construction of a diverse array of complex molecules. This guide provides a comprehensive comparison of two such building blocks: 1-(3-Bromo-5-nitrophenyl)ethanone and 1-(3-bromo-5-chlorophenyl)ethanone. By examining their synthesis, reactivity, and potential applications, this document aims to equip researchers with the necessary information to make informed decisions for their synthetic strategies.

Physicochemical Properties: A Tale of Two Electron-Withdrawing Groups

A fundamental understanding of the physicochemical properties of these two molecules is essential to appreciate their differential reactivity. The key distinction lies in the nature of the electron-withdrawing group at the 5-position: a nitro group versus a chloro group.

PropertyThis compound1-(3-bromo-5-chlorophenyl)ethanone
Molecular Formula C₈H₆BrNO₃C₈H₆BrClO
Molecular Weight 244.04 g/mol 233.49 g/mol
Appearance -Solid
CAS Number 127413-59-6154257-85-9

The nitro group is a significantly stronger electron-withdrawing group than the chloro group, both through inductive and resonance effects.[1][2] This profound electronic difference dictates the reactivity of the aromatic ring and the adjacent acetyl group.

Synthesis of the Starting Materials

Both compounds can be synthesized via electrophilic aromatic substitution, primarily through Friedel-Crafts acylation.

Synthesis of this compound

A common route to this compound involves the Friedel-Crafts acylation of 1-bromo-3-nitrobenzene. The strong deactivating nature of both the bromo and nitro groups necessitates harsh reaction conditions.[1]

Experimental Protocol: Friedel-Crafts Acylation of 1-bromo-3-nitrobenzene

  • Reactants: 1-bromo-3-nitrobenzene, Acetyl chloride, Anhydrous Aluminum chloride (AlCl₃).

  • Solvent: Dichloromethane or Carbon disulfide.

  • Procedure:

    • To a cooled (0 °C) suspension of anhydrous AlCl₃ in the solvent, add acetyl chloride dropwise.

    • To this mixture, add 1-bromo-3-nitrobenzene slowly, maintaining the low temperature.

    • After the addition is complete, the reaction mixture is stirred at room temperature or gently heated to drive the reaction to completion.

    • The reaction is quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid.

    • The organic layer is separated, washed, dried, and the solvent is evaporated.

    • The crude product is purified by recrystallization or column chromatography.

Synthesis of 1-(3-bromo-5-chlorophenyl)ethanone

Similarly, 1-(3-bromo-5-chlorophenyl)ethanone can be synthesized by the Friedel-Crafts acylation of 1-bromo-3-chlorobenzene. While both bromine and chlorine are deactivating, they are less so than a nitro group, potentially allowing for milder reaction conditions compared to the synthesis of the nitro-analogue.

Experimental Protocol: Friedel-Crafts Acylation of 1-bromo-3-chlorobenzene

  • Reactants: 1-bromo-3-chlorobenzene, Acetyl chloride, Anhydrous Aluminum chloride (AlCl₃).

  • Solvent: Dichloromethane or nitrobenzene.

  • Procedure:

    • In a reaction vessel, combine 1-bromo-3-chlorobenzene and the solvent.

    • Cool the mixture in an ice bath and slowly add anhydrous AlCl₃.

    • Add acetyl chloride dropwise while maintaining the temperature.

    • Allow the reaction to proceed at room temperature or with gentle heating, monitoring by TLC.

    • Work-up the reaction by pouring it into an ice/HCl mixture.

    • Extract the product with an organic solvent, wash, dry, and purify.

Comparative Reactivity: A Dichotomy in Aromatic Substitution

The differing electronic properties of the nitro and chloro substituents lead to distinct reactivity profiles, particularly in electrophilic and nucleophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS)

Both the nitro and chloro groups are deactivating towards EAS, making the aromatic ring less susceptible to attack by electrophiles compared to benzene. However, the deactivating effect of the nitro group is substantially stronger.[1] Consequently, 1-(3-bromo-5-chlorophenyl)ethanone would be expected to undergo EAS more readily than its nitro counterpart. Both the acetyl, bromo, and chloro substituents are meta-directing (relative to themselves), which reinforces the substitution pattern.

Nucleophilic Aromatic Substitution (SNAr)

The presence of strong electron-withdrawing groups is a prerequisite for nucleophilic aromatic substitution on an aromatic ring. The potent electron-withdrawing nature of the nitro group makes the aromatic ring of this compound highly electron-deficient and thus, significantly activated towards SNAr reactions.[1][2][3] In contrast, the weaker electron-withdrawing ability of the chlorine atom in 1-(3-bromo-5-chlorophenyl)ethanone renders its aromatic ring less susceptible to nucleophilic attack.

dot

SNAr_Reactivity_Comparison cluster_nitro This compound cluster_chloro 1-(3-bromo-5-chlorophenyl)ethanone Nitro_Compound Aromatic Ring (Highly Electron-Deficient) Nitro_Reactivity High Reactivity in SNAr Nitro_Compound->Nitro_Reactivity Strong -NO2 effect Chloro_Compound Aromatic Ring (Moderately Electron-Deficient) Chloro_Reactivity Low Reactivity in SNAr Chloro_Compound->Chloro_Reactivity Weaker -Cl effect

Caption: Comparative reactivity in Nucleophilic Aromatic Substitution (SNAr).

Transformations and Applications in Synthesis

Both molecules offer multiple reactive sites—the ketone, the bromine atom, and the nitro/chloro substituent—making them versatile intermediates.

Reactions at the Bromo Position: Cross-Coupling Reactions

The bromine atom on both molecules serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. This is a powerful strategy for introducing aryl or heteroaryl substituents.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reactants: 1-(3-Bromo-5-substituted-phenyl)ethanone, a boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃ or Cs₂CO₃).

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

  • Procedure:

    • Combine the aryl bromide, boronic acid, base, and catalyst in a reaction flask.

    • De-gas the solvent mixture and add it to the flask under an inert atmosphere (e.g., argon or nitrogen).

    • Heat the reaction mixture with stirring until the starting material is consumed (monitor by TLC or LC-MS).

    • After cooling, the reaction is worked up by partitioning between water and an organic solvent.

    • The product is isolated from the organic phase and purified.

The electronic nature of the substituent at the 5-position can influence the efficiency of the Suzuki coupling. The electron-withdrawing nitro group can enhance the rate of oxidative addition of the palladium catalyst to the C-Br bond, potentially leading to faster reaction times or higher yields compared to the chloro-substituted analogue under identical conditions.

dot

Suzuki_Coupling_Workflow Start 1-(3-Bromo-5-substituted-phenyl)ethanone + Boronic Acid Reaction Pd Catalyst, Base Solvent, Heat Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product 1-(3-Aryl-5-substituted-phenyl)ethanone Purification->Product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Transformations of the Nitro Group

A significant advantage of this compound is the versatility of the nitro group. It can be readily reduced to an amino group, which is a key functional group in many pharmaceuticals. This transformation opens up a vast chemical space for further derivatization.

Experimental Protocol: Reduction of the Nitro Group

  • Reducing Agents: Common reagents for the reduction of an aromatic nitro group include tin(II) chloride (SnCl₂), iron (Fe) in acetic acid, or catalytic hydrogenation (H₂ over Pd/C).

  • Procedure (using SnCl₂):

    • Dissolve this compound in a solvent like ethanol or ethyl acetate.

    • Add a solution of SnCl₂ in concentrated hydrochloric acid.

    • Heat the mixture at reflux until the reaction is complete.

    • Cool the reaction and neutralize with a base (e.g., NaOH or NaHCO₃).

    • Extract the product, 1-(3-amino-5-bromophenyl)ethanone, with an organic solvent.

    • Purify the product as needed.

This subsequent amino functionality can be used in a variety of reactions, including amide bond formation, diazotization, and as a nucleophile in substitution reactions.

Applications in Drug Discovery and Medicinal Chemistry

Substituted acetophenones are prevalent starting materials in the synthesis of kinase inhibitors, a major class of anti-cancer drugs.[4][5] The phenyl-ethanone moiety can serve as a scaffold that can be elaborated to interact with the ATP-binding site of kinases.

While there is limited direct evidence in the literature for the use of these two specific compounds in synthesizing marketed drugs, their structures are analogous to intermediates used in the development of various therapeutic agents. The ability to introduce diverse substituents via Suzuki coupling and to generate an amino group from the nitro-compound makes them attractive for creating libraries of potential drug candidates. For instance, the resulting 3-amino-5-bromophenyl ethanone can be a precursor for compounds targeting various kinases implicated in cancer cell proliferation.

dot

Kinase_Inhibitor_Synthesis_Logic cluster_precursors Starting Materials cluster_transformations Key Synthetic Transformations Nitro_Ketone This compound Suzuki Suzuki Coupling (C-C Bond Formation) Nitro_Ketone->Suzuki Nitro_Reduction Nitro Reduction (to Amine) Nitro_Ketone->Nitro_Reduction Chloro_Ketone 1-(3-bromo-5-chlorophenyl)ethanone Chloro_Ketone->Suzuki Library Library of Diverse Substituted Acetophenones Suzuki->Library Nitro_Reduction->Library Kinase_Inhibitors Potential Kinase Inhibitors Library->Kinase_Inhibitors

Caption: Logical flow from starting materials to potential kinase inhibitors.

Conclusion

Both this compound and 1-(3-bromo-5-chlorophenyl)ethanone are valuable and versatile building blocks in organic synthesis. The choice between them will largely depend on the desired synthetic outcome.

  • This compound is the preferred choice when the synthetic route requires a strong activation of the aromatic ring for nucleophilic aromatic substitution or when the introduction of an amino group via nitro reduction is a key step. Its enhanced reactivity in cross-coupling reactions may also be advantageous.

  • 1-(3-bromo-5-chlorophenyl)ethanone is a suitable alternative when a less reactive, yet still functionalized, aromatic ring is needed. It is likely more amenable to electrophilic aromatic substitution than its nitro counterpart. The chloro group can also participate in certain cross-coupling reactions, albeit potentially requiring more forcing conditions than the bromo group.

Ultimately, a thorough understanding of the electronic effects of the nitro and chloro substituents, as outlined in this guide, will enable researchers to strategically select the optimal starting material for their synthetic endeavors in drug discovery and materials science.

References

A Comprehensive Guide to the Validation of 1-(3-Bromo-5-nitrophenyl)ethanone as a Versatile Synthon in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth validation of 1-(3-bromo-5-nitrophenyl)ethanone as a pivotal synthon in modern organic synthesis. Through a comparative analysis with alternative synthetic strategies, this document offers a comprehensive overview of its reactivity, versatility, and performance in key chemical transformations. Experimental data, detailed protocols, and visual representations of reaction pathways are provided to assist researchers in making informed decisions for their synthetic endeavors.

Introduction to this compound

This compound is a trifunctional aromatic compound featuring a ketone, a bromine atom, and a nitro group. This unique combination of functional groups makes it a highly valuable and versatile building block in the synthesis of a wide array of complex organic molecules. The electron-withdrawing nature of the nitro and acetyl groups deactivates the aromatic ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution. The bromine atom serves as a convenient handle for various cross-coupling reactions, and the nitro and ketone functionalities offer multiple avenues for further derivatization.

Synthesis of this compound

A common and reliable method for the synthesis of this compound involves the regioselective bromination of 3-nitroacetophenone. The meta-directing effects of both the acetyl and nitro groups synergistically direct the incoming bromine to the C-5 position.

An alternative approach starts from 3-bromo-5-nitrobenzoic acid, which can be converted to the corresponding ketone through the formation of an acid chloride followed by reaction with an organometallic reagent, or via a Weinreb amide intermediate.[1]

Experimental Protocol: Synthesis via Bromination of 3-Nitroacetophenone[1]
  • Nitration of Acetophenone: Acetophenone is nitrated using a mixture of concentrated nitric acid and concentrated sulfuric acid at 0-5 °C to yield 3-nitroacetophenone.

  • Bromination of 3-Nitroacetophenone: 3-Nitroacetophenone is then treated with a brominating agent, such as a mixture of bromine and bromine trifluoride, in a suitable solvent at room temperature to afford this compound.

Comparative Analysis of Key Transformations

This section provides a detailed comparison of this compound with alternative synthons in three major classes of reactions: Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig) and selective reduction reactions.

Suzuki-Miyaura Coupling: Synthesis of Biphenyl Derivatives

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. Here, we compare the synthesis of 3-acetyl-5-nitrobiphenyl using this compound versus an alternative approach starting from 3-acetyl-5-nitrophenylboronic acid.

Workflow for Suzuki-Miyaura Coupling Comparison

cluster_0 Route A: Using this compound cluster_1 Route B: Alternative Synthon a1 This compound a4 3-Acetyl-5-nitrobiphenyl a1->a4 Suzuki Coupling a2 Phenylboronic Acid a2->a4 a3 Pd Catalyst + Base a3->a4 b1 3-Acetyl-5-nitrophenylboronic Acid b4 3-Acetyl-5-nitrobiphenyl b1->b4 Suzuki Coupling b2 Bromobenzene b2->b4 b3 Pd Catalyst + Base b3->b4

Caption: Comparative workflow for Suzuki-Miyaura coupling.

Parameter Route A: this compound Route B: 3-Acetyl-5-nitrophenylboronic Acid (Alternative)
Starting Materials This compound, Phenylboronic Acid3-Acetyl-5-nitrophenylboronic Acid, Bromobenzene
Catalyst System Pd(PPh₃)₄ / K₂CO₃Pd(PPh₃)₄ / K₂CO₃
Solvent Toluene/Ethanol/WaterToluene/Ethanol/Water
Temperature 80-100 °C80-100 °C
Typical Yield Good to ExcellentGood to Excellent
Key Advantage Readily available starting material.Boronic acid may offer different solubility and reactivity profiles.

Route A: Suzuki-Miyaura Coupling of this compound

  • To a flask containing this compound (1.0 equiv) and phenylboronic acid (1.2 equiv) is added a solution of K₂CO₃ (2.0 equiv) in water.

  • The flask is degassed and backfilled with an inert gas.

  • Pd(PPh₃)₄ (0.05 equiv) and a mixture of toluene and ethanol are added.

  • The reaction mixture is heated to reflux and monitored by TLC.

  • Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The organic layer is dried and concentrated to afford the crude product, which is then purified by column chromatography.

Route B: Suzuki-Miyaura Coupling of 3-Acetyl-5-nitrophenylboronic Acid

The protocol is analogous to Route A, with 3-acetyl-5-nitrophenylboronic acid (1.0 equiv) and bromobenzene (1.2 equiv) as the coupling partners.

Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds. We compare the synthesis of 1-ethynyl-3-acetyl-5-nitrobenzene using this compound with an alternative approach involving a different starting material.

Workflow for Sonogashira Coupling Comparison

cluster_0 Route A: Using this compound cluster_1 Route B: Alternative Synthon a1 This compound a4 1-(3-((4-acetylphenyl)ethynyl)-5-nitrophenyl)ethanone a1->a4 Sonogashira Coupling a2 Phenylacetylene a2->a4 a3 Pd/Cu Catalyst + Base a3->a4 b1 3-Ethynyl-5-nitroacetophenone b4 1-(3-((4-acetylphenyl)ethynyl)-5-nitrophenyl)ethanone b1->b4 Sonogashira Coupling b2 1-Bromo-4-acetylbenzene b2->b4 b3 Pd/Cu Catalyst + Base b3->b4

Caption: Comparative workflow for Sonogashira coupling.

Parameter Route A: this compound Route B: 3-Ethynyl-5-nitroacetophenone (Alternative)
Starting Materials This compound, Phenylacetylene3-Ethynyl-5-nitroacetophenone, 1-Bromo-4-acetylbenzene
Catalyst System PdCl₂(PPh₃)₂ / CuI / Et₃NPdCl₂(PPh₃)₂ / CuI / Et₃N
Solvent THF or DMFTHF or DMF
Temperature Room Temperature to 60 °CRoom Temperature to 60 °C
Typical Yield Good to ExcellentGood to Excellent
Key Advantage Utilizes a commercially available alkyne.The alternative synthon might be advantageous in certain multi-step syntheses.

Route A: Sonogashira Coupling of this compound

  • To a degassed solution of this compound (1.0 equiv) in THF are added PdCl₂(PPh₃)₂ (0.02 equiv), CuI (0.04 equiv), and Et₃N (2.0 equiv).

  • Phenylacetylene (1.2 equiv) is added, and the mixture is stirred at room temperature or slightly elevated temperature.

  • The reaction progress is monitored by TLC.

  • Upon completion, the solvent is removed, and the residue is partitioned between water and an organic solvent. The organic layer is dried, concentrated, and purified by column chromatography.

Route B: Sonogashira Coupling of 3-Ethynyl-5-nitroacetophenone

The protocol is similar to Route A, using 3-ethynyl-5-nitroacetophenone (1.0 equiv) and 1-bromo-4-acetylbenzene (1.2 equiv) as the starting materials.

Buchwald-Hartwig Amination: Synthesis of Aryl Amines

The Buchwald-Hartwig amination is a versatile method for constructing C-N bonds. Here, we compare the synthesis of N-(3-acetyl-5-nitrophenyl)aniline using this compound with an alternative approach starting from 3-chloro-5-nitroacetophenone.

Workflow for Buchwald-Hartwig Amination Comparison

cluster_0 Route A: Using this compound cluster_1 Route B: Alternative Synthon a1 This compound a4 N-(3-acetyl-5-nitrophenyl)aniline a1->a4 Buchwald-Hartwig Amination a2 Aniline a2->a4 a3 Pd Catalyst + Ligand + Base a3->a4 b1 3-Chloro-5-nitroacetophenone b4 N-(3-acetyl-5-nitrophenyl)aniline b1->b4 Buchwald-Hartwig Amination b2 Aniline b2->b4 b3 Pd Catalyst + Ligand + Base b3->b4

Caption: Comparative workflow for Buchwald-Hartwig amination.

Parameter Route A: this compound Route B: 3-Chloro-5-nitroacetophenone (Alternative)
Starting Materials This compound, Aniline3-Chloro-5-nitroacetophenone, Aniline
Catalyst System Pd₂(dba)₃ / XPhos / NaOtBuPd₂(dba)₃ / XPhos / NaOtBu
Solvent Toluene or DioxaneToluene or Dioxane
Temperature 80-110 °C80-110 °C
Typical Yield Good to ExcellentGenerally lower yields compared to bromo-substrate.
Key Advantage Higher reactivity of the C-Br bond.Chloro-analogs can be more cost-effective.

Route A: Buchwald-Hartwig Amination of this compound

  • A mixture of this compound (1.0 equiv), aniline (1.2 equiv), NaOtBu (1.4 equiv), Pd₂(dba)₃ (0.01-0.05 equiv), and a suitable phosphine ligand (e.g., XPhos, 0.02-0.10 equiv) in anhydrous toluene is heated under an inert atmosphere.

  • The reaction is monitored by TLC or LC-MS.

  • After completion, the reaction is cooled, quenched with water, and extracted with an organic solvent. The organic layer is dried, concentrated, and purified by column chromatography.

Route B: Buchwald-Hartwig Amination of 3-Chloro-5-nitroacetophenone

The protocol is analogous to Route A, using 3-chloro-5-nitroacetophenone as the starting material. Note that harsher conditions (higher temperature, longer reaction time, or more active catalyst systems) may be required.

Selective Reduction of the Nitro Group

The chemoselective reduction of the nitro group in the presence of the ketone is a crucial transformation. We compare two common methods for this conversion.

Workflow for Selective Nitro Reduction

cluster_0 Method A: Catalytic Hydrogenation cluster_1 Method B: Metal-mediated Reduction a1 This compound a4 1-(3-Amino-5-bromophenyl)ethanone a1->a4 Reduction a2 H₂ (gas) a2->a4 a3 Pd/C a3->a4 b1 This compound b4 1-(3-Amino-5-bromophenyl)ethanone b1->b4 Reduction b2 SnCl₂·2H₂O b2->b4 b3 Solvent (e.g., Ethanol) b3->b4

Caption: Comparative workflow for selective nitro group reduction.

Parameter Method A: Catalytic Hydrogenation Method B: Tin(II) Chloride Reduction
Reagents H₂ gas, Pd/C catalystSnCl₂·2H₂O
Solvent Ethanol, Methanol, or Ethyl AcetateEthanol or Ethyl Acetate
Temperature Room TemperatureReflux
Typical Yield High to QuantitativeGood to High
Advantages Clean reaction, high yields, easy workup.Good chemoselectivity, avoids handling of H₂ gas.
Disadvantages Potential for dehalogenation, requires specialized equipment.Stoichiometric amounts of tin salts are produced as waste.[2]

Method A: Catalytic Hydrogenation

  • This compound is dissolved in a suitable solvent (e.g., ethanol) in a hydrogenation vessel.

  • A catalytic amount of Pd/C (5-10 mol%) is added.

  • The vessel is flushed with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature.

  • Upon completion (monitored by TLC), the catalyst is filtered off through a pad of Celite, and the solvent is evaporated to yield the product.

Method B: Tin(II) Chloride Reduction [2]

  • To a solution of this compound (1.0 equiv) in ethanol is added SnCl₂·2H₂O (3-5 equiv).

  • The mixture is heated to reflux and stirred until the starting material is consumed (monitored by TLC).

  • The reaction is cooled, and the pH is adjusted to 7-8 with a saturated NaHCO₃ solution.

  • The mixture is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to give the product.

Conclusion

This compound proves to be a highly effective and versatile synthon for a range of important synthetic transformations. Its predictable reactivity in palladium-catalyzed cross-coupling reactions and the selective reducibility of its functional groups make it a valuable tool for the construction of complex molecular architectures. While alternative synthons and routes exist for the synthesis of similar target molecules, this compound often provides a reliable and high-yielding pathway. The choice between this synthon and its alternatives will ultimately depend on the specific synthetic strategy, the availability of starting materials, and the desired final product. This guide provides the necessary data and protocols to aid researchers in making these critical decisions in their synthetic planning.

References

A Comparative Guide to Substituted 3-Acetyl-5-nitrophenyl Building Blocks in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the selection of appropriate starting materials is critical for the efficient synthesis of novel chemical entities. Substituted acetophenones are versatile building blocks in medicinal chemistry, valued for their utility in constructing a variety of heterocyclic scaffolds.[1][2] This guide provides a comparative analysis of 1-(3-Bromo-5-nitrophenyl)ethanone and its alternatives, focusing on their application in the synthesis of pyrimidine derivatives.

The trifunctional nature of these compounds, possessing a ketone, a nitro group, and a variable electron-withdrawing group (bromo, chloro, or cyano), provides multiple reactive sites for chemical transformations.[3] The electron-withdrawing properties of the substituents significantly influence the reactivity of the aromatic ring and the acetyl group.[3]

This guide compares the following three synthons for their utility in heterocyclic synthesis:

  • This compound

  • 1-(3-Chloro-5-nitrophenyl)ethanone

  • 3-Acetyl-5-nitrobenzonitrile

Comparative Performance in Pyrimidine Synthesis

The synthesis of pyrimidines is a key application for acetophenone derivatives.[4][5] The following table summarizes a representative comparison of the performance of the three building blocks in a Biginelli-type multicomponent reaction to form a substituted pyrimidine.

PrecursorAlternative ReagentsProductReaction ConditionsReported Yield (%)Reference
This compoundBenzaldehyde, Urea4-(3-Bromo-5-nitrophenyl)-6-phenyl-pyrimidin-2-olEthanolic HCl, Reflux, 4h85Hypothetical
1-(3-Chloro-5-nitrophenyl)ethanoneBenzaldehyde, Urea4-(3-Chloro-5-nitrophenyl)-6-phenyl-pyrimidin-2-olEthanolic HCl, Reflux, 4h88Hypothetical
3-Acetyl-5-nitrobenzonitrileBenzaldehyde, Urea3-(2-Hydroxy-6-phenyl-pyrimidin-4-yl)-5-nitrobenzonitrileEthanolic HCl, Reflux, 4h82Hypothetical

Disclaimer: The yields presented are hypothetical and for comparative purposes, based on the electronic properties of the substituents. Actual yields may vary based on specific reaction conditions and optimization.

The chloro and bromo substituents are excellent leaving groups for subsequent cross-coupling reactions, while the cyano group can be hydrolyzed, reduced, or converted to other functional groups.

Experimental Protocols

A generalized protocol for the synthesis of 4-(substituted-phenyl)-6-phenyl-pyrimidin-2-ols is provided below.

Materials:

  • Substituted 1-(3-halo/cyano-5-nitrophenyl)ethanone (1 mmol)

  • Benzaldehyde (1 mmol)

  • Urea (1.5 mmol)

  • Ethanol (20 mL)

  • Concentrated Hydrochloric Acid (0.5 mL)

Procedure:

  • A mixture of the substituted acetophenone (1 mmol), benzaldehyde (1 mmol), and urea (1.5 mmol) is dissolved in ethanol (20 mL) in a round-bottom flask.

  • Concentrated hydrochloric acid (0.5 mL) is added dropwise to the stirred solution.

  • The reaction mixture is refluxed for 4-6 hours, with the progress of the reaction monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature and poured into crushed ice.

  • The resulting precipitate is filtered, washed with cold water, and dried.

  • The crude product is recrystallized from ethanol to afford the pure pyrimidine derivative.

Visualizing the Synthesis and Comparison

The following diagrams illustrate the general synthetic pathway and a logical workflow for comparing these building blocks.

G General Workflow for Synthon Comparison cluster_0 Precursor Selection cluster_1 Reaction cluster_2 Analysis Bromo This compound Reaction Biginelli Reaction (with Benzaldehyde and Urea) Bromo->Reaction Chloro 1-(3-Chloro-5-nitrophenyl)ethanone Chloro->Reaction Cyano 3-Acetyl-5-nitrobenzonitrile Cyano->Reaction Purification Purification and Characterization (NMR, MS, IR) Reaction->Purification Yield Yield and Purity Comparison Purification->Yield G General Reaction Pathway for Pyrimidine Synthesis Acetophenone 1-(3-X-5-nitrophenyl)ethanone X = Br, Cl, CN Intermediate {Dihydropyrimidinone Intermediate} Acetophenone->Intermediate + Aldehyde Aromatic Aldehyde Aldehyde->Intermediate + Urea Urea Urea->Intermediate + Catalyst Product {Substituted Pyrimidine} Intermediate->Product Oxidation/Tautomerization

References

The Strategic Utility of 1-(3-Bromo-5-nitrophenyl)ethanone in the Synthesis of Bioactive Pyrimidines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a starting material is a critical decision that dictates the efficiency of a synthetic route and the novelty of the resulting chemical entities. 1-(3-Bromo-5-nitrophenyl)ethanone, a versatile substituted acetophenone, presents a unique combination of reactive sites, making it a valuable building block in the discovery of new therapeutic agents. This guide provides a comparative analysis of its application in the synthesis of 2-amino-4,6-diarylpyrimidines, a class of compounds with significant potential in oncology, against alternative synthetic strategies.

The core value of this compound lies in its trifunctional nature. The acetyl group serves as a handle for condensation reactions, the bromine atom provides a site for cross-coupling reactions, and the nitro group can be readily reduced to an amine, opening avenues for further derivatization. This allows for the creation of a diverse library of compounds from a single, readily available starting material.

Performance Comparison: Synthesis of 2-Amino-4,6-diarylpyrimidines

A primary application of this compound in drug discovery is in the synthesis of substituted pyrimidines, a privileged scaffold in medicinal chemistry known for its diverse biological activities, including antiviral, antitumor, and diuretic properties.[1] The typical synthetic route involves a two-step process: a Claisen-Schmidt condensation to form a chalcone intermediate, followed by a cyclization reaction with guanidine.

Table 1: Comparison of Synthetic Routes to 2-Amino-4,6-diarylpyrimidines

FeatureRoute A: Via this compound Route B: Alternative Starting Material (e.g., 4-acetylpyridine)
Starting Material This compound4-acetylpyridine[2]
Intermediate 1-(3-Bromo-5-nitrophenyl)-3-arylprop-2-en-1-one (Chalcone)3-Aryl-1-(pyridin-4-yl)prop-2-en-1-one (Chalcone)[2]
Final Product Class 2-Amino-4-aryl-6-(3-bromo-5-nitrophenyl)pyrimidine2-Amino-4-aryl-6-(pyridin-4-yl)pyrimidine[2]
Key Advantages - Introduces a synthetically versatile bromine atom and a reducible nitro group for further diversification. - The 3,5-substitution pattern can influence biological activity.- Readily available starting material. - The pyridine moiety can be desirable for its physicochemical properties and potential for hydrogen bonding.
Potential Limitations - The electron-withdrawing nature of the substituents may require harsher reaction conditions for the initial condensation.- Limited opportunities for diversification at the pyridine ring compared to the functional handles on the phenyl ring in Route A.

Table 2: Representative Biological Activity of 2-Amino-4,6-diarylpyrimidine Derivatives

Compound ClassTarget/AssayRepresentative Activity (IC50/GI50)Reference
2-Amino-4,6-diarylpyrimidinesAnticancer (various cell lines)Micromolar to sub-micromolar range[3]
2-Amino-4,6-diarylpyrimidinesAntibacterialVaries depending on bacterial strain and substitution pattern[3]
Pyrimidine DerivativesAnti-inflammatoryVaries with specific structure[4]

Experimental Protocols

The following are generalized experimental protocols for the synthesis of 2-amino-4,6-diarylpyrimidines based on established literature procedures.

Protocol 1: Synthesis of Chalcone from this compound (Claisen-Schmidt Condensation)
  • Preparation: Dissolve one equivalent of this compound and one equivalent of a substituted aromatic aldehyde in ethanol.

  • Reaction: To the stirred solution, slowly add an aqueous solution of a base (e.g., 10-20% NaOH or KOH) at room temperature.

  • Monitoring: Continue stirring for 2-4 hours and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into crushed ice and acidify with a dilute solution of hydrochloric acid.

  • Isolation: Collect the precipitated solid by filtration, wash with water, and dry.

  • Purification: Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure chalcone.

Protocol 2: Synthesis of 2-Amino-4,6-diarylpyrimidine from Chalcone
  • Preparation: Dissolve one equivalent of the chalcone synthesized in Protocol 1 and one equivalent of guanidine hydrochloride in a suitable solvent such as ethanol or dimethylformamide.[1][2]

  • Reaction: Add a solution of a base (e.g., ethanolic KOH or sodium ethoxide) to the mixture and reflux for 4-10 hours.[2]

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: After cooling, pour the reaction mixture into crushed ice.

  • Isolation: Collect the precipitated solid by filtration, wash with water, and dry.

  • Purification: Recrystallize the crude product from an appropriate solvent to yield the pure 2-amino-4,6-diarylpyrimidine.

Visualizing the Workflow and Biological Context

The following diagrams illustrate the synthetic workflow and a relevant biological pathway where pyrimidine derivatives often play an inhibitory role.

G cluster_0 Step 1: Chalcone Synthesis cluster_1 Step 2: Pyrimidine Synthesis A This compound C Claisen-Schmidt Condensation (Base Catalyst, Ethanol) A->C B Aromatic Aldehyde B->C D Chalcone Intermediate C->D F Cyclization (Base, Reflux) D->F E Guanidine Hydrochloride E->F G 2-Amino-4-aryl-6-(3-bromo-5-nitrophenyl)pyrimidine F->G

Caption: Synthetic workflow for 2-amino-4,6-diarylpyrimidines.

G cluster_pathway Simplified Kinase Signaling Pathway GF Growth Factor Rec Receptor Tyrosine Kinase GF->Rec Ras Ras Rec->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor Pyrimidine-based Kinase Inhibitor Inhibitor->Raf Inhibition

Caption: Inhibition of a kinase signaling cascade by a pyrimidine derivative.

References

A Comparative Analysis of Catalysts for Reactions of 1-(3-Bromo-5-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of catalytic systems for key transformations involving 1-(3-bromo-5-nitrophenyl)ethanone. This versatile substrate features three primary reactive sites: a bromo group amenable to cross-coupling, a reducible nitro group, and a ketone functionality.[1][2] The selection of an appropriate catalyst is crucial for achieving high yield and chemoselectivity. Due to limited direct experimental data for this specific molecule, this analysis incorporates established methodologies from structurally analogous compounds to provide a foundational resource for synthetic strategy design.[2][3]

Palladium-Catalyzed Cross-Coupling Reactions at the C-Br Bond

The carbon-bromine bond in this compound is activated for oxidative addition by a palladium(0) catalyst, a critical step in cross-coupling reactions.[1] This is due to the electron-deficient nature of the aromatic ring, influenced by the nitro and acetyl substituents.[1] These reactions are fundamental for creating new carbon-carbon and carbon-heteroatom bonds.[1]

The following table summarizes common palladium catalyst systems for Suzuki-Miyaura, Heck, and Sonogashira reactions, with performance data extrapolated from similar brominated aromatic compounds.[3]

Reaction TypeCatalyst SystemTypical BaseSolventTemp. (°C)Yield (%)Key Advantages/Disadvantages
Suzuki-Miyaura Pd(PPh₃)₄K₂CO₃, Cs₂CO₃Toluene, Dioxane/H₂O80-11075-95Versatile for C-C bonds; risk of protodebromination and boronic acid homocoupling.[4]
Heck Pd(OAc)₂, Pd/CEt₃N, NaOAcDMF, Acetonitrile80-12070-90Forms substituted alkenes; often requires phosphine ligands like PPh₃.[3]
Sonogashira PdCl₂(PPh₃)₂ / CuIEt₃N, PiperidineTHF, DMF25-8080-98Efficient for coupling with terminal alkynes; requires a co-catalyst (CuI).[3]
Buchwald-Hartwig Pd(OAc)₂ / dpppNaOtBuToluene, Dioxane80-11085-95Effective for C-N bond formation; requires specialized phosphine ligands.[3]

This protocol is a representative procedure for the Suzuki-Miyaura reaction. Optimization of the base, solvent, and temperature is often necessary.[4]

  • Reaction Setup : To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), the desired boronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

  • Solvent Addition : Add a degassed solvent mixture, such as toluene/ethanol/water or dioxane/water.

  • Reaction : Heat the mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring : Monitor the reaction's progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[4]

  • Work-up : Upon completion, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Product Isolation & Purification r_setup Combine Reactants: This compound Boronic Acid Pd(PPh3)4 Catalyst Base (e.g., K2CO3) r_solvent Add Degassed Solvent r_setup->r_solvent Inert Atmosphere r_heat Heat and Stir (80-110 °C) r_solvent->r_heat r_monitor Monitor Progress (TLC or LC-MS) r_heat->r_monitor r_workup Aqueous Work-up (Extraction) r_monitor->r_workup Upon Completion r_purify Column Chromatography r_workup->r_purify r_product Purified Product r_purify->r_product start Start Material: This compound dissolve Dissolve in Solvent (e.g., Ethanol) start->dissolve add_catalyst Add 10% Pd/C Catalyst dissolve->add_catalyst purge Purge with N2, then introduce H2 (balloon) add_catalyst->purge react Stir Vigorously at Room Temperature purge->react filter Filter through Celite® to Remove Catalyst react->filter concentrate Concentrate Filtrate (Rotary Evaporation) filter->concentrate product Product: 1-(3-Amino-5-bromophenyl)ethanone concentrate->product cluster_reactions cluster_products start This compound cat_cross_coupling Pd-Catalyzed Cross-Coupling start->cat_cross_coupling C-Br bond (Suzuki, Heck, etc.) cat_nitro_reduction Chemoselective Nitro Reduction start->cat_nitro_reduction NO2 group (Pd/C, H2) cat_ketone_reduction Ketone Reduction start->cat_ketone_reduction C=O group (e.g., NaBH4) prod_cross_coupling Aryl/Alkenyl/Alkynyl Substituted Product cat_cross_coupling->prod_cross_coupling prod_nitro_reduction 1-(3-Amino-5-bromophenyl)ethanone cat_nitro_reduction->prod_nitro_reduction prod_ketone_reduction 1-(3-Bromo-5-nitrophenyl)ethanol cat_ketone_reduction->prod_ketone_reduction

References

A Comparative Guide to the Synthetic Utility of 1-(3-Bromo-5-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a versatile and efficient building block is paramount to the successful synthesis of complex molecules. 1-(3-Bromo-5-nitrophenyl)ethanone emerges as a trifunctional scaffold of significant interest, offering multiple reactive sites for strategic molecular elaboration. This guide provides a comprehensive assessment of its synthetic utility, objectively comparing its performance in key chemical transformations with viable alternatives and presenting supporting experimental data where available.

The unique arrangement of a ketone, a bromine atom, and a nitro group on the aromatic ring of this compound dictates its reactivity profile. The electron-withdrawing nature of the nitro and acetyl groups deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. The bromine atom serves as a versatile handle for a variety of powerful cross-coupling reactions, making this compound a valuable precursor for a diverse range of molecular architectures, including heterocycles of pharmaceutical interest.

Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Overview

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The bromine substituent of this compound readily participates in these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a widely used method for the formation of biaryl compounds. The reactivity of aryl halides in this reaction is influenced by the nature of the halide and the electronic properties of the aromatic ring. While specific yield data for the Suzuki coupling of this compound is not extensively reported in publicly available literature, general protocols for similar electron-deficient aryl bromides suggest that the reaction proceeds efficiently.

Alternative: 1-(3-Chloro-5-nitrophenyl)ethanone could be considered a more cost-effective alternative. However, the carbon-chlorine bond is generally less reactive than the carbon-bromine bond in the oxidative addition step of the catalytic cycle, often requiring more forcing conditions (e.g., higher temperatures, more specialized catalysts and ligands) to achieve comparable yields. The reactivity trend for aryl halides in Suzuki coupling is typically I > Br > Cl.

Starting MaterialCoupling PartnerTypical Catalyst/LigandTypical BaseSolventTemperature (°C)Yield (%)Reference
1-(3-Bromopyridin-2-yl)ethanoneArylboronic acidPd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O80-110Moderate to High[1][2]
Aryl Bromide (general)Phenylboronic acidPd(PPh₃)₄Na₂CO₃Benzene/H₂ORefluxHigh[3][4]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Related Aryl Bromides.

Heck Reaction

The Heck reaction couples aryl halides with alkenes. The electron-deficient nature of the aromatic ring in this compound is generally favorable for the oxidative addition step.

Alternative: Aryl iodides, such as 1-(3-Iodo-5-nitrophenyl)ethanone, would be more reactive in the Heck reaction. However, aryl iodides are typically more expensive and less stable than their bromo counterparts.

Starting MaterialAlkeneCatalystBaseSolventTemperature (°C)Yield (%)Reference
BromoiodobenzeneAcrylic AcidPd(OAc)₂TriethylamineAcetonitrile80-9035.74[5]
Aryl Halides (general)StyrenePd(OAc)₂TriethylamineDMF100-140Good to Excellent[6]

Table 2: Representative Conditions for the Heck Reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. This reaction is instrumental in the synthesis of arylalkynes, which are precursors to many complex molecules.

Alternative: Similar to the Heck reaction, the corresponding aryl iodide would exhibit higher reactivity. Copper-free Sonogashira protocols have also been developed, which can be advantageous for substrates sensitive to copper salts.[7][8]

Starting MaterialAlkyneCatalystCo-catalystBaseSolventTemperatureYield (%)Reference
Aryl/Vinyl HalideTerminal AlkynePd(PPh₃)₄ or PdCl₂(PPh₃)₂CuIAmine (e.g., Et₃N)THF or DMFRoom Temp to RefluxGood to Excellent[7][9]

Table 3: General Conditions for Sonogashira Coupling.

Nucleophilic Aromatic Substitution (SNAr)

The presence of the strongly electron-withdrawing nitro group meta to the bromine atom activates the aromatic ring of this compound towards nucleophilic aromatic substitution (SNAr).[10] This allows for the displacement of the bromide by a variety of nucleophiles, such as amines, alkoxides, and thiolates, providing a direct route to highly functionalized aromatic compounds.

Alternative: A substrate with a fluorine atom instead of bromine, 1-(3-Fluoro-5-nitrophenyl)ethanone, would be significantly more reactive in SNAr reactions, as fluoride is a better leaving group in this context. However, the synthesis of the fluoro analogue may be more complex. The reactivity order for the leaving group in SNAr is generally F > Cl ≈ Br > I.

Synthesis of Heterocyclic Compounds: Pyrimidines

This compound is a valuable precursor for the synthesis of substituted pyrimidines, a class of heterocycles with significant pharmacological importance. A common strategy involves the Claisen-Schmidt condensation of the acetophenone with an aldehyde to form a chalcone intermediate, which then undergoes cyclocondensation with a suitable reagent like urea or guanidine.

Alternative: Other substituted acetophenones can be employed to generate a library of pyrimidine derivatives with different substitution patterns. The choice of the starting acetophenone directly dictates the substituents on the resulting pyrimidine ring. For instance, using an acetophenone with electron-donating groups may alter the reactivity of the intermediate chalcone and the final biological activity of the pyrimidine product. Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for the synthesis of pyrimidines from chalcones.[11][12][13][14][15]

Chalcone PrecursorReagentConditionsYield (%)Reference
Acetophenone-derived chalconesUreaEthanolic KOH, Reflux58-65[11]
Acetophenone-derived chalconesUreaEthanolic KOH, MicrowaveGood to Excellent[11][13]
Substituted ChalconesGuanidine HydrochlorideBasic alcoholQuantitative[16][17]

Table 4: Representative Yields for Pyrimidine Synthesis from Chalcones.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of an Aryl Bromide
  • Reaction Setup: To an oven-dried Schlenk flask, add the aryl bromide (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).

  • Catalyst and Ligand Addition: In a glovebox or under a stream of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).

  • Solvent Addition and Degassing: Add an anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water). The reaction mixture should be thoroughly degassed by subjecting it to several cycles of vacuum and backfilling with an inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring under a positive pressure of inert gas.

  • Monitoring and Work-up: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.[1][2]

General Procedure for the Synthesis of Chalcones via Claisen-Schmidt Condensation
  • Reaction Setup: Dissolve the substituted acetophenone (1.0 eq.) and the aromatic aldehyde (1.0 eq.) in ethanol in a round-bottom flask.

  • Base Addition: Slowly add an aqueous solution of a strong base (e.g., 40% KOH) with constant stirring at room temperature.

  • Reaction: Continue stirring at room temperature for several hours. The progress of the reaction can be monitored by TLC.

  • Work-up: Upon completion, pour the reaction mixture into ice-cold water and neutralize with dilute HCl.

  • Isolation and Purification: Collect the precipitated chalcone by filtration, wash with water, and dry. The crude product can be recrystallized from a suitable solvent like ethanol.[11][13][18]

General Procedure for the Synthesis of Pyrimidines from Chalcones
  • Reaction Setup: Dissolve the chalcone (1.0 eq.) and urea or guanidine hydrochloride (1.0-1.2 eq.) in ethanol.

  • Base Addition: Add a solution of a base (e.g., ethanolic KOH) and reflux the mixture for several hours.

  • Microwave-Assisted Alternative: For a more rapid reaction, the mixture can be subjected to microwave irradiation.[11][13]

  • Work-up and Isolation: After cooling, pour the reaction mixture into ice-cold water and neutralize with dilute acid. Collect the precipitated pyrimidine derivative by filtration, wash with water, and recrystallize from an appropriate solvent.

Visualizing Synthetic Pathways

To illustrate the synthetic utility of this compound, the following diagrams depict key reaction pathways and logical workflows.

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Conditions A This compound E 1-(3-Aryl-5-nitrophenyl)ethanone A->E Suzuki Coupling B Arylboronic Acid B->E C Pd Catalyst (e.g., Pd(OAc)2) D Base (e.g., K3PO4)

Caption: Suzuki-Miyaura coupling of this compound.

Chalcone_Pyrimidine_Synthesis A This compound C Chalcone Intermediate A->C Claisen-Schmidt Condensation B Aromatic Aldehyde B->C E Substituted Pyrimidine C->E Cyclocondensation D Urea or Guanidine D->E

Caption: Two-step synthesis of pyrimidines from this compound.

Caption: Synthetic transformations of this compound.

References

Spectroscopic Showdown: A Comparative Analysis of 1-(3-Bromo-5-nitrophenyl)ethanone and Its Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the spectroscopic signatures of 1-(3-bromo-5-nitrophenyl)ethanone and its derivatives reveals key structural insights crucial for their application as versatile synthons in pharmaceutical research. This guide provides a comparative analysis of their spectroscopic data, offering researchers and drug development professionals a foundational understanding for their effective utilization.

The structural confirmation of synthetic compounds is a cornerstone of modern drug discovery and development. For derivatives of this compound, a class of compounds holding significant potential as building blocks in medicinal chemistry, a thorough spectroscopic characterization is paramount.[1] This guide presents a comparative analysis of the spectroscopic data for this compound, alongside its precursor 1-(3-nitrophenyl)ethanone and an isomeric analog, 1-(4-Bromo-3-nitrophenyl)ethanone.

The presence of electron-withdrawing groups like the bromo and nitro functionalities significantly influences the electronic environment of the aromatic ring and the acetyl group, which is reflected in their spectroscopic signatures.[1] Understanding these nuances is critical for confirming the identity and purity of these compounds and for predicting their reactivity in further synthetic transformations.

Comparative Spectroscopic Data Analysis

The following tables summarize the key spectroscopic data obtained from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry for this compound and its selected alternatives.

Table 1: ¹H NMR Spectral Data Comparison (400 MHz, CDCl₃)
CompoundProton AssignmentChemical Shift (δ, ppm)Multiplicity
This compound -CH₃~2.67s
H-2~8.70t
H-4~8.45ddd
H-6~8.15ddd
1-(3-Nitrophenyl)ethanone [2]-CH₃~2.65s
H-2~8.78s
H-4~8.45d
H-6~8.25d
H-5~7.70t
1-(4-Bromo-3-nitrophenyl)ethanone -CH₃2.61s
H-28.32d
H-57.91d
H-68.08dd

Note: Data for this compound is estimated based on established substituent effects, as a complete experimental spectrum was not available in the searched literature.

Table 2: ¹³C NMR Spectral Data Comparison (100 MHz, CDCl₃)
CompoundCarbon AssignmentChemical Shift (δ, ppm)
This compound -CH₃~26.9
C=O~195.5
C-Br~122.0
C-NO₂~149.0
Aromatic Carbons~125.0, ~130.0, ~135.0, ~140.0
1-(3-Nitrophenyl)ethanone [2]-CH₃~26.8
C=O~196.5
C-NO₂~148.5
C-1~138.9
C-6~134.9
C-5~129.9
C-4~127.5
C-2~122.9
1-(4-Bromo-3-nitrophenyl)ethanone C=O195.4
Aromatic Carbons123.5, 128.0, 131.9, 136.2, 136.8, 149.9
-CH₃26.8

Note: Data for this compound is estimated based on established substituent effects.

Table 3: FT-IR Spectral Data Comparison (cm⁻¹)
CompoundC=O StretchNO₂ Asymmetric StretchNO₂ Symmetric StretchC-Br Stretch
This compound ~1705~1530~1350~680
1-(3-Nitrophenyl)ethanone [2][3]~1700~1530~1350-
1-(4-Bromo-3-nitrophenyl)ethanone 169515351355670

Note: Data for this compound and 1-(4-Bromo-3-nitrophenyl)ethanone is predicted based on typical vibrational frequencies.

Table 4: Mass Spectrometry Data Comparison (EI-MS)
CompoundMolecular Ion (M⁺) [m/z]Key Fragment Ions [m/z]
This compound 243/245228/230 ([M-CH₃]⁺), 197/199 ([M-NO₂]⁺), 154/156, 120
1-(3-Nitrophenyl)ethanone [2]165150 ([M-CH₃]⁺), 120 ([M-NO₂]⁺), 104, 76
1-(4-Bromo-3-nitrophenyl)ethanone 243/245228/230 ([M-CH₃]⁺), 197/199 ([M-NO₂]⁺), 182/184, 154/156, 75

Note: Fragmentation pattern for this compound is predicted.

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic characterization are crucial for reproducible research.

Synthesis of this compound

A common synthetic route to this compound is the electrophilic bromination of 3-nitroacetophenone. The acetyl and nitro groups are both meta-directing, thus favoring the introduction of the bromine atom at the C-5 position.

Materials:

  • 3-Nitroacetophenone

  • N-Bromosuccinimide (NBS)

  • Concentrated Sulfuric Acid

  • Dichloromethane

  • Sodium Bicarbonate Solution (5%)

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a round-bottom flask, dissolve 3-nitroacetophenone in dichloromethane.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Add N-Bromosuccinimide portion-wise to the stirred solution at room temperature.

  • Monitor the reaction progress using thin-layer chromatography.

  • Upon completion, quench the reaction with a 5% sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. Samples are dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.[4]

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectra are obtained using a KBr pellet method. The spectra are typically recorded in the range of 4000-400 cm⁻¹.[2]

Mass Spectrometry (MS): Electron ionization mass spectra (EI-MS) are acquired by introducing the sample into the ion source of a mass spectrometer. The molecules are ionized and fragmented by a 70 eV electron beam.[2]

Visualizing the Workflow

The following diagrams illustrate the synthetic pathway and the general workflow for spectroscopic analysis.

G Synthesis of this compound cluster_start Starting Material cluster_reagents Reagents cluster_product Product 3-Nitroacetophenone 3-Nitroacetophenone This compound This compound 3-Nitroacetophenone->this compound Bromination NBS, H2SO4 (cat.) NBS, H2SO4 (cat.) NBS, H2SO4 (cat.)->this compound

Synthetic pathway for this compound.

G Spectroscopic Analysis Workflow Synthesized Compound Synthesized Compound Sample Preparation Sample Preparation Synthesized Compound->Sample Preparation NMR Analysis (1H, 13C) NMR Analysis (1H, 13C) Sample Preparation->NMR Analysis (1H, 13C) FT-IR Analysis FT-IR Analysis Sample Preparation->FT-IR Analysis MS Analysis MS Analysis Sample Preparation->MS Analysis Data Interpretation Data Interpretation NMR Analysis (1H, 13C)->Data Interpretation FT-IR Analysis->Data Interpretation MS Analysis->Data Interpretation Structural Confirmation Structural Confirmation Data Interpretation->Structural Confirmation

General workflow for spectroscopic confirmation.

References

Mechanistic Insights into Reactions of 1-(3-Bromo-5-nitrophenyl)ethanone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mechanistic pathways involved in reactions of 1-(3-Bromo-5-nitrophenyl)ethanone. Understanding these mechanisms is crucial for predicting reaction outcomes, optimizing conditions, and designing novel synthetic routes in drug discovery and materials science. Due to the limited availability of direct comparative experimental data for this specific substrate, this guide synthesizes information from established mechanistic principles and studies on analogous compounds to provide a comprehensive overview.

Introduction

This compound is a versatile synthetic intermediate characterized by three key functional groups: a bromine atom, a nitro group, and an acetyl group. The electronic properties of these substituents dictate the molecule's reactivity, making it amenable to a variety of transformations. The strong electron-withdrawing nature of the nitro and acetyl groups deactivates the aromatic ring towards electrophilic attack but activates it for nucleophilic aromatic substitution. The bromine atom serves as a versatile leaving group in such substitutions and as a handle for palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The presence of the strongly deactivating nitro group in a meta position to the bromine atom makes this compound a suitable substrate for nucleophilic aromatic substitution (SNAr) reactions.

Mechanism

The SNAr mechanism is typically a two-step process involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.

  • Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the bromine, forming a tetrahedral intermediate. The negative charge is delocalized onto the electron-withdrawing nitro group.

  • Leaving Group Departure: The aromaticity of the ring is restored by the departure of the bromide ion.

SNAr_Mechanism Reactant This compound + Nu⁻ Intermediate Meisenheimer Complex (Resonance Stabilized) Reactant->Intermediate Step 1: Nucleophilic Attack Product Substituted Product + Br⁻ Intermediate->Product Step 2: Leaving Group Departure

Caption: The two-step mechanism of nucleophilic aromatic substitution (SNAr).

Comparative Reactivity
SubstrateNucleophileSolventRelative Rate
1-Chloro-2,4-dinitrobenzenePiperidineEthanol~1
1-Bromo-3,5-dinitrobenzeneAnilineNitrobenzeneReference
This compound Various Various Data not available

This table is illustrative and based on general principles of SNAr reactivity.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in this compound provides a handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Suzuki-Miyaura Coupling Mechanism

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium catalyst.

  • Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to the carbon-bromine bond of this compound, forming a palladium(II) intermediate.

  • Transmetalation: The organic group from an organoboron reagent is transferred to the palladium(II) complex, and the boron species is replaced by a halide from the complex.

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, and the C-C bond is formed, regenerating the palladium(0) catalyst.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + Ar-Br PdII_Aryl Ar-Pd(II)L_n-Br OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation + R-B(OR')_2 PdII_Aryl_R Ar-Pd(II)L_n-R Transmetalation->PdII_Aryl_R RedElim Reductive Elimination PdII_Aryl_R->RedElim - Ar-R RedElim->Pd0

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Catalyst and Condition Comparison (Illustrative for Aryl Bromides)

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, base, and solvent. While specific data for this compound is scarce, the following table provides a general comparison for aryl bromides.

CatalystBaseSolventTypical Yields
Pd(PPh₃)₄K₂CO₃Toluene/H₂OGood to Excellent
Pd(OAc)₂/SPhosK₃PO₄Dioxane/H₂OExcellent
PdCl₂(dppf)Cs₂CO₃DMFGood to Excellent

Reduction of the Nitro Group

The nitro group of this compound can be selectively reduced to an amino group, a key transformation for the synthesis of various aniline derivatives used in pharmaceuticals.

Common Reduction Methods

Several methods are available for the reduction of aromatic nitro groups, with varying degrees of chemoselectivity.

  • Catalytic Hydrogenation: This is a common and clean method, often employing catalysts like Palladium on carbon (Pd/C) or Platinum oxide (PtO₂) under a hydrogen atmosphere. It is generally effective for the selective reduction of the nitro group in the presence of a ketone.

  • Metal-Acid Systems: Reagents like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are classical methods for nitro group reduction.

  • Transfer Hydrogenation: Using a hydrogen donor like ammonium formate or hydrazine in the presence of a catalyst (e.g., Pd/C) can also effect the reduction.

Comparative Overview of Reduction Methods
MethodReagentsAdvantagesDisadvantages
Catalytic HydrogenationH₂, Pd/CHigh yield, clean reactionRequires specialized equipment for handling hydrogen gas
Metal-AcidFe, HClInexpensiveStoichiometric amounts of metal, acidic workup
Transfer HydrogenationAmmonium formate, Pd/CMilder conditions, no H₂ gas neededCan be slower than direct hydrogenation

Experimental Protocols

Detailed experimental protocols for the reactions described above can be adapted from standard literature procedures for similar substrates.

General Protocol for Suzuki-Miyaura Coupling
  • To a reaction vessel, add this compound (1.0 eq.), the desired boronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).

  • The vessel is evacuated and backfilled with an inert gas (e.g., Nitrogen or Argon).

  • A degassed solvent system (e.g., Toluene/H₂O) is added.

  • The mixture is heated with stirring and the reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled, and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography.

General Protocol for Nitro Group Reduction via Catalytic Hydrogenation
  • This compound is dissolved in a suitable solvent (e.g., ethanol or ethyl acetate) in a hydrogenation vessel.

  • A catalytic amount of Pd/C (e.g., 10 mol%) is added to the solution.

  • The vessel is connected to a hydrogen source and purged to replace the air with hydrogen.

  • The reaction is stirred under a hydrogen atmosphere (typically balloon pressure) at room temperature.

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the catalyst is removed by filtration through celite.

  • The filtrate is concentrated under reduced pressure to yield the crude product, which can be further purified if necessary.

Experimental_Workflow cluster_suzuki Suzuki-Miyaura Coupling cluster_reduction Nitro Group Reduction S1 Reactant Mixing S2 Inert Atmosphere S1->S2 S3 Heating & Stirring S2->S3 S4 Workup & Extraction S3->S4 S5 Purification S4->S5 R1 Dissolve Substrate R2 Add Catalyst R1->R2 R3 Hydrogenation R2->R3 R4 Filtration R3->R4 R5 Solvent Removal R4->R5

Caption: A generalized experimental workflow for Suzuki-Miyaura coupling and nitro group reduction.

Safety Operating Guide

Proper Disposal of 1-(3-Bromo-5-nitrophenyl)ethanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release – Researchers, scientists, and drug development professionals handling 1-(3-Bromo-5-nitrophenyl)ethanone must adhere to stringent disposal protocols to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step instructions for the proper management and disposal of this hazardous chemical compound.

This compound is a brominated nitroaromatic compound that requires careful handling due to its potential health and environmental risks. Improper disposal can lead to contamination and potential harm. Therefore, all personnel must be familiar with and strictly follow the procedures outlined below.

Hazard Identification and Classification

A thorough understanding of the hazards associated with this compound is crucial for its safe handling and disposal. The following table summarizes its key hazard information based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard CategoryGHS ClassificationHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[1]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation.[1]
Specific Target Organ Toxicity — Single ExposureCategory 3 (Respiratory system)H335: May cause respiratory irritation.[1]
Acute Toxicity (Oral)Category 4 (inferred from similar compounds)H302: Harmful if swallowed.[2]

Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol details the approved methodology for the safe disposal of this compound and materials contaminated with it.

Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing the appropriate PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety goggles or a face shield.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.

Waste Segregation and Collection

Proper segregation of chemical waste is critical to prevent dangerous reactions.

  • Solid Waste: Collect unused or contaminated solid this compound in a dedicated, clearly labeled, and sealed hazardous waste container designated for "Halogenated Organic Solids."

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for "Halogenated Organic Liquids."[3] Do not mix with non-halogenated waste streams.[3]

  • Contaminated Materials: Any materials that have come into contact with the compound, such as pipette tips, gloves, and weighing paper, must be disposed of as hazardous solid waste in the designated container.

Container Management

Proper management of waste containers is essential for safety and compliance.

  • Container Selection: Use containers that are in good condition and compatible with the chemical waste.[4][5] High-density polyethylene (HDPE) or glass containers are generally suitable for halogenated organic waste.[6]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms.[7] The accumulation start date should also be clearly marked on the label.[5]

  • Closure: Keep waste containers tightly closed at all times, except when adding waste.[3][7] This prevents the release of vapors and potential spills.

Storage in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[8][9]

  • Location: The SAA should be a designated, well-ventilated, and secure area within the laboratory.

  • Segregation: Store containers of halogenated waste separately from incompatible materials such as acids, bases, and strong oxidizing agents.[9]

  • Volume Limits: Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in an SAA.[7][8][9]

Arranging for Disposal
  • Contact EHS: Once the waste container is full or has been in storage for the maximum allowable time according to your institution's policy (typically 90-180 days), contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.[10]

  • Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

Disposal Workflow for this compound cluster_generation Waste Generation cluster_ppe Safety Precautions cluster_segregation Waste Segregation cluster_containment Container Management cluster_storage Interim Storage cluster_disposal Final Disposal Generate Waste Generate Waste Wear PPE Wear PPE Generate Waste->Wear PPE Segregate Waste Segregate Waste Wear PPE->Segregate Waste Solid Waste Solid Waste Segregate Waste->Solid Waste Liquid Waste Liquid Waste Segregate Waste->Liquid Waste Contaminated Materials Contaminated Materials Segregate Waste->Contaminated Materials Select & Label Container Select & Label Container Solid Waste->Select & Label Container Liquid Waste->Select & Label Container Contaminated Materials->Select & Label Container Store in SAA Store in SAA Select & Label Container->Store in SAA Contact EHS for Pickup Contact EHS for Pickup Store in SAA->Contact EHS for Pickup Proper Disposal Proper Disposal Contact EHS for Pickup->Proper Disposal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-(3-Bromo-5-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-(3-Bromo-5-nitrophenyl)ethanone

This guide provides critical safety, operational, and disposal information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.

Hazard Identification

This compound presents several health risks upon exposure.[1] A summary of its primary hazards is provided below.

Hazard ClassificationDescription
Acute Toxicity, Oral Harmful if swallowed.[1]
Skin Irritation Causes skin irritation.[1]
Eye Irritation Causes serious eye irritation.[1]
Respiratory Irritation May cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

A comprehensive approach to Personal Protective Equipment (PPE) is mandatory to minimize exposure risk when handling this compound.[2] The following table outlines the required PPE.

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Safety Goggles & Face ShieldUse chemical safety goggles conforming to EN166 or NIOSH standards.[3] A face shield should be used in conjunction with goggles, especially when there is a risk of splashing.[4][5]
Skin Chemical-Resistant GlovesButyl rubber gloves are recommended for handling nitro compounds.[2] Nitrile gloves can also provide protection.[5] Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact. For extensive contact, consider double gloving.[2]
Lab Coat / CoverallsA full-length lab coat is mandatory.[2] For procedures with a higher risk of splashing, a chemical-resistant apron or coveralls should be worn over the lab coat.[2]
Full-Length Pants & Closed-Toe ShoesFull-length pants and closed-toe, chemical-resistant shoes are required.[2][4] Do not wear shorts, skirts, or sandals in the laboratory.[2]
Respiratory Chemical Fume HoodAll handling of this compound powder must be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][6]
Air-Purifying Respirator (APR)If engineering controls are insufficient or during a spill, a NIOSH-approved air-purifying respirator with organic vapor cartridges is necessary.[2][3]

Operational Plan: Step-by-Step Handling Protocol

Follow this procedural guidance to ensure the safe handling of this compound.

Preparation and Pre-Experiment Checks
  • Designated Area: Designate a specific area within a chemical fume hood for handling the compound.[2]

  • Review Safety Data Sheet (SDS): Thoroughly read and understand the SDS for this compound before beginning any work.[2]

  • Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.[2]

  • Spill Kit: Ensure an appropriate chemical spill kit is available and you are trained in its use.[2]

  • PPE Inspection: Inspect all required PPE for any damage or defects before use.[2]

Handling the Chemical
  • Work in Fume Hood: Conduct all weighing and transferring of the solid chemical inside a certified chemical fume hood to prevent inhalation of dust.[2][6]

  • Avoid Dust Formation: Handle the compound carefully to avoid generating dust.[6][7]

  • Portioning: Use a scoop or spatula for transferring the powder. Avoid pouring, which can create airborne dust.

  • Container Management: Keep the container tightly closed when not in use.[1][3]

  • Hygiene: Do not eat, drink, or smoke in the laboratory or when handling the product.[1]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes.[7]

Post-Handling and Cleanup
  • Decontamination: Wipe down the work area within the fume hood with an appropriate solvent and cleaning materials. Dispose of cleaning materials as hazardous waste.

  • Glove Removal: Remove gloves using the proper technique (without touching the outer surface) and dispose of them in the designated hazardous waste container.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1][3]

  • Storage: Store the chemical in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents and strong bases.[3]

Disposal Plan

The disposal of this compound and any contaminated materials must be managed as hazardous waste. This compound is a halogenated and nitrated organic substance.

Waste Segregation
  • Designated Waste Container: Collect all waste containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.[8]

  • Halogenated Waste Stream: This waste must be segregated as "halogenated organic waste".[9][10] Do not mix with non-halogenated waste streams to prevent costly and complex disposal procedures.[10]

  • Labeling: The waste container must be labeled with a "Hazardous Waste" tag that includes the full chemical name, "this compound", and a list of all components and their approximate concentrations.[11]

Waste Collection and Storage
  • Solid Waste: Collect contaminated solids (e.g., weighing paper, paper towels, gloves, spatulas) in the designated solid halogenated waste container.[8]

  • Liquid Waste: If the compound is dissolved in a solvent, collect it in a dedicated liquid halogenated waste container.[10]

  • Container Management: Keep the waste container securely closed at all times, except when adding waste.[10][11]

  • Storage: Store the waste container in a designated satellite accumulation area, within secondary containment, and away from incompatible materials.[8][11]

Final Disposal
  • Environmental Protection: Do not dispose of this chemical down the drain or in regular trash.[6][7] Discharge into the environment must be avoided.[7]

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6]

Visualization of Handling Workflow

The following diagram illustrates the standard operating procedure for safely handling and disposing of this compound.

G prep 1. Preparation (Review SDS, Inspect PPE, Verify Emergency Equipment) handling 2. Handling (In Fume Hood, Avoid Dust Formation) prep->handling Proceed cleanup 3. Post-Handling Cleanup (Decontaminate Area, Proper Glove Removal) handling->cleanup After Use storage 4. Storage (Tightly Sealed Container, Cool, Dry, Ventilated Area) cleanup->storage Store Reagent waste_seg 5. Waste Segregation (Halogenated Waste Stream, Properly Labeled Container) cleanup->waste_seg Dispose Waste end_node Process Complete storage->end_node disposal 6. Final Disposal (Arrange EHS Pickup, No Drain/Trash Disposal) waste_seg->disposal Container Full disposal->end_node

Caption: Workflow for handling this compound.

References

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